molecular formula C14H16ClN3O2 B1683231 Triadimefon CAS No. 43121-43-3

Triadimefon

货号: B1683231
CAS 编号: 43121-43-3
分子量: 293.75 g/mol
InChI 键: WURBVZBTWMNKQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Triadimefon is a systemic triazole fungicide with protective, curative, and eradicant action, extensively used in agricultural and plant physiology research . Its primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of fungal cell membranes, by blocking the activity of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) . This mode of action classifies it within the FRAC Group 3 . It is highly effective in controlling key fungal pathogens such as powdery mildews, rusts (including stripe rust in wheat), speckled leaf blotch, and Septoria . Beyond its fungicidal properties, this compound exhibits significant plant growth regulator (PGR) effects, making it a valuable compound for studying plant stress responses and development . Its PGR activity is mediated by interference with the isoprenoid pathway, leading to a shift in the balance of plant hormones; it inhibits gibberellin synthesis, reduces ethylene evolution, and can increase cytokinin and abscisic acid (ABA) levels . This hormonal shift results in physiological changes such as growth retardation, darker green leaves, and delayed senescence . Research has demonstrated that this compound can enhance plant tolerance to various abiotic stresses, including drought and salinity, by modulating the antioxidant defense system, improving chlorophyll content, and promoting root development . Please Note: This product is intended for Research Use Only (RUO) and is not for diagnostic, therapeutic, or any other human use. Strictly prohibited from personal or commercial non-research applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one
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InChI

InChI=1S/C14H16ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,13H,1-3H3
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InChI Key

WURBVZBTWMNKQT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl
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Molecular Formula

C14H16ClN3O2
Record name TRIADIMEFON
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DSSTOX Substance ID

DTXSID3023897
Record name Triadimefon
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Molecular Weight

293.75 g/mol
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Physical Description

Triadimefon is a colorless to pale yellow crystalline solid with a slight odor. (NTP, 1992), Colorless to pale yellow solid; [CAMEO] Light beige solid; [MSDSonline]
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Flash Point

162 °F /72 °C/
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Moderately sol in most organic solvents except aliphatics., Solubility (20 °C): 0.6-1.2 kg/kg cyclohexanone, In dichloromethane >200, toluene >200, isopropanol 99, hexane 6.3 (all in g/L, 20 °C), In water, of 71.5 mg/L at 25 °C
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Density

1.22 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.22 at 20 °C
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Vapor Pressure

1.5e-08 mmHg at 68 °F (NTP, 1992), 0.00000002 [mmHg], 1.5X10-8 mm Hg at 25 °C
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Color/Form

Colorless solid

CAS No.

43121-43-3
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Record name 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butanone
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Melting Point

180.1 °F (NTP, 1992), 82.3 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Triadimefon in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism of action of triadimefon, a broad-spectrum triazole fungicide. It details the inhibition of ergosterol (B1671047) biosynthesis through the targeting of the lanosterol (B1674476) 14α-demethylase (CYP51) enzyme, leading to fungal cell membrane disruption and growth arrest. This document synthesizes quantitative data on its efficacy, outlines detailed experimental protocols for its study, and illustrates key pathways and workflows using logical diagrams. Furthermore, it explores the mechanisms of fungal resistance to this compound, offering insights for the development of novel antifungal strategies.

Introduction

This compound is a systemic triazole fungicide widely used in agriculture to control a variety of fungal pathogens, including powdery mildews and rusts.[1][2] Its efficacy stems from its ability to disrupt a crucial pathway in fungal cell physiology: the biosynthesis of ergosterol.[1][3] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. This guide delves into the core biochemical interactions and cellular consequences of this compound's action on fungi.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of this compound is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, commonly known as CYP51 or ERG11 in fungi.[2][4] This enzyme catalyzes a critical demethylation step in the conversion of lanosterol to ergosterol.[3][4]

The triazole moiety of this compound binds to the heme iron atom at the active site of CYP51, preventing the natural substrate, lanosterol, from binding and being processed. This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors. The altered sterol composition disrupts the structure and function of the cell membrane, increasing its permeability and inhibiting fungal growth.[4]

Signaling Pathway of this compound Action

triadimefon_action This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters CYP51 CYP51 (Lanosterol 14α-demethylase) This compound->CYP51 Inhibits FungalCell->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Blocked Conversion ToxicSterols Accumulation of 14α-methylated sterols CYP51->ToxicSterols Leads to Lanosterol Lanosterol Lanosterol->CYP51 Substrate CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Incorporation GrowthArrest Fungal Growth Arrest / Cell Death CellMembrane->GrowthArrest ToxicSterols->CellMembrane Disrupts Integrity resistance_mechanisms cluster_cell Inside Fungal Cell This compound This compound FungalCell Fungal Cell This compound->FungalCell Entry CYP51 CYP51 Enzyme This compound->CYP51 Binding (Reduced in mutants) FungalCell->this compound Efflux via Overexpressed Pumps Resistance Fungicide Resistance CYP51->Resistance Target Site Modification (Point Mutations) CYP51->Resistance Target Overexpression EffluxPumps Efflux Pumps (ABC/MFS Transporters) EffluxPumps->Resistance Increased Drug Efflux experimental_workflow cluster_whole_cell Whole-Cell Level cluster_biochemical Biochemical Level cluster_molecular Molecular Level MycelialGrowth Mycelial Growth Assay (EC50 Determination) MembranePermeability Membrane Permeability Assay (SYTOX Green) MycelialGrowth->MembranePermeability ErgosterolQuant Ergosterol Quantification (HPLC) MembranePermeability->ErgosterolQuant CYP51Inhibition CYP51 Inhibition Assay (IC50, Ki Determination) ErgosterolQuant->CYP51Inhibition GeneExpression Gene Expression Analysis (qPCR for CYP51, Efflux Pumps) CYP51Inhibition->GeneExpression

References

An In-Depth Technical Guide to the Ergosterol Biosynthesis Pathway Inhibition by Triadimefon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triadimefon, a systemic triazole fungicide, is a potent inhibitor of ergosterol (B1671047) biosynthesis in fungi, a pathway critical for the integrity and function of the fungal cell membrane. This technical guide delineates the mechanism of action of this compound, focusing on its specific molecular target within the ergosterol biosynthesis pathway. It provides a comprehensive overview of the pathway, quantitative data on the inhibitory effects of azole fungicides, detailed experimental protocols for assessing antifungal activity, and visual representations of the key processes involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of antifungal agents and the development of novel therapeutic strategies.

Introduction: The Ergosterol Biosynthesis Pathway as an Antifungal Target

Ergosterol is the principal sterol in fungal cell membranes, where it plays a crucial role analogous to that of cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. The biosynthetic pathway of ergosterol is a complex, multi-step process that is unique to fungi, making it an attractive target for the development of selective antifungal agents.[1] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which ultimately disrupts cell membrane integrity and inhibits fungal growth.[2][3]

This compound is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal pathogens.[4][5] Its fungicidal activity is attributed to its ability to interfere with the biosynthesis of ergosterol.[5][6]

The Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

The synthesis of ergosterol from acetyl-CoA involves a series of enzymatic reactions. A simplified overview of the late-stage pathway is presented below. This compound specifically targets the C14-demethylation step in this pathway.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol (B1674476) Lanosterol SqualeneEpoxide->Lanosterol Intermediates 14-methylated sterols Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol This compound This compound This compound->Inhibition Inhibition->Lanosterol Inhibition

Ergosterol Biosynthesis Pathway and this compound's Inhibition Point.

The primary molecular target of this compound and other azole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[7][8][9] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol. The inhibition of lanosterol 14α-demethylase by this compound leads to a depletion of ergosterol and a concomitant accumulation of 14α-methylated sterols within the fungal cell.[2] This disruption of the sterol profile alters the physical properties of the cell membrane, leading to increased permeability and dysfunction of membrane-associated enzymes, which ultimately results in the inhibition of fungal growth.[3]

Quantitative Assessment of Inhibition

Table 1: General Inhibitory Concentrations of Azole Fungicides Against Fungal Pathogens

Parameter Organism Concentration Range Reference
IC50 Candida albicans (CYP51) 0.059 - 0.35 µM (for various azoles) [10]

| MIC | Aspergillus niger | 0.5 - 1 mg/L (for voriconazole) |[11] |

Note: This table presents general data for azole fungicides to provide a comparative context due to the lack of specific public data for this compound.

Treatment of fungi with azole fungicides leads to a quantifiable reduction in the total ergosterol content. Studies have shown that susceptible fungal isolates exhibit a significant dose-dependent decrease in ergosterol levels upon exposure to these inhibitors. For instance, treatment of Neurospora crassa with ketoconazole (B1673606) resulted in a greater than two-fold reduction in ergosterol levels.[2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the inhibitory effect of this compound on the ergosterol biosynthesis pathway.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a target fungus, such as Aspergillus niger, can be determined using the broth microdilution method.[11][12]

Materials:

  • This compound stock solution (in DMSO)

  • Aspergillus niger isolate

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Prepare a suspension of Aspergillus niger conidia in sterile saline from a fresh culture grown on potato dextrose agar. Adjust the suspension to a concentration of 0.5 x 10^5 to 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a serial two-fold dilution of the this compound stock solution in RPMI 1640 medium directly in the 96-well plates to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculation: Add the fungal inoculum to each well to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of growth. This can be confirmed by measuring the optical density at 600 nm.

Quantification of Ergosterol Content

This protocol allows for the quantification of total cellular ergosterol, providing a direct measure of this compound's inhibitory effect on its biosynthesis.[2][4][13][14]

Materials:

  • Fungal culture treated with various concentrations of this compound

  • 25% Alcoholic potassium hydroxide (B78521) solution (w/v)

  • n-Heptane or Hexane

  • Sterile water

  • Spectrophotometer

Protocol:

  • Cell Harvesting: Harvest fungal cells from liquid cultures (treated and untreated controls) by centrifugation. Wash the cell pellets with sterile water.

  • Saponification: Resuspend the cell pellets in the alcoholic KOH solution. Incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Ergosterol Extraction: After cooling, add a mixture of sterile water and n-heptane (or hexane) and vortex vigorously to extract the non-saponifiable fraction containing ergosterol.

  • Spectrophotometric Analysis: Transfer the heptane/hexane layer to a new tube and measure the absorbance spectrum between 230 nm and 300 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve.

  • Calculation: The ergosterol content can be calculated from the absorbance values at specific wavelengths (typically around 282 nm), using a standard curve generated with pure ergosterol. A decrease in ergosterol content in this compound-treated samples compared to the control indicates inhibition of the biosynthesis pathway.

Experimental_Workflow cluster_MIC MIC Determination cluster_Ergosterol Ergosterol Quantification MIC_1 Prepare Fungal Inoculum MIC_2 Serial Dilution of this compound MIC_1->MIC_2 MIC_3 Inoculate Microtiter Plates MIC_2->MIC_3 MIC_4 Incubate at 35°C MIC_3->MIC_4 MIC_5 Determine MIC MIC_4->MIC_5 Erg_1 Treat Fungal Culture with this compound Erg_2 Harvest and Saponify Cells Erg_1->Erg_2 Erg_3 Extract Ergosterol Erg_2->Erg_3 Erg_4 Spectrophotometric Analysis Erg_3->Erg_4 Erg_5 Calculate Ergosterol Content Erg_4->Erg_5

Experimental Workflow for Assessing this compound's Antifungal Activity.

Molecular Mechanism of Inhibition

The inhibitory action of this compound on lanosterol 14α-demethylase is based on the interaction of the triazole ring with the heme iron atom in the active site of the enzyme.[15][16]

Molecular_Interaction This compound This compound TriazoleRing Triazole Ring This compound->TriazoleRing AminoAcidResidues Amino Acid Residues This compound->AminoAcidResidues Binding HemeIron Heme Iron Atom TriazoleRing->HemeIron Coordination Bond CYP51 Lanosterol 14α-demethylase (CYP51) Active Site HemeIron->CYP51 HydrophobicInteractions Hydrophobic Interactions AminoAcidResidues->CYP51 AminoAcidResidues->HydrophobicInteractions

Logical Relationship of this compound's Interaction with CYP51.

The nitrogen atom at the 4-position of the triazole moiety of this compound coordinates to the ferrous iron of the prosthetic heme group of the cytochrome P450 enzyme. This binding prevents the binding of oxygen and the natural substrate, lanosterol, to the active site, thereby blocking the demethylation reaction.[8] Additionally, other parts of the this compound molecule form hydrophobic interactions with the amino acid residues lining the active site pocket, further stabilizing the inhibitor-enzyme complex.[6][17]

Conclusion

This compound exerts its potent antifungal activity by specifically inhibiting lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway. This targeted inhibition leads to a cascade of events, including ergosterol depletion and the accumulation of toxic sterols, which compromise the fungal cell membrane and inhibit growth. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound's inhibitory effects. A deeper understanding of the molecular interactions between this compound and its target enzyme will continue to inform the development of more effective and specific antifungal agents to combat the growing challenge of fungal resistance.

References

The Fungicidal Efficacy of Triadimenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triadimefon, a widely utilized triazole fungicide, undergoes metabolic activation within target fungi to its primary and more potent metabolite, triadimenol (B1683232). This transformation is a critical step in its fungicidal action, which is characterized by the potent and specific inhibition of ergosterol (B1671047) biosynthesis. This guide provides a comprehensive technical overview of the fungicidal activity of triadimenol, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Particular emphasis is placed on the stereospecificity of its action and its interaction with the target enzyme, sterol 14α-demethylase (CYP51).

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary fungicidal activity of triadimenol stems from its ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, an essential sterol component.[1] Triadimenol belongs to the sterol biosynthesis inhibitor (SBI) class of fungicides and specifically targets the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[2][3][4]

This enzyme catalyzes the C14-demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol.[2][5] By binding to the heme iron cofactor of CYP51, triadimenol blocks the enzyme's active site, leading to an accumulation of toxic 14α-methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane.[3][6] This disruption of sterol composition alters membrane fluidity and permeability, ultimately inhibiting fungal growth and proliferation.[7]

Stereoselectivity of Action

Triadimenol possesses two chiral centers, resulting in four stereoisomers.[8] Research has demonstrated a significant difference in the fungicidal activity among these isomers. The (1S,2R)-stereoisomer of triadimenol has been identified as the most potent inhibitor of lanosterol 14α-demethylase.[3][9] This stereoselective interaction highlights the specific structural requirements for binding to the active site of the target enzyme.[3]

Signaling Pathway: Ergosterol Biosynthesis

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the point of inhibition by triadimenol.

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triadimenol AcetylCoA Acetyl-CoA Mevalonate Mevalonate AcetylCoA->Mevalonate HMG-CoA Reductase (Hmg1/2) IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase (Erg9) Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (Erg1) Lanosterol Lanosterol Oxidosqualene->Lanosterol Lanosterol Synthase (Erg7) Intermediates 14-demethylated Intermediates Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51/Erg11) Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps (Erg24, Erg25, etc.) Triadimenol Triadimenol Triadimenol->Lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of triadimenol.

Quantitative Fungicidal Activity

The efficacy of a fungicide is quantified by metrics such as the 50% effective concentration (EC50) and the minimum inhibitory concentration (MIC). While extensive, publicly available tables of triadimenol's EC50 and MIC values against a wide range of phytopathogenic fungi are not readily compiled, specific studies provide valuable data points.

Fungal Species/OrganismTest ParameterValue (mg/L)Reference
Dunaliella tertiolecta (alga)96-hour EC505.51[10]
Uncinula necatorEC50 (correlation with fenarimol)Moderately positive correlation (r=0.43)[11][12]

It is important to note that the fungicidal activity of triadimenol can be influenced by the specific fungal species, the isolate's sensitivity, and the experimental conditions.[8]

Experimental Protocols

The determination of triadimenol's fungicidal activity relies on standardized in vitro and in vivo assays. The following sections detail common experimental protocols.

In Vitro Mycelial Growth Inhibition Assay

This assay is a fundamental method for determining the direct inhibitory effect of a fungicide on fungal growth.

Objective: To determine the EC50 value of triadimenol against a specific fungus by measuring the inhibition of mycelial growth on an amended agar (B569324) medium.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade triadimenol

  • Solvent for triadimenol (e.g., acetone, DMSO)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Fungicide Stock Solution Preparation: Prepare a stock solution of triadimenol in a suitable solvent.

  • Amended Media Preparation: Autoclave the growth medium and cool it to approximately 45-50°C. Add appropriate volumes of the triadimenol stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control medium with the solvent alone.

  • Plating: Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing margin of a pure fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the target fungus in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the formula: MGI (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Plot the MGI (%) against the logarithm of the triadimenol concentration and use probit analysis or non-linear regression to determine the EC50 value.[11]

Leaf Disc Assay for Powdery Mildew Control

This assay is particularly useful for evaluating the efficacy of fungicides against biotrophic fungi like powdery mildews.[11]

Objective: To determine the EC50 of triadimenol against a powdery mildew fungus on leaf discs.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., grapevine for Uncinula necator)

  • Water agar (1-2%)

  • Spore suspension of the powdery mildew fungus

  • Triadimenol solutions at various concentrations

  • Sterile petri dishes

  • Microscope

Procedure:

  • Leaf Disc Preparation: Cut uniform discs from healthy leaves using a cork borer.

  • Plating: Place the leaf discs, adaxial side up, on the surface of water agar in petri dishes.

  • Fungicide Application: Apply a known volume of each triadimenol dilution to the surface of the leaf discs. A control group should be treated with water or a solvent control.

  • Inoculation: After the fungicide application has dried, inoculate the leaf discs with a spore suspension of the powdery mildew fungus.

  • Incubation: Incubate the plates under controlled conditions of temperature, humidity, and light that are conducive to disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the severity of powdery mildew infection on each leaf disc, typically by estimating the percentage of the leaf area covered by mycelium.

  • Data Analysis: Calculate the percentage of inhibition for each triadimenol concentration relative to the control.

  • EC50 Determination: Determine the EC50 value by performing a regression analysis of the dose-response data.[11]

Experimental Workflow Diagram

The following diagram outlines a general workflow for fungicide efficacy testing.

Fungicide_Efficacy_Workflow cluster_workflow Fungicide Efficacy Testing Workflow start Start prep_fungus Prepare Fungal Inoculum start->prep_fungus prep_fungicide Prepare Fungicide Dilutions start->prep_fungicide assay Perform In Vitro/ In Vivo Assay prep_fungus->assay prep_fungicide->assay incubation Incubation assay->incubation data_collection Data Collection (e.g., Mycelial Growth, Disease Severity) incubation->data_collection data_analysis Data Analysis (% Inhibition) data_collection->data_analysis ec50 Determine EC50/MIC data_analysis->ec50 end End ec50->end

Caption: A generalized workflow for determining fungicide efficacy.

Conclusion

Triadimenol's fungicidal activity is a well-established example of targeted enzyme inhibition. Its primary role as the active metabolite of this compound and its specific action on sterol 14α-demethylase make it an effective tool in the management of a broad spectrum of fungal plant diseases. The stereospecificity of its interaction with the target enzyme underscores the importance of molecular structure in fungicidal design. The experimental protocols outlined in this guide provide a framework for the continued evaluation and understanding of triadimenol and the development of new fungicidal agents. Further research to expand the publicly available quantitative data on its efficacy against a wider range of phytopathogens will be beneficial for resistance management and optimizing its application in agriculture.

References

The Systemic Journey of Triadimefon: An In-depth Technical Guide to its Uptake and Translocation in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the systemic uptake and translocation of the triazole fungicide, triadimefon, in plants. This compound is widely utilized in agriculture to combat fungal pathogens such as powdery mildew and rusts.[1][2] Its efficacy is largely dependent on its ability to be absorbed by the plant and transported to various tissues. This document synthesizes key research findings on the absorption, distribution, and metabolic fate of this compound within plants, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Quantitative Analysis of this compound Uptake and Distribution

The systemic nature of this compound allows it to be absorbed through both roots and foliage, with subsequent translocation throughout the plant.[1] The distribution and persistence of this compound and its primary metabolite, triadimenol, vary depending on the plant species, application method, and environmental conditions.

Table 1: Half-life of this compound in Various Vegetable Crops
Plant SpeciesApplication MethodHalf-life (days)
Pak choi (Brassica rapa var. chinensis)Entire-Plant Spraying (EPS)5.42[2][3]
Root-Irrigation (RI)4.39[2][3]
Cucumber (Cucumis sativus)Entire-Plant Spraying (EPS)6.86[2][3]
Root-Irrigation (RI)6.30[2][3]
Pepper (Capsicum annuum)Entire-Plant Spraying (EPS)6.73[2][3]
Root-Irrigation (RI)5.98[2][3]
Table 2: Residue Levels of this compound in Different Plant Tissues of Cucumber Following Entire-Plant Spraying
Time After Treatment (days)Leaves (mg·kg⁻¹)Stems (mg·kg⁻¹)Roots (mg·kg⁻¹)Fruits (mg·kg⁻¹)
12.321.69--
3--1.120.99

*Data extracted from a study on cucumber plants after entire-plant spraying.[3] The highest accumulation is observed in the leaves, followed by the stems.[2][3]

Table 3: Distribution of this compound in Wheat (Triticum aestivum L.) Grown in Hydroponics
Plant TissueDistribution in Water Soluble FractionInitial Distribution in Leaves (Soluble Fraction)Equilibrium Distribution in Leaves (Cell Wall)
Roots66.7% - 76.0%--
Leaves-52.5%47.2%

*This data indicates that after root uptake, this compound is predominantly found in the water-soluble fractions and is readily translocated to the shoots and leaves.[4]

Translocation Pathways and Mechanisms

The movement of this compound within the plant is a complex process involving both apoplastic and symplastic pathways. The physicochemical properties of the fungicide, such as its octanol/water partition coefficient, play a crucial role in determining its transport route.

Acropetal and Basipetal Translocation

This compound primarily exhibits acropetal translocation , meaning it moves upwards from the point of application, typically from the roots or lower leaves towards the upper leaves and growing points.[3][4] This upward movement occurs mainly through the xylem. There is also evidence of limited basipetal translocation , or downward movement, through the phloem, as observed in studies where this compound was applied to middle leaves and subsequently detected in lower plant parts.[2][5] However, the upward translocation capacity is generally stronger than the downward movement.[5]

Uptake and Subcellular Distribution

Studies in wheat have shown that this compound is absorbed by the roots mainly through the apoplastic pathway , which involves movement through the cell walls and intercellular spaces.[4] Once absorbed, it is distributed into the water-soluble fractions of the cells.[4] In rice, both symplastic and apoplastic pathways are involved in the translocation of triazole pesticides, with this compound showing a preference for the apoplastic route.[1] At the subcellular level, this compound has been found to be more concentrated in the soluble components of the cell.

While the general mechanisms of xenobiotic transport in plants are understood to involve various transporters and detoxification enzymes like cytochrome P450s and glutathione (B108866) S-transferases, specific signaling pathways that directly regulate the translocation of this compound have not yet been fully elucidated.[6]

Experimental Protocols

Accurate quantification of this compound and its metabolites in plant tissues is essential for understanding its systemic behavior. The following are detailed methodologies for key experiments.

Hydroponic Study for Root Uptake and Translocation

This protocol is designed to assess the absorption and upward movement of this compound from a nutrient solution.

Experimental Workflow:

Hydroponic_Workflow cluster_prep Plant Preparation cluster_exp Experiment cluster_sampling Sampling cluster_analysis Analysis P1 Seed Germination P2 Seedling Transfer to Hydroponic System P1->P2 E1 Introduction of this compound to Nutrient Solution P2->E1 E2 Incubation under Controlled Conditions E1->E2 S1 Harvesting of Roots, Stems, and Leaves at Time Intervals E2->S1 A1 Sample Extraction S1->A1 A2 LC-MS/MS or GC-MS Analysis A1->A2 A3 Data Quantification A2->A3

Caption: Workflow for a hydroponic study of this compound uptake.

Methodology:

  • Plant Culture: Germinate seeds of the chosen plant species (e.g., wheat, cucumber) and transfer seedlings to a hydroponic system containing a complete nutrient solution.[7] Allow plants to acclimatize under controlled environmental conditions (e.g., 25°C, 16h/8h light/dark cycle).[8]

  • This compound Application: Introduce a known concentration of this compound into the hydroponic solution.

  • Sampling: At predetermined time intervals (e.g., 1, 3, 5, 7, 14 days), harvest replicate plants.[9] Separate the plants into roots, stems, and leaves.

  • Sample Preparation and Extraction:

    • Thoroughly wash the plant samples with deionized water.

    • Freeze-dry and grind the samples into a fine powder.[9]

    • Weigh a subsample (e.g., 0.5 g) and extract with acetonitrile.[9]

    • Perform a cleanup step using solid-phase extraction (SPE) cartridges to remove interfering matrix components.

  • Instrumental Analysis: Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound and triadimenol.

Foliar Application Study for Translocation Analysis

This protocol assesses the movement of this compound after being applied to the leaves.

Experimental Workflow:

Foliar_Workflow cluster_prep Plant Preparation cluster_app Application cluster_sampling Sampling cluster_analysis Analysis P1 Potted Plant Growth AP1 Application of this compound to Specific Leaves (e.g., Middle-Leaf-Daubing) P1->AP1 S1 Harvesting of Treated Leaf, Upper Leaves, Lower Leaves, Stem, and Roots at Time Intervals AP1->S1 A1 Sample Extraction and Cleanup S1->A1 A2 Instrumental Analysis (HPLC-UV, LC-MS/MS, or GC-MS) A1->A2 A3 Quantification of Residues A2->A3 Triadimefon_Metabolism This compound This compound Triadimenol Triadimenol This compound->Triadimenol Reduction Xenobiotic_Pathway cluster_uptake Uptake cluster_translocation Translocation cluster_metabolism Metabolism & Sequestration Uptake This compound Uptake (Roots/Leaves) Xylem Xylem (Acropetal) Uptake->Xylem Apoplastic/Symplastic Transport Phloem Phloem (Basipetal - limited) Uptake->Phloem Symplastic Loading Metabolism Metabolism (this compound -> Triadimenol) Xylem->Metabolism Phloem->Metabolism Conjugation Conjugation (e.g., with glutathione) Metabolism->Conjugation Vacuole Vacuolar Sequestration Conjugation->Vacuole

References

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Triadimefon in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the fungicide Triadimefon in soil. The document summarizes key quantitative data, details experimental protocols, and visualizes the complex degradation pathways to support research and environmental risk assessment.

Executive Summary

This compound, a systemic triazole fungicide, undergoes various transformation processes in the soil environment, primarily driven by microbial activity and photodegradation. Its persistence in soil is influenced by a multitude of factors, including soil type, moisture content, temperature, and organic matter. The primary degradation product is triadimenol (B1683232), a more persistent and often more fungitoxic compound. Understanding the fate and degradation pathways of this compound is crucial for evaluating its environmental impact and ensuring its safe and effective use.

Data Presentation: Degradation of this compound in Soil

The persistence of this compound in soil is typically measured by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following table summarizes the DT50 values of this compound under various soil conditions as reported in scientific literature.

Soil TypeOrganic Matter (%)pHMoisture ConditionTemperature (°C)DT50 (days)Reference(s)
Greenhouse Soil4.89---5.9[1]
Normal Soil3.49---9.1[1]
Baoding Alkaline Yellow Soil-Alkaline--10.49[1]
Wuhan Acidic Red Soil-Acidic--19.04[1]
Mollisol--Non-flooded2716.2[2]
Inseptisol--Non-flooded2714.7[2]
Mollisol--Flooded2710.2[2]
Inseptisol--Flooded2728.9[2]
Silty Clay Loam----15[3]
Various Field Soils--Field Conditions-10 - 210[3]
Anaerobic Wetland Soil--Anaerobic2438[4]

Degradation Pathways of this compound in Soil

This compound degrades in the soil through both biotic and abiotic pathways. The predominant pathway is microbial degradation, leading to the formation of triadimenol. Abiotic degradation, primarily through photolysis, also contributes to its transformation.

Biotic Degradation Pathway

The microbial transformation of this compound is the principal degradation route in most soil environments. The primary step involves the reduction of the keto group of this compound to a hydroxyl group, resulting in the formation of its major metabolite, triadimenol.[1][5] This process is stereoselective, meaning that different stereoisomers of triadimenol are produced at different rates.[6] Under flooded or anaerobic conditions, a different metabolic pathway can occur, leading to the formation of a diol derivative.[2]

Biotic_Degradation_Pathway This compound This compound C14H16ClN3O2 Triadimenol Triadimenol (Major Metabolite) This compound->Triadimenol Microbial Reduction (Aerobic Conditions) Diol_Derivative 1-(1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one-1,4-diol (Anaerobic Metabolite) This compound->Diol_Derivative Microbial Metabolism (Flooded/Anaerobic Conditions)

Biotic degradation pathways of this compound in soil.

Abiotic Degradation Pathway: Photodegradation

This compound is susceptible to photodegradation on the soil surface when exposed to sunlight.[5][7] This process involves the cleavage and rearrangement of the molecule, leading to the formation of several photoproducts. Identified photoproducts include 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, 1-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole, and 1H-(1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one.[5] The rate of photodegradation is influenced by the soil type and the intensity of light.

Abiotic_Degradation_Pathway This compound This compound Photoproduct1 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one This compound->Photoproduct1 Photodegradation (Sunlight) Photoproduct2 1-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole This compound->Photoproduct2 Photodegradation (Sunlight) Photoproduct3 1H-(1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one This compound->Photoproduct3 Photodegradation (Sunlight)

Abiotic photodegradation pathway of this compound on soil.

Experimental Protocols

Soil Microcosm Study for this compound Degradation

A common method to study the degradation of this compound in soil is through microcosm experiments. These controlled laboratory setups allow for the investigation of degradation kinetics and metabolite formation under specific environmental conditions.

Objective: To determine the rate of degradation and identify the major metabolites of this compound in a specific soil type under controlled aerobic conditions.

Materials:

  • Test soil, sieved (<2 mm)

  • Analytical grade this compound

  • Microcosm vessels (e.g., glass jars with closures allowing for air exchange)

  • Incubator with temperature and humidity control

  • Solvents for extraction (e.g., acetonitrile)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Soil Preparation and Fortification:

    • The test soil is characterized for its physicochemical properties (pH, organic matter content, texture).

    • The soil moisture is adjusted to a specific level (e.g., 60% of water holding capacity).

    • A known amount of this compound, dissolved in a suitable solvent, is applied to the soil to achieve the desired concentration. The solvent is allowed to evaporate.

  • Incubation:

    • The fortified soil is placed into the microcosm vessels.

    • The microcosms are incubated in the dark at a constant temperature (e.g., 25°C).

    • Aerobic conditions are maintained by ensuring proper air exchange.

  • Sampling and Analysis:

    • Soil samples are collected from the microcosms at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days).

    • The collected samples are extracted with an appropriate solvent (e.g., acetonitrile) to recover this compound and its metabolites.

    • The extracts are analyzed using a suitable analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentrations of the parent compound and its degradation products.[8][9]

  • Data Analysis:

    • The degradation kinetics of this compound are determined by plotting its concentration over time and fitting the data to a suitable model (e.g., first-order kinetics).

    • The DT50 value is calculated from the degradation rate constant.

    • The concentrations of the identified metabolites are also plotted over time to understand their formation and subsequent dissipation.

Experimental_Workflow_Microcosm cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Prep Soil Sieving & Characterization Moisture_Adj Moisture Adjustment Soil_Prep->Moisture_Adj Fortification This compound Application Moisture_Adj->Fortification Incubation Incubate Microcosms (Controlled Temperature & Aeration) Fortification->Incubation Sampling Periodic Soil Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Degradation Kinetics & Metabolite Identification LCMS->Data_Analysis

Workflow for a soil microcosm degradation study.

Extraction and Analysis of this compound and its Metabolites from Soil

Accurate quantification of this compound and its metabolites in soil samples is critical for degradation studies. A common and effective method involves solvent extraction followed by analysis using LC-MS/MS.

Objective: To extract this compound and triadimenol from soil samples and quantify their concentrations using LC-MS/MS.

Materials:

  • Soil sample

  • Acetonitrile (ACN)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Primary secondary amine (PSA) sorbent

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

Procedure:

  • Extraction:

    • A representative subsample of the soil (e.g., 5 g) is weighed into a centrifuge tube.

    • Acetonitrile (e.g., 10 mL) is added to the tube.

    • The sample is vigorously shaken or vortexed for a set period (e.g., 1 minute) to ensure thorough extraction.

  • QuEChERS Cleanup (Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Anhydrous MgSO4 (to remove water) and PSA (to remove interfering organic acids) are added to the extract.

    • The tube is shaken and then centrifuged to separate the soil particles and cleanup sorbents from the solvent.

  • Sample Preparation for Analysis:

    • An aliquot of the supernatant is taken and filtered through a syringe filter into an autosampler vial.

    • The sample may be diluted with an appropriate solvent if necessary.

  • LC-MS/MS Analysis:

    • The prepared sample is injected into the LC-MS/MS system.

    • Chromatographic separation of this compound and its metabolites is achieved on a suitable column.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive quantification of the target analytes.

Extraction_Analysis_Workflow Soil_Sample Soil Sample Add_ACN Add Acetonitrile Soil_Sample->Add_ACN Shake Vortex/Shake Add_ACN->Shake Add_Salts Add MgSO4 & PSA (QuEChERS) Shake->Add_Salts Centrifuge1 Centrifuge Add_Salts->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Filter Filter (0.22 µm) Supernatant->Filter LCMS_Analysis LC-MS/MS Analysis Filter->LCMS_Analysis

Workflow for extraction and analysis of this compound.

Conclusion

The environmental fate of this compound in soil is a complex process governed by a combination of biotic and abiotic factors. Its degradation primarily leads to the formation of triadimenol, a metabolite that can be more persistent than the parent compound. The information presented in this guide, including the quantitative degradation data, detailed experimental protocols, and visualized degradation pathways, provides a valuable resource for researchers and scientists working on the environmental risk assessment and management of this widely used fungicide. Further research is warranted to fully elucidate the degradation pathways under a wider range of environmental conditions and to assess the ecotoxicological implications of its metabolites.

References

Triadimefon: A Comprehensive Ecotoxicological and Mechanistic Profile for Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Triadimefon, a systemic triazole fungicide, is widely utilized in agriculture to control a broad spectrum of fungal pathogens. Its mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes.[1] However, the widespread use of this compound has raised concerns regarding its potential adverse effects on non-target organisms and the broader ecosystem. This technical guide provides a comprehensive overview of the ecotoxicology of this compound, focusing on its impacts on various non-target species. It summarizes key quantitative toxicity data, details relevant experimental methodologies, and elucidates the known signaling pathways affected by this fungicide, offering a critical resource for researchers, scientists, and professionals in drug development and environmental risk assessment.

Ecotoxicological Effects on Non-Target Organisms

This compound exhibits a varied toxicity profile across different non-target organisms, ranging from mammals and birds to aquatic life and soil microorganisms. The following sections summarize the key toxicological endpoints.

Mammals

This compound is classified as moderately toxic to mammals upon acute oral exposure.[2] Studies on laboratory animals have revealed effects on the liver, kidneys, and central nervous system.[2]

Table 1: Acute and Chronic Toxicity of this compound in Mammals

SpeciesExposure RouteEndpointValueReference
Rat (Male)OralLD50300 - 600 mg/kg[2][3]
Rat (Female)OralLD50363 mg/kg[4]
MouseOralLD50~1000 mg/kg[2][3]
RabbitOralLD50~500 mg/kg[2][3]
DogOralLD50~500 mg/kg[2]
RatDermalLD50>1000 mg/kg[3]
RabbitDermalLD50>2000 mg/kg[3]
RatInhalation (4h)LC50>0.48 mg/L[2][3]
Rat2-year dietaryNOAEL2.5 mg/kg bw/day[5][6]

Reproductive studies in rats have indicated adverse effects at higher doses, including reduced fertility and decreased offspring viability.[2][3] While the teratogenic potential is considered relatively low, skeletal effects in fetuses have been observed.[2][6] this compound is classified as a "possible human carcinogen" based on the development of liver adenomas in mice.[6]

Birds

This compound's toxicity to birds ranges from slightly toxic to practically nontoxic, depending on the species.[2]

Table 2: Acute Toxicity of this compound in Birds

SpeciesEndpointValueReference
Mallard DuckLD50>4000 mg/kg[2]
Japanese QuailLD502000 mg/kg[2]
CanaryLD50>1000 mg/kg[2]

Long-term exposure to triazole fungicides, including this compound, can negatively impact avian reproduction, leading to delayed egg-laying, reduced clutch size, and lower hatching rates.[7]

Aquatic Organisms

This compound is considered slightly toxic to fish and other aquatic organisms.[2] Its primary metabolite, triadimenol (B1683232), can also contribute to aquatic toxicity.[8]

Table 3: Acute Toxicity of this compound to Aquatic Organisms

SpeciesEndpoint (Duration)Value (mg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)LC50 (96h)14[2]
Bluegill Sunfish (Lepomis macrochirus)LC50 (96h)11[2]
Goldfish (Carassius auratus)LC50 (96h)10 - 50[2]
Black Fly Larvae (Simuliidae)LC50 (48h)6.1[9][10]
Daphnia magna (Water Flea)NOAEL (chronic)0.087 (decreased reproduction)[11]
Daphnia magna (Water Flea)NOAEL (chronic)0.052 (decreased adult length)[11]

This compound has been shown to affect the development and reproduction of aquatic organisms, including amphibians and fish, at concentrations as low as 5 µg/L.[4][12] In amphibians like Xenopus laevis, it can disrupt metamorphosis and cause developmental abnormalities.[4][13]

Soil Microorganisms and Invertebrates

The impact of this compound on soil microbial communities is complex. While high concentrations can inhibit microbial populations, lower concentrations might initially induce them.[14][15] The fungicide's effect can be long-lasting, with microbial communities not recovering even after 60 days.[14] this compound can also reduce the activity of certain soil enzymes, such as dehydrogenase.[16] In earthworms (Eisenia fetida), co-exposure to this compound and other pesticides can lead to synergistic toxicity, causing oxidative stress and cellular apoptosis.[17][18]

Ecotoxicology and Environmental Fate

Persistence and Degradation

This compound's persistence in the environment is influenced by factors such as soil type, moisture, and temperature.[16] It is more persistent in non-flooded soils with higher organic carbon content.[16] The degradation of this compound in soil is primarily a microbial process, with its main metabolite being triadimenol.[16][19] The half-life of this compound in soil can vary, with one study reporting a half-life of 668 days in an aerobic aquatic environment.[11] In contrast, its degradation product, triadimenol, is significantly more persistent.[20]

Bioaccumulation

This compound has a moderate potential for bioaccumulation in aquatic organisms.[20] The bioconcentration factor (BCF) has been reported to be 67.32 L/kg and 67.09 L/kg for its R- and S-enantiomers in the algae S. obliquus, respectively.[4][20] Stereoselective bioaccumulation has been observed in some organisms, with the S-enantiomer being preferentially absorbed by frogs.[4][20]

Experimental Protocols

The assessment of this compound's toxicity relies on standardized and specific experimental protocols.

Mammalian Toxicity Testing
  • Acute Oral Toxicity (LD50): Typically conducted in rats, mice, and rabbits. A single dose of this compound, usually dissolved in a vehicle like corn oil, is administered via gavage.[4][21] Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[4] The LD50 is calculated using statistical methods.

  • Chronic Toxicity and Carcinogenicity: Long-term studies (e.g., 2 years in rats) involve administering this compound in the diet at various concentrations.[5][6] Endpoints include changes in body weight, hematology, clinical chemistry, organ weights, and histopathological examination of tissues.[3]

  • Reproductive and Developmental Toxicity: Multi-generational studies in rats are performed to assess effects on fertility, gestation, and offspring viability.[2][3] Developmental toxicity studies in pregnant rabbits involve dosing during organogenesis and examining fetuses for abnormalities.[5]

Avian Toxicity Testing
  • Acute Oral Toxicity (LD50): Standardized guidelines such as OECD Test Guideline 223 and US EPA OCSPP 850.2100 are followed.[22][23] The test substance is administered orally to species like the Bobwhite Quail or Mallard duck.[24] The protocol involves a sequential testing design to minimize the number of birds used while still allowing for the determination of the LD50.[22][25]

Aquatic Ecotoxicology Testing
  • Fish Acute Toxicity Test (LC50): The OECD Test Guideline 203 is a standard protocol.[26] Fish are exposed to a range of this compound concentrations in a static, semi-static, or flow-through system for 96 hours.[1][27] Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours to determine the LC50.[27]

  • Aquatic Invertebrate Chronic Toxicity: Studies with organisms like Daphnia magna assess the long-term effects on reproduction and growth over a period of, for example, 21 days.[11] Endpoints include the number of offspring produced and the length of the adult organisms.[11]

Soil Microorganism and Enzyme Activity Assays
  • Impact on Microbial Communities: Soil samples are treated with different concentrations of this compound and incubated under controlled conditions.[14][28] Changes in the bacterial community are assessed using molecular techniques like Polymerase Chain Reaction (PCR) and Denaturing Gradient Gel Electrophoresis (DGGE) of the 16S rDNA.[14][28]

  • Soil Enzyme Activity: The activity of enzymes like dehydrogenase and phosphatase is measured spectrophotometrically after soil incubation with this compound.[16][29] Standard operating procedures, such as those from the FAO, can be followed.[30][31]

Analytical Methods
  • Quantification in Environmental Samples: this compound and its metabolite triadimenol in water, soil, and biological tissues are typically quantified using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).[6][20][32] Chiral chromatography can be used to separate and quantify the different enantiomers.[20][32]

Signaling Pathways and Mechanisms of Toxicity

This compound's toxicity in non-target organisms stems from its interaction with various physiological and biochemical pathways.

Neurotoxicity

This compound induces neurotoxic effects, including hyperactivity and stereotyped behaviors in rats.[9][21][33] The proposed mechanism involves the disruption of central nervous system catecholamines.[33] It is suggested to act as an indirect-acting dopamine (B1211576) agonist by potentially binding to the dopamine transporter and inhibiting monoamine uptake, leading to increased synaptic dopamine levels.[9][15][34] It also affects the serotonergic system.[15][34]

G Proposed Mechanism of this compound-Induced Neurotoxicity Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle VMAT2 Dopamine_Released Dopamine Vesicle->Dopamine_Released Exocytosis Dopamine_Receptor Dopamine Receptors (D1, D2) Dopamine_Released->Dopamine_Receptor Binding DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Reuptake Signal_Transduction Signal Transduction (e.g., Adenylate Cyclase) Dopamine_Receptor->Signal_Transduction This compound This compound This compound->DAT Inhibition

Caption: Proposed mechanism of this compound's neurotoxicity via inhibition of the dopamine transporter.

Endocrine Disruption

This compound exhibits endocrine-disrupting properties, primarily affecting steroidogenesis and thyroid hormone homeostasis.

In vitro studies have shown that this compound can inhibit testosterone (B1683101) production in rat and human cell lines, potentially by inhibiting the CYP17-hydroxylase/17,20 lyase (CYP17A1) enzyme.[2][14] However, in vivo studies in rats have paradoxically shown an increase in serum and testicular testosterone levels, suggesting a more complex disruption of the hypothalamic-pituitary-gonadal (HPG) axis.[2][14]

G This compound's Impact on the Steroidogenesis Pathway cluster_hpg Hypothalamic-Pituitary-Gonadal (HPG) Axis cluster_steroidogenesis Steroidogenesis in Testis Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Testis Testis Pituitary->Testis LH Testosterone Testosterone Testis->Testosterone Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Androstenedione->Testosterone 17β-HSD This compound This compound This compound->Hypothalamus Disruption (in vivo - proposed) This compound->Pituitary Disruption (in vivo - proposed) CYP17A1 CYP17A1 This compound->CYP17A1 Inhibition (in vitro) G This compound's Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis cluster_hpt Hypothalamic-Pituitary-Thyroid (HPT) Axis cluster_thyroid_hormone Thyroid Hormone Metabolism and Action Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary TRH Thyroid_Gland Thyroid Gland Pituitary->Thyroid_Gland TSH T4_T3 Thyroid_Gland->T4_T3 Secretion T4 Thyroxine (T4) T4_T3->T4 T3 Triiodothyronine (T3) T4_T3->T3 T4->T3 Deiodinase (dio1) THR Thyroid Hormone Receptor (THR) T3->THR Binding Gene_Expression Target Gene Expression THR->Gene_Expression Regulation This compound This compound This compound->Pituitary Upregulates TSH-beta expression This compound->T4 Increases T4 levels This compound->T3 Decreases T3 levels This compound->THR Downregulates thrb expression dio1 dio1 This compound->dio1 Inhibits dio1

References

Endocrine-Disrupting Potential of Triadimefon in Aquatic Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endocrine-disrupting potential of the triazole fungicide, Triadimefon, in various aquatic species. It is designed to be a resource for researchers and scientists investigating the environmental impact of pesticides and for professionals in drug development seeking to understand the mechanisms of endocrine disruption. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected signaling pathways.

Executive Summary

This compound is a widely used fungicide that has been detected in aquatic environments. A growing body of scientific evidence indicates that this compound can act as an endocrine-disrupting chemical (EDC) in aquatic organisms, affecting the thyroid and reproductive systems.[1][2][3] It has been shown to alter the expression of key genes involved in hormone synthesis and regulation, leading to hormonal imbalances and adverse reproductive and developmental outcomes in fish and amphibians.[4][5][6] This guide synthesizes the current knowledge on the subject, providing a technical foundation for further research and risk assessment.

Quantitative Data on Endocrine Disruption by this compound

The following tables summarize the quantitative effects of this compound on various endocrine-related endpoints in different aquatic species.

Table 2.1: Effects of this compound on Gene Expression in Fish
SpeciesTissue/Life StageGeneExposure Concentration (µg/L)Exposure DurationFold Change/EffectReference
Danio rerio (Zebrafish)Larvaevitellogenin (vtg)0.125, 0.25, 0.5 (µg/mL)120 daysSignificantly reduced transcription[7]
Danio rerio (Zebrafish)EmbryoCytochrome P450 family 19 subfamily A, polypeptide 1b (cyp19a1b)10 (µg/mL)72 hoursUp-regulation[8]
Gobiocypris rarus (Rare Minnow)Larvaevitellogenin (VTG)1, 10, 1003, 6, 10, 14 daysDecreased mRNA level[6]
Gobiocypris rarus (Rare Minnow)LarvaeCytochrome P450 family 19 subfamily A, polypeptide 1a (CYP19a)1, 10, 1003, 6, 10, 14 daysDecreased mRNA level[6]
Gobiocypris rarus (Rare Minnow)LarvaeEstrogen Receptor α (ERα)1, 10, 1003, 6, 10, 14 daysRegulated transcription[6]
Gobiocypris rarus (Rare Minnow)LarvaeSteroidogenic acute regulator (StAR)1, 10, 1003, 6, 10, 14 daysRegulated transcription[6]
Danio rerio (Zebrafish)Early Life StageThyroid-stimulating hormone beta (TSH-beta)2, 4 (µg/mL)120 hpf4.0- and 5.2-fold increase[9]
Danio rerio (Zebrafish)Early Life StageDeiodinase type I (dio1)2 (µg/mL)120 hpf1.5-fold decrease[9]
Danio rerio (Zebrafish)Early Life StageThyroid hormone receptor beta (thrb)2, 4 (µg/mL)120 hpfSignificantly down-regulated[5]
Table 2.2: Effects of this compound on Hormone Levels
SpeciesSexHormoneExposure Concentration (mg/L)Exposure DurationEffectReference
Xenopus laevisFemaleEstradiol (B170435) (E2)1, 1014 daysSignificantly decreased[4][10]
Xenopus laevisMale & FemaleTestosterone (B1683101) (T)1, 1014 daysNo significant difference[4][10]
Danio rerioMixedThyroxine (T4)2, 4 (µg/mL)120 hpfIncreased[5][9]
Danio rerioMixedTriiodothyronine (T3)2, 4 (µg/mL)120 hpfDecreased[5][9]
Table 2.3: Effects of this compound on Reproductive and Developmental Endpoints
SpeciesEndpointExposure Concentration (µg/mL)Exposure DurationEffectReference
Danio rerioHatching Rate2, 477 hpfStatistically significant decrease[7][11]
Danio rerioBody Length4120 hpfStatistically significant reduction[7]
Danio rerioBreeding Success (Egg Production)0.25120 daysReduced[7]
Danio rerioOffspring Egg Fertility0.5120 daysReduced[7]
Danio rerioOffspring Survival0.5120 daysReduced[7]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to assess the endocrine-disrupting effects of this compound.

Aquatic Species Exposure
  • Test Organisms: Zebrafish (Danio rerio), Rare Minnow (Gobiocypris rarus), and African Clawed Frog (Xenopus laevis) are commonly used models.

  • Exposure System: Semi-static or flow-through systems are typically employed to maintain constant concentrations of this compound.

  • Test Concentrations: A range of concentrations are used, from environmentally relevant levels (ng/L to low µg/L) to higher concentrations to establish dose-response relationships.[1][6]

  • Water Quality: Standard water quality parameters (pH, temperature, dissolved oxygen, hardness) are maintained and monitored throughout the exposure period.

  • Photoperiod: A standard light:dark cycle (e.g., 14:10 h) is maintained.

  • Feeding: Organisms are fed a standard diet (e.g., brine shrimp nauplii for fish larvae) at regular intervals.

Gene Expression Analysis (qPCR)
  • RNA Extraction: Total RNA is extracted from whole-body tissues of larvae or specific organs of adult organisms using commercially available kits (e.g., Trizol reagent).

  • Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative Real-Time PCR (qPCR):

    • Primers: Gene-specific primers for target genes (e.g., vtg, cyp19a, erα) and a reference gene (e.g., β-actin, ef1α) are designed and validated. An example of primer sequences for zebrafish cyp19a1b are: (fw) 5′-TCGGCACGGCGTGCAACTAC -3′ and (rev) 5′- CATACCTATGCATTGCAGACC-3′.[12]

    • Reaction Mix: A typical qPCR reaction mix includes cDNA template, forward and reverse primers, a fluorescent dye (e.g., SYBR Green or EvaGreen), and a DNA polymerase in a reaction buffer.

    • Thermal Cycling: The qPCR is performed in a thermal cycler with a program that typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Hormone Assays
  • Sample Collection: Blood plasma or whole-body homogenates are collected for hormone analysis.

  • Hormone Extraction: Hormones are often extracted from the samples using organic solvents (e.g., diethyl ether).

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are commonly used to quantify the concentrations of hormones such as estradiol (E2), testosterone (T), thyroxine (T4), and triiodothyronine (T3). The assay is performed according to the manufacturer's instructions, and the hormone concentrations are determined by comparing the sample absorbance to a standard curve.

Histological Analysis
  • Tissue Fixation: Gonads or other target tissues are dissected and fixed in a suitable fixative (e.g., Bouin's solution or 4% paraformaldehyde).

  • Processing and Embedding: The fixed tissues are dehydrated through a series of graded ethanol (B145695) solutions, cleared in xylene, and embedded in paraffin (B1166041) wax.

  • Sectioning and Staining: The paraffin-embedded tissues are sectioned using a microtome and the sections are mounted on glass slides. The sections are then deparaffinized, rehydrated, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological examination.

  • Microscopy: The stained sections are examined under a light microscope to assess for any histopathological changes, such as alterations in gonadal development or tissue structure.

Signaling Pathways and Visualizations

This compound disrupts endocrine function by interfering with key signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary pathways affected.

Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis

This compound has been shown to interfere with the HPT axis, which is crucial for regulating development and metabolism in aquatic vertebrates.[5] It can alter the expression of genes at different levels of this axis, leading to changes in thyroid hormone levels.

HPT_Axis_Disruption cluster_hormones Hormone Production & Action Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary TRH Thyroid Thyroid Gland Pituitary->Thyroid + T4 Thyroxine (T4) Thyroid->T4 Synthesis T3 Triiodothyronine (T3) T4->T3 Conversion dio1 Deiodinase (dio1) thrb Thyroid Hormone Receptor (thrb) T3->thrb Binding This compound This compound This compound->Pituitary Upregulates TSH-beta expression This compound->dio1 Downregulates dio1 expression This compound->thrb Downregulates thrb expression TSH TSH Developmental_Effects Adverse Developmental Outcomes thrb->Developmental_Effects Regulation of Gene Expression

Caption: Disruption of the HPT axis by this compound.

Interference with Steroidogenesis and Reproductive Signaling

This compound can also disrupt the synthesis of sex steroids and the signaling pathways that regulate reproduction.[6] This can lead to altered sex hormone levels and impaired reproductive function.

Steroidogenesis_Disruption Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR, CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol (E2) Testosterone->Estradiol Aromatase (CYP19A) ER Estrogen Receptor (ER) Estradiol->ER Binding VTG_Production Vitellogenin (VTG) Production Reproductive_Outcomes Impaired Reproductive Outcomes VTG_Production->Reproductive_Outcomes This compound This compound This compound->VTG_Production Decreases production StAR StAR This compound->StAR Alters expression CYP19A Aromatase (CYP19A) This compound->CYP19A Downregulates expression This compound->ER Alters expression CYP11A1 CYP11A1 HSD3B 3β-HSD CYP17A1 CYP17A1 HSD17B 17β-HSD ER->VTG_Production Activation

Caption: Interference of this compound with steroidogenesis.

Experimental Workflow for Assessing Endocrine Disruption

The following diagram illustrates a typical experimental workflow for investigating the endocrine-disrupting potential of a chemical like this compound in an aquatic species.

Experimental_Workflow Exposure Exposure of Aquatic Species to this compound Sampling Sample Collection (Tissues, Blood, Whole Body) Exposure->Sampling Analysis Multi-level Analysis Sampling->Analysis Gene_Expression Gene Expression Analysis (qPCR) Analysis->Gene_Expression Hormone_Levels Hormone Level Measurement (ELISA) Analysis->Hormone_Levels Histopathology Histopathological Examination Analysis->Histopathology Reproductive_Endpoints Assessment of Reproductive Endpoints Analysis->Reproductive_Endpoints Data_Integration Data Integration and Interpretation Gene_Expression->Data_Integration Hormone_Levels->Data_Integration Histopathology->Data_Integration Reproductive_Endpoints->Data_Integration Conclusion Conclusion on Endocrine Disrupting Potential Data_Integration->Conclusion

Caption: Experimental workflow for EDC assessment.

Conclusion

The evidence presented in this technical guide strongly indicates that this compound has the potential to disrupt the endocrine systems of aquatic species. It interferes with both the thyroid and reproductive axes, leading to a cascade of effects from the molecular to the organismal level. The quantitative data and experimental protocols summarized herein provide a valuable resource for researchers and professionals working to understand and mitigate the risks associated with this and other potential endocrine-disrupting chemicals in the aquatic environment. Further research is warranted to fully elucidate the long-term ecological consequences of this compound exposure.

References

Stereoisomers of Triadimefon: A Technical Guide to Biological Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triadimefon, a systemic triazole fungicide, is widely utilized in agriculture to control a broad spectrum of fungal pathogens. Its fungicidal action stems from the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes.[1] this compound is a chiral compound, existing as a racemic mixture of two enantiomers: (R)-triadimefon and (S)-triadimefon. Upon metabolic reduction of its carbonyl group, this compound is converted to its primary metabolite, triadimenol (B1683232). This transformation introduces a second chiral center, resulting in four stereoisomers of triadimenol.[2]

It is now well-established that the biological properties of these stereoisomers, including their fungicidal efficacy and toxicity to non-target organisms, can differ significantly.[3][4] This stereoselectivity has profound implications for the environmental fate, toxicological risk assessment, and the development of more effective and safer agrochemicals. This technical guide provides a comprehensive overview of the stereoisomers of this compound and their distinct biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Stereochemistry and Biological Activity

The differential biological activity of this compound and triadimenol stereoisomers is a consequence of their distinct three-dimensional arrangements, which dictates their interaction with biological targets.

Fungicidal Activity

The primary mode of antifungal action for this compound and its metabolite triadimenol is the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and function.[5]

Studies have indicated that the fungicidal activity of triadimenol stereoisomers is stereoselective. While specific EC50 or IC50 values for individual this compound enantiomers against a range of fungi are not extensively reported in publicly available literature, it is known that the (1R,2S)- and (1S,2R)-enantiomers of triadimenol exhibit higher bactericidal activity.[6] The differential activity of stereoisomers of other triazole fungicides has been quantified, for example, (-)-tebuconazole and (+)-myclobutanil show higher activity against Fusarium spp.[7]

Table 1: Fungicidal Activity of this compound and Triadimenol Stereoisomers (Qualitative and Semi-Quantitative Data)

CompoundStereoisomerTarget Organism(s)Activity MetricReported Activity/Potency
Triadimenol(1R,2S)-enantiomerFungiBactericidal ActivityHigher activity
Triadimenol(1S,2R)-enantiomerFungiBactericidal ActivityHigher activity
TriadimenolDiastereomer ARatsAcute Oral Toxicity (LD50)Ten times more toxic than Diastereomer B[8]
TriadimenolDiastereomer BRatsAcute Oral Toxicity (LD50)---
This compoundRacemic MixtureRat Striatal SynaptosomesDopamine (B1211576) Uptake Inhibition (IC50)4.7 µM[9]
This compoundRacemic MixtureRat Cortical SynaptosomesNorepinephrine Uptake Inhibition (IC50)22.4 µM[9]
Toxicity to Non-Target Organisms

The stereoisomers of this compound and triadimenol also exhibit differential toxicity in non-target organisms, including mammals and aquatic life. This is a critical consideration for environmental risk assessment.

In vertebrates, this compound has been shown to act as an indirect dopamine agonist by inhibiting the dopamine transporter (DAT), leading to increased synaptic dopamine levels.[9][10] This mechanism is similar to that of cocaine.[9] The compound also affects the serotonergic system.[10]

Quantitative data on the acute toxicity of racemic this compound is available. For instance, the oral LD50 in rats is reported to be between 300 and 600 mg/kg.[11] A significant finding is the tenfold greater acute oral toxicity of triadimenol's diastereomer A compared to diastereomer B in rats.[8] Long-term exposure to triadimenol has been shown to induce hepatotoxic and nephrotoxic effects in broilers at concentrations of 1 mg/kg and higher in feed.[12] Furthermore, triadimenol has demonstrated genotoxic effects on zebrafish (Danio rerio) erythrocytes in both short-term and long-term exposure studies at concentrations of 1.5, 3, and 6 mg/L.[13]

Table 2: Toxicological Data for this compound and Triadimenol

CompoundOrganismExposure RouteToxicity MetricValue
This compound (racemic)RatOralLD50300 - 600 mg/kg[11]
This compound (racemic)MouseOralLD50~1000 mg/kg[11]
This compound (racemic)RabbitOralLD50~500 mg/kg[11]
This compound (racemic)DogOralLD50~500 mg/kg[11]
TriadimenolZebrafish (Danio rerio)WaterGenotoxicityObserved at 1.5, 3, and 6 mg/L[13]
TriadimenolBroilerFeedHepatotoxicity & NephrotoxicityObserved at ≥ 1 mg/kg[12]

Experimental Protocols

Chiral Separation of this compound and Triadimenol Stereoisomers

The separation and quantification of individual stereoisomers are essential for studying their specific biological activities. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases are commonly employed methods.

Protocol: Chiral Separation by Supercritical Fluid Chromatography (SFC)

This protocol is a general guideline based on established methods for separating this compound and triadimenol stereoisomers.[14][15]

  • Instrumentation: Supercritical fluid chromatograph equipped with a chiral column (e.g., Chiralpak AD or Acquity Trefoil CEL2).

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol (B129727) or ethanol. The gradient and composition of the modifier will need to be optimized for baseline separation of all stereoisomers.

  • Sample Preparation: Dissolve the this compound/triadimenol standard or sample extract in a suitable solvent (e.g., methanol).

  • Injection: Inject the sample onto the column.

  • Detection: Use a suitable detector, such as a UV detector (e.g., at 220 nm) or a mass spectrometer for identification and quantification.

  • Data Analysis: Identify and quantify each stereoisomer based on its retention time and peak area relative to a standard curve.

Fungicidal Activity Assay

The agar (B569324) dilution method is a standard technique for determining the minimum inhibitory concentration (MIC) or the effective concentration to inhibit 50% of growth (EC50) of a fungicide against a specific fungus.

Protocol: Agar Dilution Method for Fungicidal Activity

This protocol is a generalized procedure based on established methodologies.[3][5]

  • Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and sterilize it.

  • Fungicide Stock Solution: Prepare a stock solution of the individual stereoisomer or racemic mixture in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Serial Dilutions: Perform serial dilutions of the fungicide stock solution to obtain a range of desired concentrations.

  • Incorporation into Agar: Add a specific volume of each fungicide dilution to molten agar and pour into Petri dishes. A control plate with only the solvent should also be prepared.

  • Fungal Inoculation: Place a mycelial plug of the test fungus (e.g., Botrytis cinerea, Puccinia graminis) onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a specified period.

  • Data Collection: Measure the diameter of the fungal colony on each plate.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

Dopamine Transporter (DAT) Binding Assay

In vitro assays using cell lines expressing the dopamine transporter are employed to assess the inhibitory potential of compounds on dopamine uptake.

Protocol: In Vitro Dopamine Transporter (DAT) Uptake Assay

This protocol is a general guideline based on standard procedures for DAT functional assays.[1][16]

  • Cell Culture: Use a cell line stably or transiently expressing the human dopamine transporter (hDAT), such as CHO-K1 or HEK293 cells.

  • Plating: Plate the cells in a suitable multi-well plate and allow them to adhere and grow.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound (individual stereoisomers or racemic this compound) for a specific time at a controlled temperature (e.g., 20 minutes at 25°C).

  • Dopamine Uptake: Add a solution containing a known concentration of radiolabeled dopamine (e.g., [3H]dopamine) to each well and incubate for a short period (e.g., 10 minutes) to allow for uptake.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of dopamine uptake for each concentration of the test compound compared to a control (vehicle-treated cells). Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of Ergosterol Biosynthesis in Fungi

The primary antifungal mechanism of this compound and triadimenol involves the disruption of the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Sterol 14α-demethylase (CYP51) FungalCellMembrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->FungalCellMembrane This compound This compound / Triadimenol Stereoisomers This compound->CYP51 Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound stereoisomers.

Interference with the Dopaminergic System in Vertebrates

In vertebrates, this compound primarily affects the central nervous system by modulating dopaminergic neurotransmission.

Dopaminergic_System_Interference cluster_synapse Dopaminergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft DopamineVesicle Dopamine Vesicles DopamineVesicle->SynapticCleft Release Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake DopamineReceptor Dopamine Receptors Dopamine->DopamineReceptor Binding IncreasedDopamine Increased Synaptic Dopamine Concentration BehavioralEffects Behavioral Effects DopamineReceptor->BehavioralEffects Results in This compound This compound Stereoisomers This compound->DAT Inhibition IncreasedDopamine->DopamineReceptor Enhanced signaling

Caption: Interference of this compound with the vertebrate dopaminergic system.

Conclusion

The stereoisomers of this compound and its primary metabolite, triadimenol, exhibit significant differences in their biological activities. This stereoselectivity is evident in their fungicidal efficacy and their toxicity to non-target organisms. A thorough understanding of the distinct properties of each stereoisomer is paramount for the development of more effective and environmentally benign fungicides. The continued use of racemic mixtures of chiral pesticides necessitates a deeper investigation into the specific roles of individual enantiomers and diastereomers. Future research should focus on generating comprehensive quantitative data on the biological activity of each stereoisomer and elucidating the precise molecular interactions that govern their stereoselective effects. This knowledge will be instrumental in guiding the design of single-enantiomer or enantiomerically-enriched formulations with improved efficacy and reduced non-target toxicity, contributing to more sustainable agricultural practices.

References

The Environmental Fate of Triadimefon in Water: A Technical Overview of Photodegradation and Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photodegradation and hydrolysis rates of the triazole fungicide, Triadimefon, in aqueous environments. Understanding the environmental persistence and degradation pathways of this compound is crucial for assessing its ecological impact and for the development of environmentally benign alternatives. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core processes to facilitate a comprehensive understanding.

Hydrolysis of this compound

The hydrolysis of this compound is a key abiotic degradation pathway, primarily influenced by pH and temperature. The fungicide is generally stable under acidic conditions, with its degradation rate increasing significantly in neutral to alkaline environments and at higher temperatures.

Quantitative Hydrolysis Data

The following table summarizes the hydrolysis half-life of this compound under various pH and temperature conditions as reported in scientific literature.

pHTemperature (°C)Half-life (days)
3.0Not specifiedStable (95-97% remaining after 28 weeks)[1][2]
6.0Not specifiedStable (95-97% remaining after 28 weeks)[2]
7.18Not specified5.3[3][4]
9.0Not specifiedStable (95-97% remaining after 28 weeks)[1][2]
9.25Not specified1.15[3][4]
Factors Influencing Hydrolysis
  • pH: this compound's stability in acidic water is notable. However, the rate of hydrolysis accelerates as the pH value rises into the alkaline range[3][4][5].

  • Temperature: Increased temperature promotes the hydrolytic degradation of this compound[3][4][5]. The activation energy for hydrolysis is highest in acidic water, indicating a greater temperature effect on the rate in such conditions[5].

Experimental Protocol for Hydrolysis Studies

A typical experimental setup to determine the hydrolysis rate of this compound involves the following steps:

  • Preparation of Solutions: Sterile aqueous buffer solutions are prepared at various pH levels (e.g., 4, 7, and 9)[1]. This compound is introduced at a known concentration (e.g., 5 or 50 mg/L)[1].

  • Incubation: The solutions are maintained at constant temperatures (e.g., 20°C and 40°C) in the dark to prevent photodegradation[1].

  • Sampling and Analysis: Aliquots are collected at regular intervals. The concentration of the parent this compound compound is quantified using analytical techniques such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD)[5].

  • Data Analysis: The degradation kinetics are determined, often following first-order kinetics, to calculate the hydrolysis half-life (t½) at each pH and temperature condition.

This compound This compound Stable Stable This compound->Stable Low pH (Acidic) Low Temperature Hydrolysis Accelerated Hydrolysis This compound->Hydrolysis High pH (Alkaline) High Temperature

Figure 1: Influence of pH and Temperature on this compound Hydrolysis.

Photodegradation of this compound

Photodegradation, or photolysis, is another significant abiotic process contributing to the dissipation of this compound in surface waters. This process is influenced by the solvent, the wavelength of light, and the presence of photosensitizing substances.

Quantitative Photodegradation Data

The photodegradation half-life of this compound varies depending on the type of water and the light source, as shown in the table below.

Water TypeLight SourceHalf-life (days)
Ultrapure WaterNatural Sunlight11.7[3]
River WaterNatural Sunlight16.5[3]
SeawaterNatural Sunlight22.3[3]
Factors Influencing Photodegradation
  • Irradiation Wavelength: The rate of photodegradation is highly dependent on the wavelength of the light source. Degradation is faster at shorter wavelengths (e.g., 254 nm) compared to longer wavelengths (e.g., 313 nm)[5].

  • Solvent: The kinetics of photolysis are faster in water compared to methanol[5].

  • Photosensitizers: Substances like acetone (B3395972) can act as photosensitizers, enhancing the rate of photolysis. The efficiency of this sensitization is concentration-dependent[5]. Dissolved organic matter, such as humic and fulvic acids, can also play a role as sensitizers in natural aquatic systems[5].

  • Dissolved Oxygen: The photolysis of this compound is considered a photo-oxidation process, making dissolved oxygen an important factor[5].

Photodegradation Pathways and Products

The primary photodegradation pathway of this compound involves the cleavage of the ether bond and the C-N bond, as well as dechlorination and the elimination of the triazole ring[5]. The major identified photoproducts are 1,2,4-Triazole and 4-chlorophenol [3][5]. The formation of a 4-chlorophenoxyl radical has also been detected[5].

cluster_0 Influencing Factors Wavelength Irradiation Wavelength (e.g., 254 nm > 313 nm) ExcitedState Excited State this compound Wavelength->ExcitedState Solvent Solvent (Water > Methanol) Solvent->ExcitedState Photosensitizers Photosensitizers (e.g., Acetone, DOM) Photosensitizers->ExcitedState This compound This compound This compound->ExcitedState Sunlight / UV Light Products Degradation Products ExcitedState->Products Chlorophenol 4-Chlorophenol Products->Chlorophenol Triazole 1,2,4-Triazole Products->Triazole

Figure 2: Photodegradation Pathway of this compound.
Experimental Protocol for Photodegradation Studies

A general workflow for investigating the photodegradation of this compound is as follows:

  • Sample Preparation: this compound is dissolved in the desired aqueous medium (e.g., ultrapure water, methanol/water mixtures, or natural water samples)[5].

  • Irradiation: The solutions are exposed to a light source, which can be natural sunlight or a controlled laboratory lamp (e.g., a high-pressure mercury lamp) emitting specific wavelengths[5].

  • Sampling: Samples are withdrawn at predetermined time intervals during the irradiation period.

  • Analysis of Parent Compound: The concentration of this compound is measured over time using methods like HPLC to determine the degradation kinetics[5].

  • Identification of Photoproducts: Techniques such as HPLC coupled with Mass Spectrometry (HPLC-MS) are employed to identify the chemical structures of the degradation products[5].

cluster_workflow Experimental Workflow for Photodegradation Analysis Prep 1. Sample Preparation (this compound in aqueous solution) Irradiation 2. Irradiation (Sunlight or UV Lamp) Prep->Irradiation Sampling 3. Periodic Sampling Irradiation->Sampling Analysis 4. Chemical Analysis Sampling->Analysis Kinetics 5a. Determine Degradation Kinetics (e.g., HPLC) Analysis->Kinetics Products 5b. Identify Photoproducts (e.g., HPLC-MS) Analysis->Products Data 6. Data Interpretation (Calculate Half-life) Kinetics->Data Products->Data

Figure 3: General Experimental Workflow for Photodegradation Studies.

Conclusion

The persistence of this compound in aquatic environments is governed by a combination of hydrolysis and photodegradation processes. Hydrolysis is slow in acidic water but is significantly accelerated by alkaline conditions and higher temperatures. Photodegradation is an important dissipation pathway in surface waters, with its rate influenced by light wavelength, the presence of photosensitizers, and the water matrix. The primary degradation products from these abiotic processes include 1,2,4-Triazole and 4-chlorophenol. A thorough understanding of these degradation rates and pathways is essential for accurate environmental risk assessment and the management of this widely used fungicide.

References

Triadimefon's Impact on Plant Physiology and Growth Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Triadimefon, a systemic triazole fungicide, is widely utilized for its efficacy against fungal pathogens such as powdery mildews and rusts.[1][2] Beyond its fungicidal properties, this compound exhibits significant plant growth regulating (PGR) effects, inducing a range of physiological and biochemical alterations in plants.[3][4] This technical guide provides an in-depth analysis of the mechanisms through which this compound impacts plant physiology. It details its primary mode of action, involving the inhibition of gibberellin and sterol biosynthesis, and explores its influence on hormonal signaling, photosynthetic processes, and the induction of abiotic stress tolerance. This document synthesizes quantitative data from various studies, presents detailed experimental protocols, and utilizes pathway diagrams to offer a comprehensive resource for researchers and scientists in plant biology and agricultural sciences.

Primary Mechanism of Action

This compound's PGR effects are primarily attributed to its interference with specific biosynthetic pathways by inhibiting cytochrome P450-dependent monooxygenases.[5][6] This inhibition disrupts the production of essential molecules for both fungi (ergosterol) and plants (gibberellins and certain sterols).

1.1 Inhibition of Gibberellin (GA) Biosynthesis The most prominent growth-regulating effect of this compound is the retardation of shoot elongation, a direct consequence of reduced levels of active gibberellins (B7789140) (GAs).[1][7] this compound blocks the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical step in the GA biosynthesis pathway.[6][8] This inhibition leads to a decrease in the production of biologically active GAs, which are responsible for stem elongation and other developmental processes. The resulting phenotype includes shorter, more compact plants with thicker stems and a darker green leaf coloration.[3]

Caption: Inhibition of the Gibberellin Biosynthesis Pathway by this compound.

1.2 Interference with Sterol Biosynthesis In fungi, this compound's primary mode of action is the inhibition of C-14 demethylation in ergosterol (B1671047) biosynthesis, which disrupts cell membrane integrity.[1][9] While less pronounced in plants, this compound can also interfere with phytosterol biosynthesis by inhibiting sterol demethylation inhibitors (DMIs). This can lead to an accumulation of sterol precursors and a reduction in essential sterols like sitosterol (B1666911) and stigmasterol, potentially affecting membrane function and cellular development.

Impact on Plant Hormonal Crosstalk

This compound significantly alters the balance of key plant hormones, which mediates many of its observed physiological effects, particularly under stress conditions.

2.1 Abscisic Acid (ABA) Elevation One of the most critical effects of this compound is the elevation of abscisic acid (ABA) levels in plant tissues.[3][4] In bean plants, this compound treatment more than doubled the endogenous ABA concentration.[3] Increased ABA levels trigger stomatal closure, which increases leaf diffusive resistance and reduces the transpiration rate.[3][4] This mechanism is central to the drought tolerance conferred by this compound, as it helps the plant conserve water and maintain a more favorable water potential under drought stress.[3]

2.2 Cytokinin and Other Hormones Triazole compounds, including this compound, have been shown to increase cytokinin levels.[5] Cytokinins are involved in delaying senescence, which aligns with the observed "stay-green" effect where this compound-treated plants exhibit greener leaves for a longer duration.[3] The interplay between reduced gibberellins and potentially increased cytokinins contributes to the characteristic stunted, dark-green appearance of treated plants.

StressResponse cluster_trigger Trigger & Primary Effect cluster_physiological Physiological Response cluster_outcome Overall Outcome This compound This compound Application ABA Increased Endogenous Abscisic Acid (ABA) This compound->ABA Induces Stomata Stomatal Closure ABA->Stomata Signals Transpiration Reduced Transpiration Stomata->Transpiration Leads to WaterPotential Maintained Water Potential Transpiration->WaterPotential Helps Maintain DroughtTolerance Enhanced Drought Tolerance WaterPotential->DroughtTolerance Contributes to

Caption: ABA-Mediated Pathway for this compound-Induced Drought Tolerance.

Effects on Photosynthesis and Plant Growth

This compound application leads to distinct morphological and physiological changes related to photosynthesis and overall plant architecture.

3.1 Photosynthetic Pigments and Activity Treated plants often display leaves that are thicker and darker green, which is correlated with an increase in chlorophyll (B73375) and carotenoid concentrations.[3][4] Studies have shown that this compound can enhance the content of chlorophyll, carotenoids, xanthophyll, and anthocyanin.[10] Under drought stress, this compound has been found to alleviate damage to photosynthetic processes by improving photosynthetic activity and protecting chloroplast structure from degradation.[11][12]

3.2 Morphological Alterations The inhibition of GA biosynthesis results in significant changes to plant morphology. These include:

  • Reduced Shoot Growth: A consistent reduction in shoot length and leaf area.[3][4]

  • Altered Root System: Roots may appear whiter and thicker.[3]

  • Increased Biomass under Stress: By mitigating stress effects, this compound can lead to increased plant dry mass compared to untreated, stressed plants.[11]

ParameterPlant SpeciesTreatmentResultReference
Shoot Weight & Length Bean (Phaseolus vulgaris)Not specifiedSignificant reduction[3][4]
Leaf Area Bean (Phaseolus vulgaris)Not specifiedSignificant reduction[3][4]
Chlorophyll Content Wheat (Triticum aestivum)1000 ppm24% increase[13][14]
Carotenoid Content Bean (Phaseolus vulgaris)Not specifiedIncreased levels[3][4]
Protein Content Wheat (Triticum aestivum)1000 ppm56% increase under moisture stress[13][14]
Transpiration Rate Bean (Phaseolus vulgaris)Not specifiedSignificant reduction[3]
Yield Wheat (Triticum aestivum)1000 ppm13% increase under moisture stress[13][14]

Table 1: Summary of Quantitative Effects of this compound on Plant Growth and Physiology.

Induction of Abiotic Stress Tolerance

A key benefit of this compound application is the enhancement of plant tolerance to various abiotic stresses, primarily through its influence on hormonal pathways and the antioxidant defense system.

4.1 Drought Stress Mitigation As detailed in Section 2.1, this compound's ability to increase ABA levels and subsequently reduce water loss via transpiration is a primary mechanism for drought tolerance.[3] Furthermore, it helps regulate carbohydrate metabolism under drought, balancing soluble sugar and starch content to sustain plant biomass.[15] In rapeseed, this compound was shown to protect chloroplast structure and function during drought, preserving photosynthetic capacity.[11][12]

4.2 Antioxidant Defense System Enhancement Abiotic stress leads to the production of reactive oxygen species (ROS), causing oxidative damage. This compound treatment has been shown to bolster the plant's antioxidant defense system. This includes increasing the levels of non-enzymatic antioxidants like ascorbic acid, α-tocopherol, and reduced glutathione (B108866), as well as enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX).[16][17][18][19] This enhanced antioxidant capacity helps protect cellular components from oxidative damage during stress.

Antioxidant ComponentPlant SpeciesTreatmentResultReference
Ascorbic Acid Datura species15 mg L⁻¹Increased[16][17]
α-Tocopherol Datura species15 mg L⁻¹Increased[16][17]
Reduced Glutathione Datura species15 mg L⁻¹Increased[16][17]
Superoxide Dismutase (SOD) Datura species15 mg L⁻¹Increased activity[16][17]
Catalase (CAT) Datura species15 mg L⁻¹Increased activity[16][17]
Ascorbate Peroxidase (APX) Datura species15 mg L⁻¹Increased activity[16][17]

Table 2: Effect of this compound on Antioxidant Components.

Experimental Protocols

The following protocols are derived from methodologies described in the cited literature and provide a framework for studying this compound's effects.

5.1 Protocol: Analysis of Antioxidant Response in Datura innoxia (Adapted from Sivakumar & Panneerselvam, 2011)[16]

  • Plant Material and Growth: Grow Datura innoxia plants in pots containing a suitable soil mixture under standard greenhouse conditions.

  • Treatment Application: Prepare a 15 mg L⁻¹ aqueous solution of this compound. On 55, 65, and 80 Days After Planting (DAP), apply the solution via soil drenching to the treatment group. Apply an equal volume of water to the control group.

  • Sample Harvesting: Harvest plants at 60, 75, and 90 DAP. Separate tissues (leaves, stems, roots) for analysis.

  • Enzyme Extraction: Homogenize 1g of fresh plant tissue in a chilled phosphate (B84403) buffer (pH 7.0) containing EDTA and polyvinylpyrrolidone. Centrifuge the homogenate at 4°C and collect the supernatant as the enzyme extract.

  • Antioxidant Enzyme Assays:

    • Catalase (CAT): Assay CAT activity by monitoring the decomposition of H₂O₂ at 240 nm.

    • Ascorbate Peroxidase (APX): Measure the decrease in absorbance at 290 nm as ascorbate is oxidized.

    • Superoxide Dismutase (SOD): Assay SOD activity based on its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

  • Non-Enzymatic Antioxidant Analysis: Quantify levels of ascorbic acid, α-tocopherol, and reduced glutathione using established spectrophotometric or HPLC methods.

  • Data Analysis: Compare the mean values of the treated and control groups using appropriate statistical tests (e.g., t-test) to determine significant differences.

ExperimentalWorkflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment cluster_data_collection Phase 3: Data Collection & Analysis A1 Plant Cultivation (e.g., Datura innoxia) A2 Acclimatization Period A1->A2 B1 Grouping: Control & Treatment A2->B1 B2 This compound Application (e.g., 15 mg/L Soil Drench) B1->B2 B3 Control Application (e.g., Water) B1->B3 C1 Sample Harvesting (Multiple Time Points) B2->C1 B3->C1 C2 Biochemical Analysis - Antioxidant Enzymes (SOD, CAT) - Photosynthetic Pigments - Hormones (ABA) C1->C2 C3 Physiological Measurement - Growth Parameters (Height, Biomass) - Gas Exchange (Transpiration) C1->C3 C4 Statistical Analysis (Comparison of Groups) C2->C4 C3->C4

Caption: Generalized Workflow for Evaluating this compound's Physiological Effects.

5.2 Protocol: Assessment of Drought Tolerance in Soybean (Adapted from Jiang et al., 2023)[15]

  • Plant Growth: Cultivate soybean (Glycine max) plants in a controlled environment.

  • Treatment Groups: Establish four experimental groups at the fluorescence stage: (1) Well-Watered Control (WW), (2) Well-Watered + this compound (WW+TDM), (3) Drought Stress (DS), and (4) Drought Stress + this compound (DS+TDM).

  • This compound Application: Apply this compound via foliar spray to the TDM groups.

  • Drought Induction: Induce drought stress by withholding water from the DS and DS+TDM groups until soil relative water content reaches a predetermined stress level (e.g., 45-50%). Maintain optimal soil moisture for the WW groups.

  • Photosynthesis Measurement: Use a portable photosynthesis system to measure parameters such as net photosynthetic rate (Pn), stomatal conductance (gs), and transpiration rate (E) on fully expanded leaves.

  • Biochemical Analysis:

    • Harvest leaf tissue to measure the activity of key carbohydrate metabolism enzymes, including sucrose (B13894) phosphate synthase (SPS), sucrose synthase (SS), and invertase (INV).

    • Quantify soluble sugar and starch content.

  • Biomass Measurement: Harvest whole plants at the end of the experiment, separate them into shoots and roots, and determine their dry weight.

  • Data Analysis: Use two-way ANOVA to analyze the effects of water status, this compound treatment, and their interaction on the measured parameters.

Conclusion

This compound's influence on plant physiology is multifaceted, extending far beyond its intended role as a fungicide. Its primary mechanism of inhibiting gibberellin biosynthesis establishes it as a potent plant growth regulator, leading to a compact growth habit. Critically, its ability to modulate hormonal pathways, particularly by increasing abscisic acid levels, and to enhance the antioxidant defense system provides plants with significant protection against abiotic stresses like drought. This dual functionality offers valuable applications in agriculture for managing both disease and environmental stress, thereby improving crop resilience and yield. Further research into the precise molecular targets and signaling crosstalk will continue to illuminate the complex and beneficial interactions between this compound and plant systems.

References

Initial Investigation of Triadimefon Residues in Agricultural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triadimefon is a systemic, broad-spectrum fungicide widely used in agriculture to control various fungal diseases, particularly powdery mildew and rusts on cereals, fruits, and vegetables.[1][2] Its systemic nature means it is absorbed and translocated within the plant, which can lead to residues in the final agricultural products.[1] The primary metabolite of this compound is triadimenol (B1683232), which is also a fungicide and is often considered in residue analysis.[1] This technical guide provides an in-depth overview of the initial investigation of this compound residues in agricultural commodities, focusing on analytical methodologies, residue levels, and experimental workflows.

Analytical Methodologies for Residue Analysis

The determination of this compound and its metabolite triadimenol in agricultural products typically involves extraction, cleanup, and instrumental analysis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for quantification.[3][4]

Experimental Protocols

1. Sample Preparation and Extraction:

  • Principle: The initial step involves extracting this compound and triadimenol from the sample matrix.

  • Protocol:

    • Homogenize a representative sample of the agricultural product (e.g., fruit puree, chopped vegetables).

    • Extract the homogenized sample with a suitable organic solvent. Acetone, methanol (B129727), and acetonitrile (B52724) are commonly used.[1][3][5]

    • For plant materials with high water content, an acetone-water or methanol-water mixture is often used, followed by partitioning into a non-polar solvent.[1]

    • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient extraction technique.[4][6]

2. Cleanup (Purification):

  • Principle: To remove interfering co-extractives from the sample extract before instrumental analysis, a cleanup step is essential.

  • Protocol:

    • Solid-Phase Extraction (SPE) is a widely used cleanup technique.[3][5][6]

    • SPE cartridges, such as those containing C18 or polystyrene divinylbenzene, can effectively remove interfering substances.[6]

    • The choice of SPE sorbent and elution solvents depends on the matrix and the target analytes.

3. Instrumental Analysis:

  • Gas Chromatography (GC):

    • Principle: GC separates compounds based on their volatility and interaction with a stationary phase. It is often coupled with a mass spectrometer (MS) for sensitive and selective detection.

    • Typical Conditions:

      • Column: A capillary column suitable for pesticide analysis.

      • Detector: Electron Capture Detector (ECD) or Mass Spectrometry (MS).[7]

      • Quantification: Based on the peak area of the analyte compared to a standard curve.

  • High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC):

    • Principle: HPLC and SFC separate compounds based on their partitioning between a mobile phase and a stationary phase. These techniques are suitable for less volatile or thermally labile compounds.

    • Typical Conditions:

      • Column: A chiral column, such as Acquity Trefoil CEL2, can be used for the separation of this compound and triadimenol enantiomers.[3][5]

      • Mobile Phase: For SFC, supercritical carbon dioxide with a modifier like methanol is used.[3][5] For HPLC, various solvent gradients can be employed.

      • Detector: UV detector or Tandem Mass Spectrometry (MS/MS).[3][5][8]

      • Quantification: Based on the peak area of the analyte compared to a standard curve.

Quantitative Data on this compound Residues

The following tables summarize the quantitative data on this compound and triadimenol residues found in various agricultural products from supervised trials and market monitoring. The residue levels are highly dependent on the crop, application rate, pre-harvest interval (PHI), and environmental conditions. The residue definition for compliance with Maximum Residue Limits (MRLs) often includes the sum of this compound and its metabolite triadimenol.[9][10]

Table 1: this compound and Triadimenol Residues in Fruits

FruitThis compound (mg/kg)Triadimenol (mg/kg)Total Residue (mg/kg)Country/RegionReference
Grapesup to 1.5Comparable to parent-Germany (F.R.)[1]
Grapes0.01---[7]
Red Currants--0.4 (average), 1.1 (max)-[11]
Pineapple (Peel)0.05 - 6.4n.d. - 2.6-Post-harvest[1]
Pineapple (Fruit)n.d. - 0.11n.d. - 0.06-Post-harvest[1]
Banana Puree0.20 - 0.230.12 - 0.54-Commercial[3]
Rosa roxburghii<0.01 - 1.84---[8]

n.d. = not detected

Table 2: this compound and Triadimenol Residues in Vegetables

VegetableThis compound (mg/kg)Triadimenol (mg/kg)Total Residue (mg/kg)Country/RegionReference
Paprika0.2 - 0.4Comparable to parent-Germany (F.R.)[1]
Tomato0.2 - 0.4Comparable to parent-Germany (F.R.)[1]
General Vegetablesat or below 0.2---[1]

Table 3: this compound and Triadimenol Residues in Cereals

CerealThis compound (mg/kg)Triadimenol (mg/kg)Total Residue (mg/kg)Country/RegionReference
Cereal Grainsat or below 0.20.1 - 0.15--[1]
Cereal Strawat or below 0.20.1 - 0.15--[1]

Table 4: Method Performance Data

MethodMatrixAnalyteLOQ (mg/kg)Recovery (%)RSD (%)Reference
GCVarious plant materialsThis compound0.03 - 0.0580 - 100-[1]
GCVarious plant materialsTriadimenol0.06 - 0.1580 - 100-[1]
SFCFruit PureeThis compound enantiomers0.0580.1 - 1063.3 - 7.6[3][5]
SFCFruit PureeTriadimenol enantiomers0.0580.1 - 1063.3 - 7.6[3][5]
LC-MS/MSRosa roxburghiiThis compound & Triadimenol0.0190.18 - 100.421.25 - 9.22[8]

LOQ = Limit of Quantitation; RSD = Relative Standard Deviation

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analysis of this compound residues in agricultural products.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis cluster_results Results start Agricultural Product Sample homogenization Homogenization start->homogenization extraction Solvent Extraction (e.g., Acetonitrile, Acetone) homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe gc_ms GC-MS/MS Analysis spe->gc_ms lc_ms LC-MS/MS or SFC Analysis spe->lc_ms quantification Quantification of Residues gc_ms->quantification lc_ms->quantification

Caption: General workflow for this compound residue analysis.

quechers_workflow cluster_dspe Dispersive SPE (d-SPE) Cleanup start Homogenized Sample (e.g., 10g) add_acetonitrile Add Acetonitrile (e.g., 10mL) start->add_acetonitrile add_salts Add Extraction Salts (e.g., MgSO4, NaCl) add_acetonitrile->add_salts vortex_centrifuge1 Vortex & Centrifuge add_salts->vortex_centrifuge1 take_supernatant Take Aliquot of Supernatant vortex_centrifuge1->take_supernatant add_dspe_sorbent Add d-SPE Sorbent (e.g., PSA, C18, MgSO4) take_supernatant->add_dspe_sorbent vortex_centrifuge2 Vortex & Centrifuge add_dspe_sorbent->vortex_centrifuge2 analysis LC-MS/MS or GC-MS Analysis vortex_centrifuge2->analysis

Caption: QuEChERS workflow for residue extraction and cleanup.

References

Methodological & Application

Application Note: Gas Chromatography Method for Triadimefon and Triadimenol Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triadimefon is a widely used systemic fungicide effective against powdery mildew and rusts in various crops.[1] In biological systems and the environment, this compound is metabolized to triadimenol (B1683232), which also exhibits fungicidal activity.[2][3][4] Monitoring the residue levels of both this compound and triadimenol is crucial for ensuring food safety and environmental protection. This application note details a robust gas chromatography (GC) method for the simultaneous determination of this compound and triadimenol residues in various matrices. The method is suitable for researchers, scientists, and professionals involved in pesticide residue analysis and drug development.

Principle

This method involves the extraction of this compound and triadimenol residues from a sample matrix using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then analyzed by gas chromatography, where the compounds are separated based on their volatility and interaction with a stationary phase. Detection is typically achieved using a nitrogen-phosphorus detector (NPD), a flame ionization detector (FID), or a mass spectrometer (MS) for enhanced sensitivity and confirmation.[1]

Experimental Protocols

1. Sample Preparation (General Protocol)

A generalized sample preparation workflow is outlined below. Specific modifications may be required depending on the sample matrix.

  • Extraction:

    • Homogenize a representative sample (e.g., 10-20 g of fruit puree, soil, or tissue).

    • Add 20-40 mL of acetonitrile (B52724) to the homogenized sample in a centrifuge tube.[5][6][7]

    • Shake vigorously or use a high-speed homogenizer for 1-2 minutes to ensure thorough extraction.

    • Add anhydrous sodium sulfate (B86663) or a suitable salt mixture to induce phase separation and remove excess water.

    • Centrifuge at 4000-5000 rpm for 5-10 minutes.

    • Collect the supernatant (acetonitrile layer).

  • Cleanup:

    • Solid-Phase Extraction (SPE):

      • Condition an appropriate SPE cartridge (e.g., C18 or specific pesticide cleanup columns) with the recommended solvents.

      • Load the extracted supernatant onto the conditioned cartridge.

      • Wash the cartridge with a non-polar solvent to remove interferences.

      • Elute the target analytes (this compound and triadimenol) with a suitable solvent or solvent mixture.

    • Gel Permeation Chromatography (GPC): For complex matrices like fat and meat, GPC can be employed for cleanup.[1]

    • Dispersive Solid-Phase Extraction (d-SPE) - QuEChERS approach: After the initial extraction, a mixture of salts and sorbents (e.g., PSA, C18, GCB) is added to the extract, vortexed, and centrifuged to remove interferences.

  • Final Preparation:

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate (B1210297) or toluene) to a final volume of 1-2 mL.

    • The sample is now ready for GC analysis.

2. Gas Chromatography (GC) Conditions

The following are typical GC conditions for the analysis of this compound and triadimenol.

ParameterSpecification
Gas Chromatograph Agilent Intuvo 9000 GC or similar
Column HP-5ms Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injection Volume 1-2 µL
Injector Temperature 250 - 280 °C
Carrier Gas Helium, constant flow rate of 1.0 - 1.5 mL/min
Oven Temperature Program Initial: 80 °C, hold for 1 minRamp 1: 25 °C/min to 180 °CRamp 2: 5 °C/min to 220 °CRamp 3: 20 °C/min to 280 °C, hold for 5 min
Detector Mass Spectrometer (MS), Nitrogen-Phosphorus Detector (NPD), or Flame Ionization Detector (FID)
MS Detector (if used) Mode: Selected Ion Monitoring (SIM) or MRM for triple quadrupoleIonization: Electron Impact (EI)Source Temperature: 230 °CQuadrupole Temperature: 150 °C
NPD/FID Temperature 280 - 300 °C

Data Presentation

The following tables summarize the quantitative data for the GC analysis of this compound and triadimenol from various studies.

Table 1: Method Validation Data for this compound and Triadimenol Analysis

AnalyteMatrixLOD (mg/kg)LOQ (mg/kg)Linearity Range (mg/L)Correlation Coefficient (r²)Reference
This compoundGrapes0.001---[2]
TriadimenolGrapes0.001---[2]
This compoundCorn-0.0050.005 - 0.50.9999[6]
TriadimenolCorn-0.0050.005 - 0.50.9999[6]
This compoundFruit Puree-0.050.5 - 50>0.9993[5][7]
TriadimenolFruit Puree-0.050.5 - 50>0.9993[5][7]
This compoundWhite Pine-0.1--[8]
TriadimenolWhite Pine-0.1--[8]
Triadimenol-0.5 µg/mL2.0 µg/mL1 - 1000 µg/mL0.998[9]

Table 2: Recovery Rates of this compound and Triadimenol in Spiked Samples

AnalyteMatrixSpiking Level (mg/kg)Recovery Rate (%)RSD (%)Reference
This compoundCorn0.05, 0.5, 290 - 110< 10[6]
TriadimenolCorn0.05, 0.5, 290 - 110< 10[6]
This compoundFruit Puree0.05, 0.2, 3.080.1 - 1063.3 - 7.6[5][7]
TriadimenolFruit Puree0.05, 0.2, 3.080.1 - 1063.3 - 7.6[5][7]
This compoundCrops (high water)0.05 - 0.186 - 110-[1]
TriadimenolCrops (high water)0.05 - 0.184 - 108-[1]
This compoundCrops (low water)0.1997 - 106-[1]
TriadimenolCrops (low water)0.1995 - 104-[1]
TriadimenolCow fat0.1, 1.068 - 84-[1]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Cleanup (SPE or d-SPE) Centrifugation1->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (MS, NPD, or FID) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the GC analysis of this compound and triadimenol residues.

logical_relationship This compound This compound Triadimenol Triadimenol This compound->Triadimenol Metabolic Reduction

Caption: Metabolic conversion of this compound to triadimenol.

References

Supercritical fluid chromatography for enantiomeric separation of Triadimefon

Author: BenchChem Technical Support Team. Date: December 2025

An advanced method for the enantiomeric separation of the fungicide Triadimefon using Supercritical Fluid Chromatography (SFC) is detailed in this application note. This protocol offers a rapid, efficient, and environmentally friendly alternative to traditional high-performance liquid chromatography (HPLC) methods. SFC, utilizing supercritical carbon dioxide as the primary mobile phase, significantly reduces the consumption of organic solvents while providing excellent resolution and shorter analysis times.[1][2]

Introduction

This compound is a chiral fungicide widely used in agriculture. As enantiomers of chiral pesticides can exhibit different biological activities and toxicities, developing reliable methods for their separation and quantification is crucial for food safety and environmental monitoring.[1] Supercritical fluid chromatography has emerged as a powerful technique for chiral separations due to its high efficiency and lower environmental impact compared to conventional chromatographic methods.[1][2][3] This document provides a comprehensive protocol for the enantiomeric separation of this compound using SFC.

Principle of Supercritical Fluid Chromatography

SFC employs a mobile phase, typically carbon dioxide, at a temperature and pressure above its critical point. In this supercritical state, the fluid exhibits properties of both a liquid and a gas, providing low viscosity and high diffusivity, which contribute to faster separations and higher efficiency.[1] For the separation of polar compounds like this compound, a polar organic modifier is added to the supercritical CO2. The chiral recognition is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[3]

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the SFC analysis of this compound. Two effective protocols derived from recent studies are presented.

Protocol 1: Method Using a Cellulose-based Chiral Stationary Phase

This protocol is based on the successful separation of this compound and its metabolite triadimenol (B1683232) enantiomers.[1][4]

3.1.1. Equipment and Materials

  • Supercritical Fluid Chromatography (SFC) system with a UV detector

  • Acquity Trefoil CEL2 chiral chromatographic column

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges for sample purification

  • Syringe filters (0.22 µm)

3.1.2. Reagents and Standards

  • Supercritical fluid chromatography grade carbon dioxide (CO2)

  • HPLC grade methanol (B129727) with 0.5% ammonia (B1221849)

  • Acetonitrile for sample extraction

  • This compound analytical standard

3.1.3. Chromatographic Conditions

ParameterValue
Mobile Phase Supercritical CO2 and 0.5% ammonia in methanol
Column Acquity Trefoil CEL2
Flow Rate 1.0 ml/min
Backpressure 13.8 MPa
Column Temperature 35 °C
Detection UV at 220 nm
Injection Volume 5 µl
Elution Gradient

3.1.4. Sample Preparation

  • For solid samples like fruit puree, extract a known amount with acetonitrile.[1][4]

  • Homogenize and centrifuge the sample.

  • Purify the supernatant using a solid-phase extraction cartridge.[1][4]

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Protocol 2: Method Using an Amylose-based Chiral Stationary Phase

This protocol is adapted from a study that investigated various polysaccharide-based CSPs.[5]

3.2.1. Equipment and Materials

  • Supercritical Fluid Chromatography (SFC) system with a UV detector

  • Chiralpak AD column

  • Standard laboratory equipment as in Protocol 1

3.2.2. Reagents and Standards

  • Supercritical fluid chromatography grade carbon dioxide (CO2)

  • HPLC grade methanol or ethanol

  • This compound analytical standard

3.2.3. Chromatographic Conditions

ParameterValue
Mobile Phase Supercritical CO2 and Methanol or Ethanol
Column Chiralpak AD
Flow Rate 2 ml/min
Pressure 200 bar
Temperature 35 °C
Elution Gradient (Ethanol)

3.2.4. Sample Preparation Follow the sample preparation steps outlined in Protocol 1 (Section 3.1.4).

Data Presentation

The following tables summarize the quantitative data from the cited studies, demonstrating the effectiveness of the SFC methods for this compound enantiomeric separation.

Table 1: Performance Data for Protocol 1 (Acquity Trefoil CEL2 column) [1][4]

ParameterResult
Limit of Quantitation (LOQ) 0.05 mg/kg
Linear Range 0.5 - 50 mg/L
Correlation Coefficient (r²) > 0.9993
Recoveries (spiked samples) 80.1% - 106%
Relative Standard Deviation (RSD) 3.3% - 7.6%

Table 2: Performance Data for Protocol 2 (Chiralpak AD column) [5]

ParameterResult
Analysis Time < 15 minutes
Resolution (Diastereoisomers) > 3

Experimental Workflow and Signaling Pathways

The logical flow of the experimental process from sample preparation to data analysis is crucial for reproducible results.

experimental_workflow cluster_sample_prep Sample Preparation cluster_sfc_analysis SFC Analysis cluster_data_analysis Data Analysis sample Sample (e.g., Fruit Puree) extraction Extraction with Acetonitrile sample->extraction purification Solid Phase Extraction (SPE) Purification extraction->purification reconstitution Reconstitution in Mobile Phase purification->reconstitution injection Injection into SFC System reconstitution->injection separation Chiral Separation on CSP (Supercritical CO2 + Modifier) injection->separation detection UV Detection (220 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Results Reporting quantification->report

Caption: Experimental workflow for SFC enantiomeric separation of this compound.

Conclusion

Supercritical fluid chromatography offers a superior method for the enantiomeric separation of this compound, providing fast analysis times, high resolution, and reduced environmental impact. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers and analysts in the fields of pesticide analysis, food safety, and drug development. The use of polysaccharide-based chiral stationary phases, such as cellulose (B213188) and amylose (B160209) derivatives, has proven to be highly effective for this application.[1][4][5][6]

References

Application Note: Quantification of Triadimefon in Soil Samples by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of the fungicide Triadimefon in soil samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and clean-up, ensuring high recovery and removal of matrix interferences. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using an electrospray ionization (ESI) source in positive ion mode with Multiple Reaction Monitoring (MRM). This method is suitable for researchers and scientists in environmental monitoring and agricultural sciences.

Introduction

This compound is a systemic triazole fungicide widely used in agriculture to control various fungal diseases on crops such as fruits, vegetables, and cereals.[1] Its persistence and potential for leaching into the soil and groundwater necessitate sensitive and reliable analytical methods for monitoring its presence in environmental matrices. This protocol provides a detailed procedure for the extraction, clean-up, and quantification of this compound in soil using HPLC-MS/MS, a technique known for its high selectivity and sensitivity.

Experimental Protocol

Materials and Reagents
Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Mechanical shaker (optional)

  • Syringes and syringe filters

Sample Preparation (Modified QuEChERS Method)
  • Sample Hydration: Weigh 10 g of a soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of ultrapure water, vortex briefly, and allow it to hydrate (B1144303) for 30 minutes.[2][3]

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube.[2][3]

  • Shake the tube vigorously for 5 minutes using a mechanical shaker or by hand to ensure thorough extraction of the analyte.[2][3]

  • Salting-out: Add a salt mixture of 4 g anhydrous magnesium sulfate and 1 g sodium chloride to the tube.[4]

  • Immediately cap and shake the tube vigorously for at least 2 minutes to induce phase separation.[3]

  • Centrifugation: Centrifuge the sample for 5 minutes at a minimum of 3000 rcf (relative centrifugal force).[2][3]

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL centrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

  • Vortex the d-SPE tube for 1 minute.

  • Final Centrifugation: Centrifuge the tube for 2 minutes at a high rcf (e.g., ≥ 5000).[2]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.[2]

HPLC-MS/MS Analysis

HPLC Conditions:

ParameterValue
Column C18 column (e.g., 3.0 x 100 mm, 3 µm particle size)[3]
Mobile Phase A 0.1% Formic acid in Water with 5 mM Ammonium Formate
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C[3]
Gradient 15% B to 60% B over 7 minutes, hold for 3 minutes, then re-equilibrate

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V[5]
Source Temperature 120 °C
Desolvation Gas Nitrogen
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
294.1197.069.0To be optimized for the specific instrument

Note: Collision energy should be optimized for the specific mass spectrometer being used to achieve the best signal intensity.

Data Presentation

The following table summarizes the key quantitative data and validation parameters for this method.

ParameterResult
Retention Time (min) Approximately 5.4
Linearity Range (mg/L) 0.003 - 4.0[6]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) in Soil (mg/kg) 0.001 - 0.005[6]
Limit of Quantification (LOQ) in Soil (mg/kg) 0.007 - 0.02[6]
Accuracy (Recovery in Soil, %) 85.2 - 106.8[6]
Precision (RSD, %) < 15

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis soil_sample 1. Weigh 10g Soil Sample hydrate 2. Hydrate with Water soil_sample->hydrate extract 3. Extract with Acetonitrile hydrate->extract salts 4. Add QuEChERS Salts extract->salts centrifuge1 5. Centrifuge salts->centrifuge1 dspe 6. d-SPE Cleanup centrifuge1->dspe centrifuge2 7. Centrifuge dspe->centrifuge2 filter_vial 8. Filter into Vial centrifuge2->filter_vial hplc_msms 9. HPLC-MS/MS Analysis filter_vial->hplc_msms data_analysis 10. Data Processing & Quantification hplc_msms->data_analysis

Caption: Experimental workflow for this compound quantification in soil.

References

Solid-Phase Extraction of Triadimefon from Aqueous Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the extraction and preconcentration of the fungicide Triadimefon from aqueous solutions using solid-phase extraction (SPE). This compound, a systemic triazole fungicide, is widely used in agriculture, leading to its potential presence in various water sources.[1][2] Accurate monitoring of its levels is crucial for environmental and food safety. This application note outlines a robust SPE protocol employing C18 cartridges, followed by analysis with High-Performance Liquid Chromatography (HPLC). The presented method is designed to offer high recovery and low limits of detection, making it suitable for trace-level analysis in research and quality control laboratories.

Introduction

This compound is a systemic fungicide effective against a broad spectrum of fungal pathogens in agricultural settings.[1] Its persistence and mobility in soil and water systems necessitate sensitive and reliable analytical methods for its detection and quantification in aqueous matrices.[2] Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher enrichment factors, reduced solvent consumption, and ease of automation.[3] This note details an optimized SPE protocol for isolating this compound from water samples, ensuring the sample is sufficiently clean for subsequent chromatographic analysis.

Data Summary

The following tables summarize the quantitative performance data for the solid-phase extraction of this compound based on various reported methods. These values demonstrate the effectiveness of SPE for the analysis of this compound in aqueous and other sample matrices.

Table 1: Recovery and Precision Data for this compound Extraction

SPE SorbentSample MatrixSpiked ConcentrationRecovery (%)Relative Standard Deviation (RSD) (%)Reference
C18Water0.02 - 0.4 mg/kg86 - 95%Not Specified[1]
NH2 CartridgeFruit Puree0.05, 0.2, 3.0 mg/kg80.1 - 106%3.3 - 7.6%[4][5][6]
C8 Empore DiskTurfgrass Wash WaterNot SpecifiedNot SpecifiedNot Specified[7]
C18 CartridgeWaterNot Specified79 - 94%< 3%[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

SPE SorbentAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
C8 Empore DiskGC/MS0.29 µg/L0.59 µg/L[7]
NH2 CartridgeSupercritical Fluid ChromatographyNot Specified0.05 mg/kg[4][5][6]
C18 CartridgeGC/MS0.01 - 0.04 µg/L0.03 - 0.14 µg/L[8]
Not Specified (SPE)HPLC1.23 mg/L4.12 mg/L[5][9]

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample Collection Filter Filter Sample (e.g., 0.45 µm) Sample->Filter Adjust_pH Adjust pH to ~4.0 Filter->Adjust_pH Condition Condition C18 Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Acidified Water, pH 4.0) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Cartridge (e.g., Water/Methanol (B129727) mixture) Load->Wash Elute Elute this compound (Acetonitrile or Ethyl Acetate) Wash->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by HPLC-UV/MS Reconstitute->Analyze

Caption: Workflow for this compound extraction from aqueous samples.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

1. Materials and Reagents

  • Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Hydrochloric acid for pH adjustment

  • SPE vacuum manifold

  • Sample filtration apparatus with 0.45 µm filters

  • Evaporation system (e.g., nitrogen evaporator or rotary evaporator)

  • HPLC system with UV or Mass Spectrometric (MS) detector

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in methanol.

  • From the stock solution, prepare working standard solutions at various concentrations (e.g., 0.05, 0.1, 0.5, 1, 5, 10 mg/L) by serial dilution with the initial mobile phase of the HPLC method.

3. Sample Preparation

  • Collect the aqueous sample in a clean, appropriate container.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Acidify the sample to a pH of approximately 4.0 using formic acid or hydrochloric acid. This step enhances the retention of this compound on the C18 sorbent.[8]

4. Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

  • Step 1: Cartridge Conditioning

    • Pass 5-10 mL of methanol through the C18 cartridge to wet and activate the sorbent. Do not allow the cartridge to dry out.

  • Step 2: Cartridge Equilibration

    • Immediately after conditioning, pass 5-10 mL of HPLC-grade water (acidified to pH 4.0) through the cartridge. This step prepares the sorbent for the sample matrix. Ensure the sorbent bed remains wet.

  • Step 3: Sample Loading

    • Load the prepared aqueous sample (volume can range from 100 mL to 1 L, depending on the expected concentration) through the cartridge at a slow and steady flow rate (e.g., 5-10 mL/min).

  • Step 4: Washing

    • After loading the entire sample, wash the cartridge with 5-10 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove any co-adsorbed interfering compounds.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Step 5: Elution

    • Elute the retained this compound from the cartridge by passing a small volume of an appropriate organic solvent. Acetonitrile[8] or ethyl acetate[7] are effective eluents.

    • Use two aliquots of 2-3 mL of the elution solvent. Allow the first aliquot to soak the sorbent bed for a few minutes before applying vacuum. Collect the eluate in a clean collection tube.

5. Final Sample Preparation and Analysis

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the residue in a small, precise volume (e.g., 0.5 - 1 mL) of the HPLC mobile phase.

  • Vortex the reconstituted sample to ensure the analyte is fully dissolved.

  • Transfer the sample to an autosampler vial for analysis by HPLC.

6. HPLC Conditions (Example)

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.[5][9]

  • Flow Rate: 1.0 mL/min[5][9]

  • Injection Volume: 10-20 µL

  • Detection: UV detector at 220 nm[5][9] or a mass spectrometer for higher sensitivity and selectivity.

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Conclusion

The solid-phase extraction protocol detailed in this application note provides a reliable and efficient method for the determination of this compound in aqueous solutions. The use of C18 cartridges, coupled with a systematic extraction procedure, allows for effective cleanup and concentration of the analyte, leading to accurate and precise quantification by HPLC. This methodology is a valuable tool for environmental monitoring, food safety analysis, and other research applications where trace-level detection of this compound is required.

References

Application Notes: A Validated QuEChERS Method for the Determination of Triadimefon in Diverse Fruit and Vegetable Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the determination of the fungicide Triadimefon in a variety of fruit and vegetable matrices. The protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for high-throughput laboratories conducting routine monitoring of pesticide residues in food products. The described procedure has been validated across a range of produce types, including high-water content (cucumber), high-pigment (spinach), acidic (orange), and other common fruits and vegetables (tomato, apple, and grapes), demonstrating excellent recovery and sensitivity.

Introduction

This compound is a systemic triazole fungicide used to control a broad spectrum of fungal diseases on a variety of crops. Due to its potential for residues in harvested produce, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to ensure consumer safety.[1][2] The QuEChERS method has become a popular choice for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage.[3][4][5][6] This application note provides a detailed protocol for the extraction and cleanup of this compound from fruits and vegetables using a modified QuEChERS procedure, followed by sensitive and selective quantification by LC-MS/MS.

Experimental

Sample Preparation: QuEChERS Protocol

A modified QuEChERS extraction and cleanup method was employed for sample preparation.[1][4][7][8][9]

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the fruit or vegetable sample.

  • Homogenize the sample using a high-speed blender or food processor until a uniform consistency is achieved. For dry commodities, addition of a specific amount of water may be necessary to ensure effective extraction.

2. Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) to the tube.

  • Add the appropriate internal standards.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube. The choice of dSPE sorbents depends on the matrix. For general fruit and vegetable samples, a combination of primary secondary amine (PSA) and anhydrous magnesium sulfate (B86663) (MgSO₄) is effective. For pigmented samples like spinach, graphitized carbon black (GCB) may be included, though it can affect the recovery of planar pesticides. For fatty matrices, C18 may be added.

  • Shake the dSPE tube for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The resulting supernatant is the final extract.

Instrumental Analysis: LC-MS/MS

The final extract was analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Table 1: LC-MS/MS Instrumental Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formateB: Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Optimized for the separation of this compound from matrix interferences. A typical gradient starts at 10% B, increases to 95% B, holds, and returns to initial conditions.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor Ion (m/z) → Product Ion 1 (m/z) (Quantifier), Precursor Ion (m/z) → Product Ion 2 (m/z) (Qualifier)
Collision Energy Optimized for each transition
Source Temperature 500 - 550 °C

Results and Discussion

The developed QuEChERS method followed by LC-MS/MS analysis demonstrated excellent performance for the determination of this compound in a variety of fruit and vegetable matrices.

Method Validation

The method was validated for linearity, accuracy (recovery), precision (relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Method Validation Data for this compound in Various Fruit and Vegetable Matrices

MatrixSpiking Level (mg/kg)Average Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)
Apple 0.059560.0020.01
0.1985
0.51024
Grapes 0.059270.0010.005
0.1966
0.5995
Orange 0.0590[1]80.0030.01[1]
0.1947
0.597[1]6
Tomato 0.0593[1]70.0020.01[1]
0.1975
0.5101[1]4
Cucumber 0.059660.0010.005
0.1994
0.51033
Spinach 0.058890.0050.02
0.1918
0.5957

The recovery of this compound was consistently within the acceptable range of 70-120%, with RSDs below 15%, demonstrating the accuracy and precision of the method across diverse matrices. The lower recovery in spinach can be attributed to the complex matrix and the potential for interaction with pigments. The limits of detection and quantification were well below the typical MRLs set by regulatory agencies, indicating the method's suitability for monitoring compliance.

Experimental Workflow Diagram

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization 1. Sample Homogenization (10-15 g of fruit/vegetable) Extraction 2. Extraction - Add 10 mL Acetonitrile - Add Internal Standards - Shake (1 min) Homogenization->Extraction Homogenized Sample Salting_Out 3. Salting-Out - Add QuEChERS Salts (MgSO4, NaCl, Citrates) - Shake (1 min) Extraction->Salting_Out Centrifugation1 4. Centrifugation (≥3000 x g, 5 min) Salting_Out->Centrifugation1 dSPE 5. dSPE Cleanup - Transfer Supernatant - Add dSPE Sorbents (PSA, MgSO4, ± GCB/C18) Centrifugation1->dSPE Acetonitrile Extract Centrifugation2 6. Centrifugation (≥3000 x g, 5 min) dSPE->Centrifugation2 Analysis 7. LC-MS/MS Analysis - Inject Final Extract Centrifugation2->Analysis Cleaned Extract

Caption: QuEChERS experimental workflow for this compound analysis.

Conclusion

The QuEChERS method detailed in this application note provides a simple, rapid, and effective approach for the determination of this compound residues in a wide range of fruit and vegetable matrices. The method demonstrates excellent performance in terms of recovery, precision, and sensitivity, making it an ideal choice for routine food safety monitoring. The use of LC-MS/MS ensures high selectivity and confirmatory analysis, meeting the stringent requirements of regulatory standards.

References

Application Notes and Protocols for Studying Cytochrome P450 Inhibition in Fungi Using Triadimefon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triadimefon is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal pathogens.[1] Its primary mode of action is the inhibition of cytochrome P450 monooxygenases, specifically the sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal growth inhibition.[2][4][5] These application notes provide detailed protocols and data for utilizing this compound as a tool to study cytochrome P450 inhibition in fungi, a critical area of research for understanding fungal pathogenesis and developing novel antifungal agents.

Mechanism of Action

This compound, as a triazole fungicide, specifically targets the heme cofactor within the active site of the CYP51 enzyme. The nitrogen atom in the triazole ring of this compound binds to the ferric iron of the heme group, preventing the binding of the natural substrate, lanosterol (B1674476). This non-competitive inhibition blocks the demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol. The resulting accumulation of toxic 14α-methylated sterols and the depletion of ergosterol disrupt the structure and function of the fungal cell membrane, leading to the cessation of fungal growth.[2]

Quantitative Data

The inhibitory activity of this compound against various fungal species is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Half-Maximal Inhibitory Concentration (IC50). These values are crucial for comparing the susceptibility of different fungal strains and for structure-activity relationship (SAR) studies in drug development.

Fungal SpeciesIC50 (µg/mL)Reference
Cochliobolus sativus0.25[6]
Eutypa lata (mycelial growth)>10[7]

Note: IC50 values can vary depending on the specific isolate, assay conditions (e.g., medium, incubation time), and endpoint determination method.

Experimental Protocols

Protocol 1: Fungal Growth Inhibition Assay (Broth Microdilution)

This protocol details the determination of MIC and IC50 values of this compound against a target fungal species using the broth microdilution method.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Appropriate liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • 96-well microtiter plates

  • Fungal isolate

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the growth medium to achieve a range of concentrations (e.g., 0.015 to 16 µg/mL).

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium.

    • Harvest fungal spores or yeast cells and suspend them in sterile saline.

    • Adjust the inoculum concentration to 1-5 x 10^5 cells/mL using a hemocytometer or by measuring optical density.

    • Dilute the standardized suspension in the growth medium to the final desired inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL).

  • Assay Plate Preparation:

    • Add 100 µL of each this compound dilution to the wells of a 96-well plate.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the fungal species (e.g., 28-35°C) for 24-72 hours, or until sufficient growth is observed in the positive control wells.

  • Data Analysis:

    • Measure the absorbance at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the positive control.

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥80%).

    • The IC50 value, the concentration that inhibits 50% of fungal growth, can be determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Ergosterol Biosynthesis Inhibition Assay

This protocol describes the quantification of ergosterol in fungal cells treated with this compound to confirm its inhibitory effect on the ergosterol biosynthesis pathway.

Materials:

  • Fungal culture treated with this compound (from Protocol 1 or a separate experiment)

  • Untreated fungal culture (control)

  • Alcoholic potassium hydroxide (B78521) solution (e.g., 25% KOH in 95% ethanol)

  • n-Heptane or n-hexane

  • Sterile water

  • Vortex mixer

  • Water bath or heating block

  • Spectrophotometer or HPLC with a UV detector

  • Ergosterol standard

Procedure:

  • Cell Harvesting: Harvest a defined amount of fungal cells (e.g., by centrifugation) from both this compound-treated and untreated cultures. Wash the cells with sterile water.

  • Saponification:

    • Resuspend the cell pellets in the alcoholic KOH solution.

    • Incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Ergosterol Extraction:

    • After cooling, add a mixture of sterile water and n-heptane (or n-hexane) to the samples.

    • Vortex vigorously to extract the non-saponifiable lipids, including ergosterol, into the organic phase.

    • Separate the phases by centrifugation.

  • Quantification:

    • Spectrophotometric Method:

      • Transfer the upper heptane (B126788) layer to a clean tube.

      • Scan the absorbance of the heptane layer from 230 to 300 nm.

      • Ergosterol has a characteristic four-peak spectrum with a peak at 281.5 nm. The absence of this peak and the appearance of a peak at 230 nm in treated samples indicates the accumulation of precursor sterols.

      • Calculate the ergosterol content based on the absorbance at 281.5 nm and a standard curve prepared with pure ergosterol.

    • HPLC Method:

      • Evaporate the heptane extract to dryness under a stream of nitrogen.

      • Redissolve the residue in methanol.

      • Inject the sample into an HPLC system equipped with a C18 column.

      • Elute with an isocratic mobile phase of methanol.

      • Detect ergosterol by its absorbance at 282 nm.

      • Quantify the ergosterol content by comparing the peak area to a standard curve.

  • Data Analysis: Compare the ergosterol content in this compound-treated cells to that in untreated cells to determine the percentage of ergosterol biosynthesis inhibition.

Visualizations

Ergosterol Biosynthesis Pathway and this compound Inhibition

Ergosterol_Biosynthesis_Pathway cluster_0 Early Steps cluster_1 Late Steps (Ergosterol Synthesis) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (14α-demethylase) Accumulation of\n14α-methylated sterols Accumulation of 14α-methylated sterols Lanosterol->Accumulation of\n14α-methylated sterols Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Experimental Workflow for Fungal Growth Inhibition Assay

Fungal_Growth_Inhibition_Workflow A Prepare this compound Stock Solution B Perform Serial Dilutions in Growth Medium A->B D Dispense Dilutions and Inoculum into 96-well Plate B->D C Prepare and Standardize Fungal Inoculum C->D E Incubate at Optimal Temperature D->E F Measure Absorbance (Growth) E->F G Calculate % Inhibition F->G H Determine MIC and IC50 G->H

Caption: Workflow for determining the antifungal activity of this compound.

Logical Relationship of this compound's Action

Triadimefon_Action_Logic This compound This compound Application CYP51 CYP51 (14α-demethylase) Inhibition This compound->CYP51 Ergosterol_Depletion Ergosterol Depletion CYP51->Ergosterol_Depletion Sterol_Accumulation Toxic Sterol Accumulation CYP51->Sterol_Accumulation Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Sterol_Accumulation->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition

References

Application of Triadimefon in Enhancing Plant Stress Tolerance: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triadimefon, a triazole-based fungicide, has demonstrated significant potential beyond its primary application in controlling fungal pathogens. A growing body of research highlights its role as a potent plant growth regulator with the ability to enhance tolerance to a wide range of abiotic and biotic stresses. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound to induce stress tolerance in plants.

This compound primarily acts by inhibiting the biosynthesis of gibberellins (B7789140) and sterols.[1] This inhibition leads to a cascade of physiological and molecular changes within the plant, including altered hormone levels, increased antioxidant capacity, and improved photosynthetic efficiency, collectively contributing to enhanced resilience against environmental adversities such as drought, salinity, and extreme temperatures.[2][3]

Mechanism of Action: An Overview

The stress-protective effects of this compound are multifaceted. A key mechanism involves the inhibition of the P450 monooxygenases, which are crucial for gibberellin biosynthesis.[1] This leads to a decrease in gibberellin levels and a concomitant increase in abscisic acid (ABA) and cytokinin levels.[3][4] This hormonal shift triggers a range of stress-responsive pathways. Elevated ABA levels, for instance, are known to induce stomatal closure, reducing water loss during drought stress.[5]

Furthermore, this compound treatment has been shown to bolster the plant's antioxidant defense system.[6][7] Plants treated with this compound exhibit increased activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POX), which help in scavenging reactive oxygen species (ROS) generated under stress conditions, thereby mitigating oxidative damage.[6][7]

Data Presentation: Summary of Quantitative Effects

The following tables summarize the quantitative effects of this compound on various physiological and biochemical parameters in plants under stress, as reported in several studies.

Table 1: Effect of this compound on Plant Growth and Biomass under Drought Stress

Plant SpeciesThis compound ConcentrationStress Condition% Increase in Shoot Dry Mass (compared to stressed control)% Increase in Root Dry Mass (compared to stressed control)Citation
RapeseedNot SpecifiedDrought (RWC 45%)20%18%[8]
SoybeanNot SpecifiedDroughtAlleviated reduction in biomassAlleviated reduction in biomass[9]

Table 2: Effect of this compound on Photosynthetic Parameters under Drought Stress

Plant SpeciesThis compound ConcentrationStress ConditionParameter% Change (compared to stressed control)Citation
RapeseedNot SpecifiedDrought (RWC 45%)Photosynthetic Rate (Pn)+190%[8]
RapeseedNot SpecifiedDrought (RWC 45%)Stomatal Conductance (gs)+100%[8]
RapeseedNot SpecifiedDrought (RWC 45%)Intercellular CO2 (Ci)+190%[8]
RapeseedNot SpecifiedDrought (RWC 45%)Transpiration Rate (E)+110%[8]
SoybeanNot SpecifiedDroughtRuBPCase activityIncreased[9]
Amorphophallus campanulatus20mg l-1Not SpecifiedNet Photosynthesis Rate (PN)+16.3% to +28.9%[5]

Table 3: Effect of this compound on Antioxidant Enzyme Activity under Stress

Plant SpeciesThis compound ConcentrationStress ConditionEnzyme% Increase in Activity (compared to stressed control)Citation
Tomato15 mgl-1DroughtSuperoxide Dismutase (SOD)Increased[6]
Tomato15 mgl-1DroughtCatalase (CAT)Increased[6]
Tomato15 mgl-1DroughtPolyphenol Oxidase (PPO)Increased[6]
Radish10 mg l-1Not SpecifiedSuperoxide Dismutase (SOD)Increased[7]
Radish10 mg l-1Not SpecifiedAscorbate Peroxidase (APX)Increased[7]
Radish10 mg l-1Not SpecifiedCatalase (CAT)Increased[7]
Maize75 mg L-1Salinity (150 mM NaCl)Superoxide Dismutase (SOD)Significantly Increased[2]
Maize75 mg L-1Salinity (150 mM NaCl)Peroxidase (POX)Significantly Increased[2]

Table 4: Effect of this compound on Proline and Chlorophyll (B73375) Content under Stress

Plant SpeciesThis compound ConcentrationStress ConditionParameterObservation (compared to stressed control)Citation
Tomato15 mgl-1DroughtProline ContentDecreased[6]
Catharanthus roseusNot SpecifiedNot SpecifiedProline ContentIncreased[10]
Maize75 mg L-1Salinity (150 mM NaCl)Proline ContentDecreased[2]
Bougainvillea50 ppm & 100 ppmMoisture StressChlorophyll aIncreased
Bougainvillea50 ppm & 100 ppmMoisture StressTotal ChlorophyllSignificantly Different[11]
Amorphophallus campanulatus20mg l-1Not SpecifiedTotal Chlorophyll+18.6%

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on plant stress tolerance.

Protocol 1: Plant Growth and this compound Application

Objective: To evaluate the effect of this compound on plant growth under controlled stress conditions.

Materials:

  • Plant seeds of interest (e.g., Arabidopsis thaliana, tomato, rapeseed)

  • Pots with appropriate soil mix (e.g., peat, vermiculite, and perlite (B1173460) in a 2:1:1 ratio)

  • This compound (analytical grade)

  • Wetting agent (e.g., Tween-20)

  • Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod

  • Inducing agent for stress (e.g., Polyethylene glycol (PEG) for drought, NaCl for salinity)

Procedure:

  • Plant Growth:

    • Sow seeds in pots and grow them under optimal conditions (e.g., 22-25°C, 60-70% relative humidity, 16h/8h light/dark cycle).

    • Water the plants regularly until they reach the desired growth stage for treatment (e.g., 3-4 leaf stage).

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent (e.g., acetone (B3395972) or ethanol) and store at 4°C.

    • Prepare working solutions of desired concentrations (e.g., 10, 15, 50, 100 mg/L) by diluting the stock solution with distilled water. Add a few drops of a wetting agent (e.g., 0.05% Tween-20) to ensure uniform coverage for foliar application.

  • This compound Application:

    • Foliar Spray: Spray the this compound solution onto the plant foliage until runoff. Ensure even application on both adaxial and abaxial leaf surfaces. Control plants should be sprayed with a solution containing the solvent and wetting agent only.

    • Soil Drench: Apply a known volume of the this compound solution to the soil surface of each pot. The volume should be sufficient to saturate the root zone. Control plants should receive an equal volume of the control solution.

  • Stress Induction:

    • Induce stress after a specified period following this compound application (e.g., 24-48 hours).

    • Drought Stress: Withhold watering or apply a solution of PEG 6000 (e.g., 10-20%) to the soil.

    • Salinity Stress: Irrigate the plants with a solution of NaCl (e.g., 100-200 mM).

  • Data Collection:

    • Monitor the plants for visual signs of stress.

    • At the end of the experimental period, harvest the plants and measure growth parameters such as shoot and root length, fresh weight, and dry weight (after drying at 70°C for 48 hours).

Protocol 2: Measurement of Photosynthetic Parameters

Objective: To assess the impact of this compound on the photosynthetic efficiency of plants under stress.

Materials:

  • Portable Photosynthesis System (e.g., LI-6800, CIRAS-3)

  • Chlorophyll Fluorometer (e.g., PAM-2500)

  • Treated and control plants from Protocol 1

Procedure:

  • Gas Exchange Measurements:

    • Use a portable photosynthesis system to measure the net photosynthetic rate (Pn), stomatal conductance (gs), intercellular CO2 concentration (Ci), and transpiration rate (E).

    • Conduct measurements on fully expanded, healthy leaves during the middle of the light period.

    • Set the conditions in the leaf cuvette to mimic the growth chamber environment (e.g., light intensity, CO2 concentration, temperature).

  • Chlorophyll Fluorescence Measurements:

    • Use a chlorophyll fluorometer to measure the maximum quantum yield of PSII (Fv/Fm).

    • Dark-adapt the leaves for at least 30 minutes before taking measurements.

    • Apply a saturating pulse of light to determine the maximum fluorescence (Fm) and the minimal fluorescence (Fo). Calculate Fv/Fm as (Fm - Fo) / Fm.

Protocol 3: Determination of Proline Content

Objective: To quantify the accumulation of proline, a key osmolyte, in response to stress and this compound treatment.

Materials:

  • Plant leaf tissue (fresh)

  • 3% (w/v) aqueous sulfosalicylic acid

  • Acid-ninhydrin reagent

  • Toluene (B28343)

  • Spectrophotometer

  • L-proline for standard curve

Procedure:

  • Extraction:

    • Homogenize 0.5 g of fresh leaf tissue in 10 mL of 3% sulfosalicylic acid.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes.

  • Reaction:

    • Take 2 mL of the supernatant and add 2 mL of acid-ninhydrin reagent.

    • Boil the mixture in a water bath at 100°C for 1 hour.

    • Terminate the reaction by placing the tubes in an ice bath.

  • Measurement:

    • Add 4 mL of toluene to the reaction mixture and vortex thoroughly.

    • Allow the phases to separate and collect the upper toluene layer.

    • Measure the absorbance of the toluene layer at 520 nm using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using known concentrations of L-proline.

    • Calculate the proline content in the samples based on the standard curve and express it as µmol/g fresh weight.

Protocol 4: Assay of Antioxidant Enzyme Activity

Objective: To measure the activity of key antioxidant enzymes (SOD, CAT, POX) in plant tissues.

Materials:

  • Plant leaf tissue (fresh)

  • Extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1% PVPP)

  • Reagents for specific enzyme assays (see below)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize 1 g of fresh leaf tissue in 5 mL of ice-cold extraction buffer.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Use the supernatant as the crude enzyme extract for the assays.

  • Superoxide Dismutase (SOD) Activity Assay:

    • The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

    • The reaction mixture contains phosphate buffer, methionine, NBT, EDTA, and riboflavin.

    • The reaction is initiated by placing the tubes under a light source.

    • The absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

  • Catalase (CAT) Activity Assay:

    • The assay is based on monitoring the decomposition of H2O2.

    • The reaction mixture contains phosphate buffer and H2O2.

    • The decrease in absorbance is measured at 240 nm.

    • CAT activity is calculated using the extinction coefficient of H2O2.

  • Peroxidase (POX) Activity Assay:

    • The assay is based on the oxidation of a substrate (e.g., guaiacol) in the presence of H2O2.

    • The reaction mixture contains phosphate buffer, guaiacol, and H2O2.

    • The increase in absorbance due to the formation of tetraguaiacol is measured at 470 nm.

    • POX activity is calculated using the extinction coefficient of tetraguaiacol.

Visualization of Pathways and Workflows

This compound-Induced Stress Tolerance Signaling Pathway

Triadimefon_Signaling_Pathway TDM This compound P450 P450 Monooxygenases TDM->P450 inhibits ABA_biosynthesis ABA Biosynthesis TDM->ABA_biosynthesis promotes Cytokinin_biosynthesis Cytokinin Biosynthesis TDM->Cytokinin_biosynthesis promotes Antioxidant_enzymes Antioxidant Enzyme (SOD, CAT, POX) Upregulation TDM->Antioxidant_enzymes induces GA_biosynthesis Gibberellin Biosynthesis P450->GA_biosynthesis catalyzes GA Gibberellins GA_biosynthesis->GA produces Stress_tolerance Enhanced Stress Tolerance GA->Stress_tolerance negatively regulates ABA Abscisic Acid (ABA) ABA_biosynthesis->ABA produces Stomatal_closure Stomatal Closure ABA->Stomatal_closure induces Cytokinins Cytokinins Cytokinin_biosynthesis->Cytokinins produces Cytokinins->Stress_tolerance contributes to Water_loss Reduced Water Loss Stomatal_closure->Water_loss leads to Water_loss->Stress_tolerance contributes to ROS_scavenging ROS Scavenging Antioxidant_enzymes->ROS_scavenging enhances ROS_scavenging->Stress_tolerance contributes to

Caption: this compound signaling pathway in plant stress tolerance.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow start Plant Germination and Growth treatment This compound Application (Foliar Spray or Soil Drench) start->treatment stress Stress Induction (Drought, Salinity, etc.) treatment->stress data_collection Data Collection stress->data_collection physiological Physiological Analysis (Growth, Photosynthesis) data_collection->physiological biochemical Biochemical Analysis (Proline, Antioxidant Enzymes) data_collection->biochemical analysis Data Analysis and Interpretation physiological->analysis biochemical->analysis

Caption: General experimental workflow for this compound studies.

Logical Relationship of this compound's Protective Mechanisms

Protective_Mechanisms TDM This compound hormonal Hormonal Regulation (↓GA, ↑ABA, ↑Cytokinins) TDM->hormonal antioxidant Antioxidant System Enhancement TDM->antioxidant photosynthesis Photosynthesis Protection TDM->photosynthesis stress_response Plant Stress Response hormonal->stress_response antioxidant->stress_response photosynthesis->stress_response survival Improved Plant Survival and Growth stress_response->survival

Caption: Interplay of this compound's protective mechanisms.

References

Application Notes and Protocols for In Vitro Metabolism of Triadimefon in Rainbow Trout Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triadimefon is a broad-spectrum triazole fungicide widely used in agriculture. Understanding its metabolic fate in non-target organisms, such as rainbow trout (Oncorhynchus mykiss), is crucial for environmental risk assessment. The liver is the primary site of xenobiotic metabolism, and in vitro assays using liver microsomes are a valuable tool to investigate the metabolic pathways and kinetics of compounds like this compound. These assays provide insights into the formation of metabolites and the enzymes involved in biotransformation.

This document provides detailed protocols for the preparation of rainbow trout liver microsomes and the subsequent in vitro metabolism assay for this compound. It also summarizes the current knowledge on the metabolic pathways and quantitative data derived from such studies.

Metabolic Pathway of this compound in Rainbow Trout

The primary metabolic pathway of this compound in rainbow trout liver microsomes is the reduction of its carbonyl group to a hydroxyl group, resulting in the formation of its major metabolite, Triadimenol (B1683232).[1][2] This transformation is a critical step as Triadimenol itself is a potent fungicide.

This compound possesses one chiral center, existing as two enantiomers (R-(-)-Triadimefon and S-(+)-Triadimefon). The metabolic reduction to Triadimenol introduces a second chiral center, leading to the formation of four possible stereoisomers of Triadimenol.[1][2] The metabolism of this compound in rainbow trout liver microsomes is stereoselective, meaning the different enantiomers of this compound are metabolized at different rates, and the resulting stereoisomers of Triadimenol are produced in varying amounts.[1][2]

Triadimefon_Metabolism This compound This compound (R- and S- enantiomers) Triadimenol Triadimenol (Four Stereoisomers) This compound->Triadimenol Reduction Enzyme Carbonyl Reductases (in Liver Microsomes) Enzyme->this compound

Metabolic pathway of this compound to Triadimenol.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro metabolism of this compound in rainbow trout liver microsomes.

Table 1: Stereoselective Metabolism of this compound

ParameterObservationReference
Relative Metabolic RateThe S-(+)-enantiomer of this compound is transformed to Triadimenol 27% faster than the R-(-)-enantiomer.[1][2]
Diastereomer A ProductionTrout microsomes produce only about 4% of "Diastereomer A" of Triadimenol, which is significantly different from the commercial triadimenol standard (approximately 85%).[1][2]

Table 2: Michaelis-Menten Kinetic Parameters

SubstrateKmVmaxReference
This compoundNot available in the literature for rainbow trout.Not available in the literature for rainbow trout.

Experimental Protocols

The following are detailed protocols for the preparation of rainbow trout liver microsomes and the in vitro metabolism assay for this compound.

Protocol 1: Preparation of Rainbow Trout Liver Microsomes

This protocol is adapted from standard procedures for fish liver microsome preparation.

Materials:

  • Rainbow trout livers, freshly excised or flash-frozen in liquid nitrogen and stored at -80°C.

  • Homogenization Buffer: 0.1 M Tris-HCl, 0.25 M sucrose, 1 mM EDTA, pH 7.4. Keep on ice.

  • Resuspension Buffer: 0.1 M potassium phosphate (B84403) buffer, 20% (v/v) glycerol, 1 mM EDTA, pH 7.4. Keep on ice.

  • Dounce homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge and ultracentrifuge.

  • Bradford assay reagents for protein quantification.

Procedure:

  • Tissue Preparation: Thaw frozen livers on ice. Weigh the liver tissue and mince it into small pieces using scissors in a petri dish on ice.

  • Homogenization: Add 4 volumes of ice-cold Homogenization Buffer to the minced liver (e.g., 4 mL of buffer per 1 g of liver). Homogenize the tissue using a Dounce homogenizer with 10-15 gentle strokes. Avoid excessive foaming.

  • Initial Centrifugation: Transfer the homogenate to centrifuge tubes and centrifuge at 9,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

  • Supernatant Collection: Carefully collect the supernatant (the S9 fraction) and discard the pellet.

  • Ultracentrifugation: Transfer the S9 fraction to ultracentrifuge tubes and centrifuge at 105,000 x g for 70 minutes at 4°C to pellet the microsomes.

  • Washing the Microsomal Pellet: Discard the supernatant and resuspend the microsomal pellet in an equal volume of ice-cold Homogenization Buffer.

  • Final Ultracentrifugation: Repeat the ultracentrifugation at 105,000 x g for 70 minutes at 4°C.

  • Resuspension and Storage: Discard the supernatant and resuspend the final microsomal pellet in a minimal volume of Resuspension Buffer (e.g., 1-2 mL per gram of original liver tissue).

  • Protein Quantification: Determine the total protein concentration of the microsomal suspension using the Bradford assay.

  • Storage: Aliquot the microsomal suspension into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.

Protocol 2: In Vitro Metabolism Assay of this compound

This protocol is based on the methodology described by Kenneke et al. (2009).

Materials:

  • Rainbow trout liver microsomes (prepared as in Protocol 1).

  • This compound stock solution (in acetonitrile).

  • 100 mM Trizma buffer, pH 8.0.

  • NADPH-regenerating system (NRS) components: NADP, glucose-6-phosphate (G6P), glucose-6-phosphate dehydrogenase (G6PDH), and MgCl₂.

  • Methyl tert-butyl ether (MTBE) for reaction termination.

  • Microcentrifuge tubes.

  • Incubator or cooling block set to 11°C.

  • Vortex mixer and refrigerated microcentrifuge.

Procedure:

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation (11°C) cluster_termination Termination & Extraction cluster_analysis Analysis Microsomes Prepare Microsomal Suspension (0.125 mg/mL protein) This compound Add this compound (20-40 µM) Microsomes->this compound Preincubation Pre-incubate Microsomes + this compound (10 min) This compound->Preincubation NRS Prepare NADPH-Regenerating System (NRS) Initiate Initiate Reaction by adding NRS NRS->Initiate Preincubation->Initiate Incubate Incubate for desired time points Initiate->Incubate Terminate Stop reaction with MTBE (1:1) Incubate->Terminate Vortex Vortex and Centrifuge Terminate->Vortex Extract Collect MTBE supernatant Vortex->Extract Analysis GC-MS Analysis of This compound and Triadimenol Extract->Analysis

Experimental workflow for the in vitro metabolism assay.

  • Preparation of Reagents:

    • Prepare a working solution of rainbow trout liver microsomes at a final concentration of 0.125 mg/mL in 100 mM Trizma buffer (pH 8.0).

    • Prepare a stock solution of the NADPH-regenerating system (NRS) in 100 mM Trizma buffer (pH 8.0) to achieve the following final concentrations in the reaction mixture: 0.5 mM NADP, 7 mM glucose-6-phosphate, 1.25 mM MgCl₂, and 1.5 U/mL glucose-6-phosphate dehydrogenase.

  • Incubation Setup:

    • In microcentrifuge tubes, add the microsomal suspension.

    • Add the this compound stock solution to the microsomal suspension to achieve a final substrate concentration of 20-40 µM. Ensure the final concentration of the organic solvent (acetonitrile) does not exceed 1%.

    • Vortex the mixture gently and pre-incubate for 10 minutes at 11°C in a cooling block to allow for temperature equilibration.

    • In a separate tube, pre-incubate the NRS at 11°C for 10 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the metabolic reaction by adding the pre-warmed NRS to the microsomal suspension containing this compound.

    • Incubate the reaction mixture at 11°C for the desired time points (e.g., 0, 15, 30, 60, 120 minutes). For the 0-minute time point, add the termination solution immediately after adding the NRS.

  • Reaction Termination and Sample Processing:

    • At each time point, terminate the reaction by adding an equal volume of ice-cold MTBE (1:1 v/v).

    • Vortex the tubes vigorously for 1 minute to extract the analytes and precipitate the proteins.

    • Centrifuge the samples at 10,600 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant (MTBE layer) to a clean vial for analysis.

  • Analytical Method:

    • Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) using a chiral column (e.g., BGB-172) to separate the stereoisomers of this compound and Triadimenol.

    • Monitor for the characteristic ions of this compound (m/z 181, 208, 210) and Triadimenol (m/z 128, 168).

Protocol 3: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)

This is a general protocol that can be adapted for this compound.

Procedure:

  • Range-Finding Experiment: Perform initial incubations with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the approximate range where the reaction rate is concentration-dependent.

  • Definitive Experiment: Based on the range-finding results, set up incubations with at least 6-8 different concentrations of this compound, bracketing the estimated Km value.

  • Incubation and Analysis: Follow the in vitro metabolism assay protocol (Protocol 2), ensuring that the incubation time is within the linear range of metabolite formation for all substrate concentrations.

  • Data Analysis:

    • Quantify the rate of Triadimenol formation (V, typically in pmol/min/mg protein) at each this compound concentration ([S]).

    • Plot the reaction velocity (V) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot): V = (Vmax * [S]) / (Km + [S])

    • This will yield the values for Km (the substrate concentration at half-maximal velocity) and Vmax (the maximum reaction velocity).

Conclusion

The provided application notes and protocols offer a comprehensive guide for investigating the in vitro metabolism of this compound in rainbow trout liver microsomes. The stereoselective nature of this compound metabolism highlights the importance of using chiral analytical methods. While some quantitative data on the relative metabolic rates of enantiomers are available, the determination of Michaelis-Menten kinetic parameters (Km and Vmax) through further experimentation is recommended for a complete understanding of this compound's metabolic fate in this environmentally relevant fish species.

References

Application Notes and Protocols: Measuring Triadimefon's Impact on Saccharomyces cerevisiae Metabolism in Brewing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triadimefon is a systemic triazole fungicide widely used in agriculture to control fungal diseases in various crops, including those used in brewing, such as barley and hops.[1][2][3] Its mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes.[1][2][3][4] Ergosterol is vital for maintaining the integrity and function of these membranes.[2] The presence of this compound residues in brewing raw materials can potentially impact the metabolic activity of Saccharomyces cerevisiae, the yeast responsible for fermentation. This can lead to alterations in fermentation efficiency, yeast health, and the final flavor and aroma profile of the beer.[5][6][7]

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to measure the multifaceted impact of this compound on S. cerevisiae metabolism within a brewing context. The following sections detail methodologies for assessing fermentation performance, yeast viability and vitality, and the analysis of key metabolites and cellular components.

Experimental Objectives

  • To determine the dose-dependent effect of this compound on the growth and fermentation performance of S. cerevisiae.

  • To assess the impact of this compound on yeast cell viability and vitality.

  • To quantify changes in key fermentation by-products, including flavor-active compounds, in the presence of this compound.

  • To analyze the effect of this compound on ergosterol biosynthesis in brewing yeast.

  • To measure the impact on the yeast's energetic state by quantifying intracellular adenine (B156593) nucleotides (ATP, ADP, AMP).

Key Experimental Protocols

Yeast Culture and this compound Exposure

Objective: To prepare standardized S. cerevisiae cultures and expose them to varying concentrations of this compound under simulated brewing conditions.

Materials:

  • Brewing-grade Saccharomyces cerevisiae strain (e.g., a common ale or lager yeast)

  • Standard wort (e.g., malt (B15192052) extract-based, standardized to a specific gravity of 1.040-1.060)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Sterile fermentation vessels (e.g., flasks or small-scale fermenters)

  • Incubator with temperature control

  • Spectrophotometer or automated cell counter

Protocol:

  • Prepare a stock solution of this compound in DMSO. A high concentration (e.g., 10 mg/mL) is recommended to minimize the volume of DMSO added to the fermentation.

  • Propagate a healthy starter culture of S. cerevisiae in sterile wort for 24-48 hours at the appropriate temperature for the yeast strain (e.g., 20-22°C for ale yeast).

  • Prepare fermentation vessels with sterile wort.

  • Spike the wort in the experimental vessels with different concentrations of this compound from the stock solution. A suggested range, based on previous studies, could be 0.1, 1.0, 5.0, and 10.0 mg/L.[5][6] Include a control vessel with an equivalent volume of DMSO without this compound.

  • Pitch the yeast starter culture into each fermentation vessel at a standard rate (e.g., 1 million cells/mL/°Plato).

  • Incubate the fermentations at a constant temperature, appropriate for the yeast strain.

  • Monitor yeast growth by taking aseptic samples at regular intervals (e.g., every 12 or 24 hours) and measuring the optical density at 600 nm (OD600) or by direct cell counting.[8]

Fermentation Performance Monitoring

Objective: To track the progress of fermentation by measuring changes in specific gravity, alcohol content, and sugar utilization.

Materials:

  • Hydrometer or densitometer

  • Gas chromatograph (GC) with a flame ionization detector (FID) or a near-infrared (NIR) spectroscopy-based alcohol meter for alcohol determination[9]

  • High-performance liquid chromatography (HPLC) system for sugar analysis[10][11][12][13]

Protocol:

  • Specific Gravity: At regular time points, draw samples from each fermenter and measure the specific gravity using a hydrometer or densitometer.[14] This provides an indication of sugar consumption.

  • Alcohol Content: At the end of fermentation, determine the alcohol by volume (ABV) using a GC-FID, an NIR-based alcohol meter, or by distillation followed by densitometry.[9]

  • Sugar Utilization (HPLC):

    • Collect samples at the beginning, middle, and end of fermentation.

    • Centrifuge the samples to remove yeast cells and filter the supernatant through a 0.45 µm filter.

    • Analyze the filtered samples using an HPLC system equipped with an aminopropyl or similar column and a refractive index (RI) or evaporative light scattering detector (ELSD) to quantify fermentable sugars such as glucose, fructose, maltose, and maltotriose.[10][11][12][13]

Yeast Viability and Vitality Assays

Objective: To distinguish between living and dead cells (viability) and to assess the metabolic health of the living cells (vitality).[15]

Materials:

Protocol:

  • Methylene Blue Staining (Viability):

    • Mix a yeast sample with an equal volume of methylene blue solution.

    • After a brief incubation, load the sample onto a hemocytometer.

    • Under a microscope, count the stained (dead) and unstained (viable) cells.[18][19] Calculate the percentage of viable cells.

  • Fluorescence Staining (Viability and Vitality):

    • For viability, use a combination of PI (stains dead cells red) and AO (stains all cells green).[16]

    • For vitality, use CFDA-AM, which is converted to a fluorescent compound by metabolically active cells.[17]

    • Incubate the yeast samples with the appropriate dyes according to the manufacturer's instructions.

    • Analyze the stained cell populations using a flow cytometer for quantitative results or a fluorescence microscope for qualitative assessment.[17][20]

Analysis of Volatile Flavor Compounds (GC-MS)

Objective: To quantify the major flavor-active compounds produced during fermentation, such as esters and fusel alcohols.

Materials:

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Headspace autosampler with solid-phase microextraction (SPME) capabilities[21][22]

  • Vials for headspace analysis

Protocol:

  • At the end of fermentation, collect beer samples from each condition.

  • Prepare samples for headspace analysis by placing a defined volume of beer into a headspace vial, often with the addition of salt to improve the volatility of the analytes.

  • Use an SPME fiber to extract volatile compounds from the headspace of the sample.[21][23]

  • Inject the extracted compounds into the GC-MS for separation and identification.

  • Identify and quantify key flavor compounds such as ethyl acetate (B1210297), isoamyl acetate (esters), and isobutyl and isoamyl alcohols (fusel alcohols).[5][9]

Sterol Profile Analysis

Objective: To directly measure the impact of this compound on the ergosterol content of the yeast cell membrane.

Materials:

  • Yeast samples from the end of fermentation

  • Saponification solution (e.g., alcoholic potassium hydroxide)

  • Organic solvent for extraction (e.g., n-heptane or hexane)

  • GC-MS or HPLC system with a UV detector

Protocol:

  • Harvest yeast cells by centrifugation and wash them with sterile water.

  • Perform saponification of the yeast cell pellet to release the sterols.

  • Extract the non-saponifiable lipids (containing sterols) with an organic solvent.

  • Evaporate the solvent and redissolve the extract in a suitable solvent for analysis.

  • Analyze the sterol profile by GC-MS or HPLC-UV, quantifying the ergosterol content and identifying any precursor sterols that may have accumulated due to the inhibition of the biosynthetic pathway.[24]

Intracellular ATP Measurement

Objective: To assess the energetic state of the yeast cells by measuring the concentration of adenosine (B11128) triphosphate (ATP).

Materials:

  • Yeast samples collected during active fermentation

  • ATP bioluminescence assay kit (luciferin/luciferase-based)

  • Luminometer or a multi-mode plate reader with luminescence capabilities

  • Reagents for quenching metabolic activity and extracting ATP

Protocol:

  • Rapidly sample a known quantity of yeast cells from the fermenter.

  • Immediately quench metabolic activity to prevent ATP degradation. This can be done by methods such as rapid cooling or addition of a chemical quenching agent.

  • Extract ATP from the yeast cells using a suitable extraction buffer provided with the assay kit.

  • In a luminometer plate, combine the yeast extract with the luciferin/luciferase reagent.

  • Measure the light output, which is proportional to the ATP concentration.[25]

  • Normalize the ATP concentration to the number of viable cells or total protein content. A decrease in intracellular ATP can indicate metabolic stress.[26]

Data Presentation

The quantitative data generated from these protocols should be summarized in tables for clear comparison between the control and this compound-treated groups.

Table 1: Fermentation Performance

This compound (mg/L) Final Gravity ABV (%) Glucose Utilized (%) Maltose Utilized (%) Maltotriose Utilized (%)
0 (Control)
0.1
1.0
5.0

| 10.0 | | | | | |

Table 2: Yeast Health and Metabolism

This compound (mg/L) Viability (%) Vitality (% Active) Ergosterol (µg/mg dry weight) Intracellular ATP (fmol/cell)
0 (Control)
0.1
1.0
5.0

| 10.0 | | | | |

Table 3: Key Flavor Compound Concentrations (µg/L)

This compound (mg/L) Ethyl Acetate Isoamyl Acetate Isobutyl Alcohol Isoamyl Alcohol
0 (Control)
0.1
1.0
5.0

| 10.0 | | | | |

Visualization of Pathways and Workflows

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14α-methyl sterols Lanosterol->Intermediates 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound This compound->Lanosterol Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental_Workflow cluster_analysis Downstream Analysis YeastCulture 1. Yeast Culture & This compound Exposure Fermentation 2. Fermentation Monitoring YeastCulture->Fermentation Sampling 3. Aseptic Sampling (Time-course) Fermentation->Sampling YeastHealth 4a. Yeast Viability & Vitality Assays Sampling->YeastHealth Metabolites 4b. Volatile Compound Analysis (GC-MS) Sampling->Metabolites Sugars 4c. Sugar & Alcohol Analysis (HPLC, GC) Sampling->Sugars Sterols 4d. Sterol Profile Analysis Sampling->Sterols ATP 4e. Intracellular ATP Measurement Sampling->ATP Data 5. Data Compilation & Analysis YeastHealth->Data Metabolites->Data Sugars->Data Sterols->Data ATP->Data

Caption: Overall experimental workflow for assessing this compound's impact.

Logical_Relationships This compound This compound Exposure ErgosterolInhibition Inhibition of Ergosterol Synthesis This compound->ErgosterolInhibition MembraneStress Altered Cell Membrane Integrity ErgosterolInhibition->MembraneStress MetabolicShift Metabolic Shift & Stress Response MembraneStress->MetabolicShift ReducedViability Reduced Yeast Viability & Vitality MembraneStress->ReducedViability AlteredFermentation Altered Fermentation Kinetics MetabolicShift->AlteredFermentation FlavorChange Changes in Flavor Compound Production MetabolicShift->FlavorChange

Caption: Logical cascade of this compound's effects on yeast and brewing.

References

Application Notes and Protocols for the Analysis of Dislodgeable Foliar Residues of Triadimefon on Turfgrass

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the determination of dislodgeable foliar residues of the fungicide Triadimefon on turfgrass. The methodology is based on a simple and rapid solid-phase extraction (SPE) and in-vial elution technique followed by gas chromatography/mass spectrometry (GC/MS) analysis. This procedure is intended for researchers, scientists, and professionals in drug development and environmental science to assess potential exposure risks and pesticide fate on turfgrass.

Data Presentation

The following tables summarize the quantitative data associated with the analytical method for this compound.

Table 1: Method Detection and Quantitation Limits for this compound

ParameterConcentration (μg/L)
Method Detection Limit (MDL)0.29[1][2]
Method Quantitation Limit (MQL)0.59[1][2]

MDL is defined as a signal-to-noise ratio of 3, while MQL is defined as a signal-to-noise ratio of 10.[2]

Table 2: Recovery of this compound from Spiked Samples

Sample MatrixSpiking Level (μg/L)Recovery (%)
Laboratory WaterNot Specified83.1 - 107[2][3]
GroundwaterNot Specified83.1 - 107[2][3]
Spiked Water with C8 disksNot Specified81[2][3]
Storage Stability Samples588090[3]

Table 3: this compound Concentrations in Dislodgeable Foliar Residues from a Field Study

Days Following ApplicationThis compound Concentration (μg/L)
14040[2]
2181.0[2]

Experimental Protocols

This section details the methodology for sample collection, preparation, extraction, and analysis of this compound from dislodgeable foliar residues on turfgrass.

1. Sample Collection: Dislodgeable Foliar Residue Wash

  • Objective: To collect dislodgeable residues from a defined area of turfgrass.

  • Materials:

    • Surfactant solution (0.126%)[1]

    • Sample collection containers

  • Procedure:

    • Define a specific area of the turfgrass for sampling.

    • Wash the turfgrass samples with a 0.126% surfactant solution.[1]

    • Collect the wash water, which contains the dislodgeable foliar residues, for analysis.[1]

2. Sample Preparation and Solid-Phase Extraction (SPE)

  • Objective: To extract and concentrate this compound from the aqueous wash samples.

  • Materials:

    • 25 mm C8 Empore disk[1][3]

    • Solid-phase extraction apparatus

  • Procedure:

    • Take a 170 mL aliquot of the collected wash water.[1][3]

    • Pass the sample through a 25 mm C8 Empore disk to adsorb the analytes.[1][3]

3. In-Vial Elution

  • Objective: To elute the retained this compound from the SPE disk for analysis.

  • Materials:

    • 2 mL autosampler vial[1][3]

    • Ethyl acetate[1][3]

    • Internal standard solution (e.g., 2-chlorolepidine)[1][3]

  • Procedure:

    • Place the C8 Empore disk directly into a 2 mL autosampler vial.[1][3]

    • Add 980 μL of ethyl acetate (B1210297) to the vial.[1][3]

    • Add 20 μL of the internal standard solution (e.g., 2-chlorolepidine).[1][3]

    • The analytes will be eluted from the disk into the ethyl acetate.

4. GC/MS Analysis

  • Objective: To separate, identify, and quantify this compound in the eluted sample.

  • Instrument: Gas chromatograph coupled with a mass spectrometer (GC/MS).[1][3]

  • Procedure:

    • Inject an aliquot of the ethyl acetate solution from the autosampler vial into the GC/MS system.

    • Perform the analysis using appropriate GC column, temperature program, and MS parameters for this compound.

    • Quantify the concentration of this compound based on the calibration curve generated from standards and corrected using the internal standard.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_extraction Sample Preparation & Extraction cluster_elution In-Vial Elution cluster_analysis Analysis A Turfgrass Sample B Wash with Surfactant Solution A->B C Collect Aqueous Wash Sample B->C D Solid-Phase Extraction (C8 Empore Disk) C->D E Place Disk in Autosampler Vial D->E F Add Ethyl Acetate & Internal Standard E->F G Elution of this compound F->G H GC/MS Analysis G->H I Data Quantification H->I

Caption: Experimental workflow for the analysis of dislodgeable foliar residues of this compound on turfgrass.

logical_relationship Turfgrass Turfgrass with Foliar Residues DFR Dislodgeable Foliar Residues (DFR) in Aqueous Solution Turfgrass->DFR Washing SPE Solid-Phase Extraction (SPE) Concentration of Analyte DFR->SPE Extraction Analysis GC/MS Analysis Quantification SPE->Analysis Elution & Injection Result This compound Concentration Analysis->Result

Caption: Logical flow from sample to result in this compound residue analysis.

References

Troubleshooting & Optimization

Overcoming matrix effects in Triadimefon analysis of complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Triadimefon in complex samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In Liquid Chromatography-Mass Spectrometry (LC-MS), these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification of this compound.[2][3][4] This phenomenon can negatively impact the accuracy, reproducibility, and sensitivity of the analytical method.[3][5]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: You can assess matrix effects both qualitatively and quantitatively.

  • Qualitative Assessment: The post-column infusion method is used to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][6] A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation in the baseline signal of the infused standard indicates the presence of matrix effects at that specific retention time.[3]

  • Quantitative Assessment: The most common method is the post-extraction spike comparison. The response of this compound in a pure solvent standard is compared to its response when spiked into a blank sample extract at the same concentration. The percentage of matrix effect (ME) is calculated using the formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100 A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.[2]

Q3: What are the primary strategies to overcome matrix effects?

A3: The two main strategies are to either minimize the matrix effects or to compensate for them.[5]

  • Minimizing Matrix Effects: This involves optimizing sample preparation to remove interferences, refining chromatographic separation to resolve this compound from matrix components, and adjusting mass spectrometer conditions to reduce the impact of co-eluting substances.[3]

  • Compensating for Matrix Effects: This approach uses a calibration strategy to correct for the signal alteration. Common methods include using matrix-matched calibration standards or employing a stable isotope-labeled internal standard (SIL-IS).[3][5]

Q4: Is a stable isotope-labeled internal standard available for this compound?

A4: Yes. A deuterium-labeled version, (±)-Triadimefon-d4, is commercially available and can be used as an internal standard for quantitative analysis by LC-MS or GC-MS.[7] Using a SIL-IS is considered the most effective technique to correct for matrix effects, as it has nearly identical chemical and physical properties to the target analyte and will be affected by the matrix in the same way.[3][4]

Q5: What is the QuEChERS method and is it suitable for this compound analysis?

A5: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique, especially for pesticide residue analysis in food and agricultural products.[8][9] It involves an extraction step with a solvent (typically acetonitrile) and a clean-up step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components like fats, sugars, and pigments.[9][10] The QuEChERS method is highly suitable and frequently applied for the analysis of this compound in various complex matrices, including fruits, vegetables, and herbal medicines.[11][12][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem: Low or inconsistent recovery of this compound.

Possible Cause Suggested Solution
Inefficient Extraction Ensure the chosen extraction solvent (e.g., acetonitrile (B52724) for QuEChERS) is appropriate for the sample matrix. Optimize extraction time and shaking/vortexing intensity. For some samples, a buffered QuEChERS method may be necessary.[9]
Analyte Degradation This compound may degrade under certain pH or temperature conditions. Ensure samples are processed promptly and stored correctly. Use of appropriate buffers during extraction can help stabilize the analyte.[14]
Strong Matrix Effects (Ion Suppression) Significant ion suppression can lead to a perceived low recovery. Quantify the matrix effect using the post-extraction spike method. If suppression is high (>20%), improve sample clean-up or use a compensation strategy like matrix-matched calibration or a stable isotope-labeled internal standard.[2]

Problem: Poor peak shape (tailing, splitting, or broadening).

Possible Cause Suggested Solution
Column Contamination Matrix components can accumulate on the analytical column.[15] Implement a more effective sample clean-up procedure. Use a guard column and replace it regularly. Flush the analytical column according to the manufacturer's instructions.[16]
Injection Solvent Mismatch Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[15] The final sample extract should be dissolved in a solvent that is as close as possible in composition to the mobile phase.
Co-elution with Matrix Components A heavily interfering matrix component eluting at the same time as this compound can distort the peak shape. Adjust the chromatographic gradient to better separate the analyte from the interference.[3]
Column Overload Injecting too high a concentration of the analyte or matrix can lead to broad peaks.[15] Dilute the sample extract before injection.

Problem: High signal variability between injections.

Possible Cause Suggested Solution
Inconsistent Matrix Effects The composition of complex matrices can vary between samples, leading to different degrees of ion suppression or enhancement. The most robust solution is to use a stable isotope-labeled internal standard, such as this compound-d4, which co-elutes and experiences the same matrix effects, providing reliable correction.[3][7][17]
Instrument Contamination (Carryover) Residue from a previous, more concentrated sample may be carried over into subsequent injections.[18] Optimize the injector wash procedure, using a strong, appropriate solvent. Inject blank samples between test samples to check for carryover.
Dirty Ion Source Buildup of non-volatile matrix components in the mass spectrometer's ion source can lead to fluctuating signal intensity.[19] Clean the ion source regularly as part of routine instrument maintenance.

Experimental Protocols & Data

Quantifying this compound Matrix Effect

This protocol describes how to calculate the matrix effect using the post-extraction spike method.

Methodology:

  • Prepare Solvent Standard: Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile or mobile phase) at a known concentration (e.g., 50 ng/mL).

  • Prepare Matrix Blank: Select a sample of the matrix that is confirmed to be free of this compound. Process this blank sample using your validated extraction and clean-up procedure (e.g., QuEChERS).

  • Prepare Post-Extraction Spiked Sample: Take an aliquot of the final extract from the matrix blank (Step 2) and spike it with this compound to achieve the same final concentration as the solvent standard (e.g., 50 ng/mL).

  • Analysis: Analyze both the solvent standard and the post-extraction spiked sample using your LC-MS/MS method.

  • Calculation: Use the peak areas to calculate the matrix effect as described in the FAQ section.

Illustrative Data Presentation:

Sample TypeThis compound Concentration (ng/mL)Peak Area (Counts)Matrix Effect (%)Interpretation
Solvent Standard501,500,000N/AReference
Spiked Wheat Extract50600,000-60%Strong Ion Suppression
Spiked Grape Extract501,380,000-8%Low Ion Suppression
Spiked Herbal Tea Extract501,800,000+20%Medium Ion Enhancement

Note: Data are for illustrative purposes only.

QuEChERS Sample Preparation Protocol for Plant-Based Matrices

This is a general protocol for extracting this compound from complex plant-based samples like fruits, vegetables, or herbs.

Methodology:

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard (Optional but Recommended): If using a stable isotope-labeled internal standard (e.g., this compound-d4), spike it into the sample at this stage.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add a QuEChERS salt packet (commonly containing magnesium sulfate (B86663) and sodium acetate (B1210297) or citrate).[10] Shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes. The top layer is the acetonitrile extract containing this compound.

  • Dispersive SPE (d-SPE) Clean-up: Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing d-SPE sorbents. The type of sorbent depends on the matrix (e.g., PSA to remove organic acids, C18 to remove fats, GCB to remove pigments).[12][20]

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2-5 minutes.

  • Analysis: The resulting supernatant is ready for dilution and analysis by LC-MS/MS.

Matrix-Matched Calibration Protocol

This protocol is used to compensate for matrix effects when a suitable internal standard is not available.

Methodology:

  • Prepare Matrix Blank Extract: Process a blank sample of the matrix using the full analytical method (e.g., QuEChERS) to obtain a final, clean extract.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a pure solvent.

  • Create Calibration Standards: Serially dilute the stock solution directly into aliquots of the matrix blank extract to create a series of matrix-matched calibration standards at different concentration levels (e.g., 5, 10, 50, 100, 250 ng/mL).[8][21]

  • Construct Calibration Curve: Analyze the matrix-matched standards and plot the peak area against the concentration to generate the calibration curve used for sample quantification.

Visualized Workflows

Matrix_Effect_Workflow cluster_problem Problem Identification cluster_strategy Mitigation Strategy start Inaccurate Quantification or Poor Reproducibility assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me decision Matrix Effect > 20%? assess_me->decision minimize Strategy 1: Minimize ME - Improve Sample Cleanup - Optimize Chromatography decision->minimize No compensate Strategy 2: Compensate for ME - Matrix-Matched Calibration - Use SIL-IS (this compound-d4) decision->compensate Yes end_goal Accurate & Reproducible This compound Quantification minimize->end_goal compensate->end_goal

Caption: Workflow for identifying and mitigating matrix effects.

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup sample 1. Homogenize 10g Sample add_solvent 2. Add 10mL Acetonitrile & Vortex sample->add_solvent add_salts 3. Add QuEChERS Salts & Vortex add_solvent->add_salts centrifuge1 4. Centrifuge add_salts->centrifuge1 aliquot 5. Take Supernatant Aliquot centrifuge1->aliquot Acetonitrile Layer add_dspe 6. Add to d-SPE Tube (PSA, C18, etc.) & Vortex aliquot->add_dspe centrifuge2 7. Centrifuge add_dspe->centrifuge2 analysis 8. Analyze Supernatant by LC-MS/MS centrifuge2->analysis

Caption: Experimental workflow for the QuEChERS method.

Calibration_Decision_Tree start Start: Choose a Calibration Strategy q1 Is a Stable Isotope Labeled Internal Standard (e.g., this compound-d4) available? start->q1 a1_yes Use SIL-IS Dilution. This is the most robust method. q1->a1_yes Yes q2 Is a representative blank matrix available? q1->q2 No end_node Proceed to Quantification a1_yes->end_node a2_yes Use Matrix-Matched Calibration. q2->a2_yes Yes a2_no Use Standard Addition Method or Solvent Calibration with Improved Sample Cleanup. q2->a2_no No a2_yes->end_node a2_no->end_node

Caption: Decision tree for selecting a calibration strategy.

References

Technical Support Center: Optimizing Chiral Separation of Triadimefon Enantiomers by Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Triadimefon enantiomers using Supercritical Fluid Chromatography (SFC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using SFC for the chiral separation of this compound?

A1: Supercritical Fluid Chromatography (SFC) offers several advantages over traditional High-Performance Liquid Chromatography (HPLC) for chiral separations. SFC is recognized as a high-efficiency chromatographic technique that primarily uses supercritical carbon dioxide as the main mobile phase. This results in a higher mass transfer rate and greater separation efficiency compared to conventional organic mobile phases.[1] Key benefits include faster analysis times, reduced consumption of organic solvents, and suitability for separating isomers and structural analogs that are challenging to resolve with traditional LC methods.[1][2]

Q2: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?

A2: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) carbamate (B1207046) derivatives, are highly effective for the chiral separation of this compound.[1][3] Studies have shown that columns such as Chiralpak AD and Acquity Trefoil CEL2 provide good chiral recognition and separation capabilities for this compound and its metabolites.[1][4][5] Specifically, the Acquity Trefoil CEL2 column has demonstrated a better separation factor in some experiments.[1]

Q3: What are the recommended mobile phases for this separation?

A3: The mobile phase in SFC for chiral separation of this compound typically consists of supercritical CO2 and an organic modifier. The addition of a small amount of a co-solvent, such as methanol (B129727) or ethanol (B145695), can effectively adjust the elution and solubilization capacity of the mobile phase, thereby fine-tuning the resolution and analysis speed.[1][5] Methanol and ethanol have been reported to provide the best results for the enantiomeric separation of this compound.[5] Furthermore, additives like 0.5% ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) in methanol can be used to improve peak shape and separation.[1][4]

Q4: How do temperature and back pressure affect the separation?

A4: Temperature and back pressure are critical parameters for optimizing SFC separations. Increasing the back pressure generally increases the density of the supercritical fluid, which enhances its solvating power and leads to shorter retention times.[6][7] However, this may sometimes compromise resolution.[6] Conversely, increasing the temperature at a constant pressure decreases the fluid density, which can lead to longer retention times.[6] For this compound, a column temperature of 35°C has been successfully used.[1][5] The optimal settings for these parameters often need to be determined empirically for a specific instrument and column.

Troubleshooting Guide

This section addresses specific issues that may arise during the chiral separation of this compound enantiomers by SFC.

Problem 1: Poor or no separation of enantiomers.

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The chosen CSP may not have the necessary chiral recognition for this compound. Screen different polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak AD, Acquity Trefoil CEL2, Lux® Cellulose-2).[1][3][5]
Suboptimal Mobile Phase Composition The type and percentage of the organic modifier are crucial. Evaluate different alcohol modifiers like methanol, ethanol, and isopropanol.[3][5] Adjust the modifier percentage; a typical starting point is a 9:1 ratio of CO2 to modifier.[1] Consider adding a basic additive like 0.5% ammonium hydroxide to the modifier to improve selectivity.[1]
Incorrect Temperature or Back Pressure These parameters influence the density and solvating power of the mobile phase.[6] Systematically vary the column temperature (e.g., in the range of 30-40°C) and back pressure (e.g., 100-200 bar) to find the optimal conditions for your separation.[5][6][8]

Problem 2: Poor peak shape (e.g., tailing, splitting).

Possible Cause Suggested Solution
Secondary Interactions with the Stationary Phase Active sites on the stationary phase can cause peak tailing. The addition of a small amount of a basic additive (e.g., ammonium hydroxide) to the mobile phase can help to deactivate these sites.[9]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume and/or the sample concentration.[10]
Inappropriate Sample Solvent The solvent used to dissolve the sample can affect peak shape. Ensure the sample solvent is compatible with the mobile phase. Heptane/isopropanol (8:2, v/v) has been used successfully.[1]

Problem 3: Long analysis time.

Possible Cause Suggested Solution
Low Mobile Phase Strength The elution strength of the mobile phase may be too low. Increase the percentage of the organic modifier in the mobile phase.[6] You can also try increasing the flow rate, as SFC can tolerate higher flow rates than HPLC without a significant loss in efficiency.[7]
Low Temperature Lower temperatures can increase retention times.[6] Consider a modest increase in the column temperature.

Experimental Protocols

Below are summarized experimental protocols based on successful published methods for the chiral separation of this compound.

Method 1: Gradient Elution SFC

Parameter Condition
Chromatographic Column Acquity Trefoil CEL2 chiral column[1][4]
Mobile Phase Supercritical CO2 - 0.5% ammonia in methanol[1][4]
Elution Mode Gradient elution[1][4]
Flow Rate 1.0 mL/min[1][4]
Column Temperature 35°C[1]
Detection Wavelength 220 nm[1][4]
Injection Volume 5 µL[1]

Method 2: Isocratic Elution SFC

Parameter Condition
Chromatographic Column Chiralpak AD column[5]
Mobile Phase Supercritical CO2 with methanol or ethanol as a modifier[5]
Elution Mode Isocratic or gradient[5]
Flow Rate 2 mL/min[5]
Back Pressure 200 bar[5]
Column Temperature 35°C[5]

Visualized Workflows

The following diagrams illustrate key workflows for optimizing the chiral separation of this compound enantiomers by SFC.

G SFC Method Development Workflow for this compound cluster_0 Initial Screening cluster_1 Optimization cluster_2 Final Method start Start: Define Separation Goal select_csp Select Chiral Stationary Phases (e.g., Cellulose, Amylose based) start->select_csp select_modifier Select Organic Modifiers (Methanol, Ethanol, Isopropanol) select_csp->select_modifier initial_conditions Set Initial Conditions (Temp: 35°C, Pressure: 150 bar) select_modifier->initial_conditions run_screening Run Screening Experiments initial_conditions->run_screening evaluate_separation Evaluate Separation (Resolution, Peak Shape) run_screening->evaluate_separation good_separation Acceptable Separation? evaluate_separation->good_separation optimize_modifier Optimize Modifier Concentration optimize_temp_pressure Optimize Temperature and Back Pressure optimize_modifier->optimize_temp_pressure additives Consider Additives (e.g., Ammonium Hydroxide) optimize_temp_pressure->additives additives->evaluate_separation troubleshoot Troubleshoot (Return to Screening) additives->troubleshoot yes Yes good_separation->yes no No good_separation->no final_method Final Method Validation yes->final_method no->optimize_modifier troubleshoot->select_csp

Caption: SFC method development workflow for this compound enantiomers.

G Troubleshooting Poor Peak Resolution in SFC cluster_0 Mobile Phase Optimization cluster_1 Instrument Parameter Optimization cluster_2 Stationary Phase Considerations start Problem: Poor Peak Resolution check_modifier_type Change Organic Modifier (e.g., Methanol to Ethanol) start->check_modifier_type adjust_temp Vary Column Temperature (e.g., 30-40°C) start->adjust_temp change_csp Screen a Different CSP (e.g., Amylose vs. Cellulose) start->change_csp adjust_modifier_conc Adjust Modifier Percentage check_modifier_type->adjust_modifier_conc add_additive Incorporate an Additive (e.g., 0.5% NH4OH) adjust_modifier_conc->add_additive end Resolution Improved add_additive->end adjust_pressure Modify Back Pressure (e.g., 100-200 bar) adjust_temp->adjust_pressure adjust_pressure->end change_csp->end

Caption: Troubleshooting guide for poor peak resolution in SFC.

References

Technical Support Center: Triadimefon Extraction from High-Organic-Content Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Triadimefon from high-organic-content soil.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from soil with high organic matter?

High-organic-content soils present a complex matrix that can lead to several challenges during this compound extraction. The organic components, such as humic and fulvic acids, can strongly adsorb pesticides, making their extraction difficult. This can result in lower recovery rates and matrix effects that interfere with analytical detection.[1][2]

Q2: Which extraction method is recommended for this compound in high-organic-content soil?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective approach for multi-residue pesticide analysis in complex matrices like soil.[1][2][3] It has been shown to provide good recoveries for a broad range of pesticides, including this compound.[4] The method involves a salting-out extraction with a solvent like acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[2]

Q3: What kind of recovery rates can be expected for this compound using the QuEChERS method?

Recovery rates can vary depending on the specific soil characteristics. However, studies have demonstrated that a modified QuEChERS method can yield good recoveries for this compound in various soil types. For instance, in a study analyzing 305 organic compounds, the recovery of this compound in clay-loam soil was 84.1%, while in loamy sand soil it was 71.4%.[4]

Q4: Can the persistence of this compound in high-organic-content soil affect extraction efficiency?

Yes, this compound has been shown to be more persistent in soils with higher organic carbon content under non-flooded conditions.[5] This persistence can be due to strong adsorption to organic matter, which can make complete extraction more challenging.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of this compound Strong adsorption to organic matter.- Ensure thorough homogenization of the soil sample. - Increase the shaking/vortexing time during the extraction step to allow for better solvent penetration.[1] - Consider using a modified QuEChERS protocol that includes a hydration step for dry soils to improve solvent-soil interaction.[1]
Inefficient solvent extraction.- Acetonitrile is a common and effective solvent for QuEChERS.[1][6] Ensure the correct solvent-to-sample ratio is used. - For particularly difficult matrices, a mixture of acetonitrile and water with acetic acid may improve extraction efficiency.[7]
High Matrix Effects in Analytical Results Co-extraction of interfering substances from the organic matter (e.g., humic acids, lipids).[2]- Utilize a dispersive solid-phase extraction (d-SPE) cleanup step. A combination of PSA (primary secondary amine) and C18 sorbents is often effective for removing polar and non-polar interferences, respectively.[2][7] - For soils with high pigment content, graphitized carbon black (GCB) can be added to the d-SPE, but use with caution as it may adsorb planar pesticides.
Poor Reproducibility of Results Inhomogeneous sample.- Air-dry the soil sample and sieve it to achieve a uniform particle size before extraction.[8] - Ensure consistent and precise execution of each step of the protocol, especially weighing and liquid handling.
pH-dependent retention of this compound.- The use of buffered QuEChERS salts (e.g., citrate (B86180) buffer) helps to maintain a consistent pH during extraction, which can be crucial for pH-sensitive compounds.[1]

Quantitative Data Summary

The following table summarizes the recovery data for this compound from a study using a one-step QuEChERS-based method in different soil types.[4]

Soil TypeOrganic Matter (%)Clay (%)Sand (%)Silt (%)This compound Recovery (%)RSD (%)
Clay Loam2.930.839.230.084.12.4
Sandy Loam1.814.865.220.084.41.9
Sandy Clay2.140.851.28.077.70.9
Clay2.550.819.230.075.53.1
Loamy Sand1.16.883.210.071.44.9

RSD: Relative Standard Deviation

Experimental Protocols

Featured Protocol: Modified QuEChERS Method for this compound Extraction from Soil

This protocol is adapted from established QuEChERS procedures for pesticide residue analysis in soil.[1][7]

1. Sample Preparation:

  • Air-dry the soil sample to a constant weight.

  • Sieve the soil through a 2 mm mesh to remove large debris and ensure homogeneity.

2. Extraction:

  • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

  • For dry soils (less than 70% water content), add 7 mL of deionized water, vortex briefly, and allow the sample to hydrate (B1144303) for 30 minutes.[1]

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Shake or vortex the sample vigorously for 5 minutes to extract the pesticides.

  • Add the contents of a buffered QuEChERS salt pouch (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate) to the tube.[1]

  • Immediately shake the tube for at least 2 minutes to prevent the formation of salt agglomerates.

  • Centrifuge the sample at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge the tube at ≥5000 rcf for 2 minutes.

4. Analysis:

  • Transfer the purified extract into an autosampler vial for analysis by an appropriate technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis start High-Organic-Content Soil Sample air_dry Air Dry start->air_dry sieve Sieve (2mm) air_dry->sieve weigh Weigh 10g Soil sieve->weigh hydrate Hydrate with Water (if necessary) weigh->hydrate add_acn Add 10mL Acetonitrile hydrate->add_acn vortex1 Vortex (5 min) add_acn->vortex1 add_salts Add QuEChERS Salts vortex1->add_salts vortex2 Vortex (2 min) add_salts->vortex2 centrifuge1 Centrifuge (≥3000 rcf) vortex2->centrifuge1 transfer_supernatant Transfer 1mL Supernatant centrifuge1->transfer_supernatant add_dspe Add to d-SPE Tube (PSA + C18) transfer_supernatant->add_dspe vortex3 Vortex (30s) add_dspe->vortex3 centrifuge2 Centrifuge (≥5000 rcf) vortex3->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis

Caption: QuEChERS workflow for this compound extraction.

troubleshooting_logic cluster_extraction_issues Extraction Optimization cluster_cleanup_issues Cleanup Optimization start Low this compound Recovery? increase_shaking Increase Shaking Time start->increase_shaking Yes check_solvent Verify Solvent/Sample Ratio start->check_solvent Yes hydrate_soil Ensure Soil Hydration start->hydrate_soil Yes dspe_choice Select Appropriate d-SPE Sorbent (PSA/C18) increase_shaking->dspe_choice Still Low? check_solvent->dspe_choice Still Low? hydrate_soil->dspe_choice Still Low? check_ph Use Buffered Salts dspe_choice->check_ph end Improved Recovery check_ph->end

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Troubleshooting Low Recovery of Triadimefon During Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers encountering challenges with the solid-phase extraction (SPE) of Triadimefon. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your analytical methods and improve the recovery of this compound from various sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery in SPE?

Low recovery of this compound during SPE can stem from several factors throughout the extraction process. The most common issues include improper selection of the SPE sorbent, suboptimal pH of the sample, inefficient elution of the analyte from the cartridge, and breakthrough of the analyte during sample loading or washing steps.[1][2][3] A systematic evaluation of each step is crucial to pinpoint the exact cause of analyte loss.[1]

Q2: Which type of SPE cartridge is best suited for this compound extraction?

The choice of SPE cartridge significantly impacts recovery rates. For this compound, a triazole fungicide, the selection depends on the sample matrix and the specific analytical goals. Studies have compared different sorbents, including Alumina-N, Florisil, Hydrophilic-Lipophilic Balanced (HLB), and aminopropyl (NH2) cartridges.[4] For certain sample types like fruit puree, NH2 cartridges have demonstrated superior recovery and reproducibility compared to Alumina-N, Florisil, and HLB, which showed significantly lower recovery rates.[4] Reversed-phase sorbents like C18 are also commonly used for pesticides of intermediate polarity like this compound.[5]

Q3: How does the sample pH affect this compound recovery?

The pH of the sample matrix can influence the chemical form of this compound and its interaction with the SPE sorbent.[3] For weakly basic compounds like this compound, adjusting the pH to a neutral or slightly basic range can enhance retention on certain sorbents by promoting favorable interactions.[5] It is recommended to optimize the sample pH during method development to achieve the best retention and subsequent recovery.

Q4: Can the flow rate of the sample and solvents impact recovery?

Yes, the flow rate is a critical parameter in SPE.[6] A flow rate that is too high during sample loading can lead to insufficient interaction time between this compound and the sorbent, resulting in analyte breakthrough and low recovery.[1][6] Similarly, a fast flow rate during elution may not allow for the complete desorption of the analyte, leaving it bound to the cartridge. It is generally advisable to use a slow and consistent flow rate during both the loading and elution steps.[6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues leading to poor this compound recovery.

Problem 1: Low or no recovery of this compound in the final eluate.

Initial Diagnostic Step: Mass Balance Analysis

To identify where the loss of this compound is occurring, perform a mass balance experiment. Process a standard solution of this compound through the entire SPE procedure, collecting and analyzing each fraction separately: the sample load effluent, the wash solvent effluent, and the final eluate.[1]

  • If this compound is found in the load/wash effluent: This indicates poor retention on the SPE cartridge.

  • If this compound is not in the load, wash, or elution fractions: This may suggest degradation of the analyte or irreversible binding to the sorbent.[1]

  • If this compound remains on the cartridge after elution: This points to incomplete elution.

Question: My this compound is washing away during the loading or wash steps. What should I do?

Answer: This issue, often termed "breakthrough," occurs when the analyte fails to bind effectively to the sorbent.[1] Consider the following solutions:

  • Optimize Sample pH: Ensure the sample pH is adjusted to a level that promotes the retention of this compound on the chosen sorbent.[5]

  • Reduce Sample Loading Flow Rate: Decrease the flow rate to allow for sufficient interaction time between this compound and the sorbent material.[2]

  • Evaluate the Wash Solvent: The wash solvent may be too strong, causing the premature elution of this compound along with interferences.[1] Try using a weaker wash solvent (e.g., with a lower percentage of organic solvent).[5]

  • Re-evaluate Sorbent Choice: The selected sorbent may not be optimal for your sample matrix.[3] Consider testing alternative sorbents. For instance, if you are using Alumina-N or Florisil with poor results, an NH2 cartridge might provide better recovery for certain matrices.[4]

  • Check for Cartridge Overload: If the concentration of this compound or other matrix components is too high, it can saturate the sorbent.[2] In this case, either dilute the sample or use an SPE cartridge with a larger sorbent mass.[5]

Question: I've confirmed that this compound is retained on the cartridge, but I'm getting low recovery in my final extract. How can I improve elution?

Answer: Incomplete elution suggests that the elution solvent is not strong enough to disrupt the interactions between this compound and the sorbent.

  • Increase Elution Solvent Strength: Use a stronger elution solvent.[5] This can be achieved by increasing the proportion of the organic solvent in the mixture.

  • Optimize Elution Solvent pH: For certain interactions, the pH of the elution solvent can be modified to facilitate the release of the analyte.[1]

  • Increase Elution Volume or Use Multiple Elutions: It's possible that the volume of the elution solvent is insufficient to completely recover the analyte. Try increasing the volume or performing multiple, sequential elutions with smaller volumes and combining the fractions.[6]

  • Allow for Soak Time: After adding the elution solvent to the cartridge, let it soak for a few minutes before passing it through. This can improve the desorption of the analyte from the sorbent.

Data Presentation

Table 1: Comparison of Average Recovery Rates of this compound and its Metabolite Triadimenol using Different SPE Cartridges in Fruit Puree Samples.

SPE Cartridge TypeAverage Recovery Rate (%)Reference
Alumina-N28.6[4]
Florisil15.9[4]
HLB18.2[4]
NH280.1 - 106[4][7]

Note: The high recovery range for the NH2 cartridge was achieved in spiked fruit puree samples at concentrations of 0.05, 0.2, and 3.0 mg/kg.[4][7]

Experimental Protocols

General Protocol for Solid-Phase Extraction of this compound from a Liquid Sample (e.g., Fruit Puree Extract)

This protocol is a generalized procedure based on methodologies that have shown good recovery for this compound.[4][7] Optimization may be required for different sample matrices.

1. Sample Pre-treatment:

  • Extract the sample with a suitable solvent such as acetonitrile.[4][7]

  • Centrifuge the extract to remove any solid particles.

  • The supernatant may be diluted with water to reduce the organic solvent concentration before loading onto the SPE cartridge.[8]

2. SPE Cartridge Conditioning:

  • Condition the selected SPE cartridge (e.g., NH2) by passing an appropriate volume of a conditioning solvent (e.g., methanol).[8]

  • Equilibrate the cartridge by rinsing it with a solution that mimics the sample matrix (e.g., water or a water/acetonitrile mixture).[8] Ensure the sorbent bed does not go dry.[5]

3. Sample Loading:

  • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., approximately 3 mL/min).[8]

4. Washing:

  • Wash the cartridge with a weak solvent to remove interfering compounds.[1] The composition and volume of the wash solvent should be optimized to avoid eluting the this compound. For example, a wash with Milli-Q water can be performed.[8]

  • After washing, the sorbent bed can be dried under a gentle stream of nitrogen or by vacuum to remove the wash solvent.[8]

5. Elution:

  • Elute the retained this compound with a suitable organic solvent or solvent mixture (e.g., chloroform (B151607) or acetonitrile-based mixtures).[8]

  • The eluate is collected, and the solvent may be evaporated to dryness under a stream of nitrogen.[8]

  • The residue is then reconstituted in a small, known volume of a suitable solvent for analysis (e.g., by HPLC or GC).[8]

Visualizations

SPE_Troubleshooting_Workflow start Low this compound Recovery mass_balance Perform Mass Balance Analysis start->mass_balance analyte_in_load_wash Analyte in Load/Wash Fraction? mass_balance->analyte_in_load_wash analyte_on_cartridge Analyte Remains on Cartridge? analyte_in_load_wash->analyte_on_cartridge No poor_retention Poor Retention analyte_in_load_wash->poor_retention Yes incomplete_elution Incomplete Elution analyte_on_cartridge->incomplete_elution Yes troubleshoot_retention Troubleshoot Retention: - Optimize Sample pH - Reduce Flow Rate - Weaker Wash Solvent - Change Sorbent - Check for Overload poor_retention->troubleshoot_retention troubleshoot_elution Troubleshoot Elution: - Stronger Elution Solvent - Optimize Elution pH - Increase Elution Volume - Allow Soak Time incomplete_elution->troubleshoot_elution end Improved Recovery troubleshoot_retention->end troubleshoot_elution->end SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis sample_prep 1. Sample Pre-treatment conditioning 2. Cartridge Conditioning equilibration 3. Cartridge Equilibration conditioning->equilibration load_sample 4. Sample Loading equilibration->load_sample wash 5. Washing load_sample->wash elution 6. Elution wash->elution reconstitution 7. Reconstitution elution->reconstitution analysis 8. Instrumental Analysis reconstitution->analysis

References

Factors affecting Triadimefon degradation rates in soil incubation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting soil incubation studies on Triadimefon degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the degradation rate of this compound in soil?

A1: The degradation of this compound in soil is a complex process influenced by several key factors:

  • Microbial Activity: The breakdown of this compound is predominantly a microbial process. In sterile soil, degradation is minimal to non-existent.[1][2]

  • Soil Moisture: Moisture content is a critical factor that not only affects the rate of degradation but also determines the degradation pathway.[1][3]

  • Temperature: Generally, higher temperatures accelerate the degradation of this compound.[1]

  • Soil Type and Organic Matter: The organic carbon content of the soil can significantly impact the persistence of this compound. The effect, however, varies with the soil's moisture status.[1][3]

  • pH: The pH of the soil can influence the abiotic racemization of this compound, which in turn affects the chiral composition of the parent compound and its metabolites.

Q2: What are the main degradation products of this compound in soil?

A2: The degradation pathway and the resulting metabolites of this compound are highly dependent on the soil moisture conditions.[1][3]

  • Under non-flooded (aerobic) conditions, this compound is primarily reduced to Triadimenol (B1683232) .[1][3]

  • Under flooded (anaerobic) conditions, this compound is metabolized to a diol derivative ([1-(1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one-1,4-diol]).[1]

Q3: Is the degradation of this compound stereoselective?

A3: Yes, the microbial transformation of this compound is enantioselective.[4][5][6][7] Studies have shown that the S-(+)-enantiomer of this compound degrades faster than the R-(-)-enantiomer in soil.[4][7] This is an important consideration for risk assessment as the different stereoisomers of the metabolite, Triadimenol, exhibit varying toxicities.[4][7]

Troubleshooting Guide

Problem 1: I am observing very slow or no degradation of this compound in my soil incubation experiment.

  • Possible Cause 1: Low Microbial Activity.

    • Troubleshooting: Ensure that the soil used in the study has not been sterilized, as this compound degradation is microbially mediated.[1][2] If using field-collected soil, avoid air-drying the soil for extended periods or storing it in a way that could diminish the microbial population.

  • Possible Cause 2: Suboptimal Moisture Content.

    • Troubleshooting: Check the moisture level of your soil. Degradation rates can be significantly affected by whether the soil is aerobic (non-flooded) or anaerobic (flooded).[1][3] The optimal moisture content can vary depending on the soil type.

  • Possible Cause 3: Low Incubation Temperature.

    • Troubleshooting: Increase the incubation temperature. Degradation of this compound is generally faster at higher temperatures, for example, 35°C compared to 27°C.[1]

  • Possible Cause 4: High Organic Matter in Non-flooded Conditions.

    • Troubleshooting: Be aware that in non-flooded soils, higher organic carbon content can lead to increased persistence of this compound.[1] If comparing different soil types, consider the organic matter content as a potential variable.

Problem 2: My results for this compound degradation rates are not consistent across replicates.

  • Possible Cause 1: Inhomogeneous Spiking of this compound.

    • Troubleshooting: Ensure a homogenous application of the this compound solution to the soil. Thoroughly mix the soil after spiking to ensure an even distribution of the fungicide.

  • Possible Cause 2: Variations in Soil Moisture or Compaction.

    • Troubleshooting: Carefully control the moisture content in each replicate to be as consistent as possible. Uneven compaction of the soil can also lead to variations in aeration and moisture distribution.

  • Possible Cause 3: Analytical Errors.

    • Troubleshooting: Review your extraction and analytical procedures. Ensure consistent extraction times, solvent volumes, and instrument calibration.

Problem 3: I am detecting unexpected metabolites or different ratios of metabolites than reported in the literature.

  • Possible Cause 1: Different Soil Moisture Conditions.

    • Troubleshooting: As mentioned, the degradation pathway is highly dependent on aerobic versus anaerobic conditions.[1][3] Verify the moisture status of your soil incubation setup.

  • Possible Cause 2: Unique Microbial Population in Your Soil.

    • Troubleshooting: The specific microbial community in your soil sample may have different metabolic capabilities, potentially leading to unique metabolite profiles. Consider characterizing the microbial community if the results are consistently anomalous.

  • Possible Cause 3: Enantioselective Degradation.

    • Troubleshooting: The differential degradation of this compound enantiomers leads to a changing stereoisomeric ratio of the metabolite Triadimenol over time.[4][7] Chiral analysis may be necessary to fully understand the transformation process.

Data Presentation

Table 1: Half-lives of this compound in Different Soil Types and Conditions

Soil TypeMoisture ConditionTemperature (°C)Half-life (days)Reference
MollisolNon-floodedNot Specified16.2[3]
MollisolFloodedNot Specified10.2[3]
InseptisolNon-floodedNot Specified14.7[3]
InseptisolFloodedNot Specified28.9[3]
Baoding alkaline soilNot SpecifiedNot Specified10.49[4]
Wuhan acidic soilNot SpecifiedNot Specified19.04[4]

Table 2: First-Order Reaction Rates for this compound Degradation in Different Soils

Soil TypeReaction Rate (d⁻¹)Reference
Soil 10.047[4][7]
Soil 20.057[4][7]
Soil 30.107[4][7]

Experimental Protocols

1. General Soil Incubation Protocol (Based on OECD Guideline 307)

This protocol provides a general framework for a soil incubation study. Specific parameters should be adapted based on the research question.

  • Soil Collection and Preparation:

    • Collect fresh soil from the desired location, removing large debris and stones.

    • Sieve the soil through a 2 mm mesh.

    • Determine the soil's physicochemical properties (pH, organic carbon content, texture, water holding capacity).

    • Pre-incubate the soil at the desired temperature and moisture content for a period to allow the microbial community to stabilize.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Add the appropriate amount of the stock solution to the soil to achieve the desired concentration.

    • Thoroughly mix the soil to ensure homogenous distribution. Allow the solvent to evaporate before sealing the incubation vessels.

  • Incubation:

    • Place the treated soil in incubation vessels (e.g., glass flasks).

    • Maintain the desired temperature and moisture content throughout the experiment. For aerobic studies, ensure adequate air exchange. For anaerobic studies, flood the soil with water and maintain an oxygen-free atmosphere.

    • Incubate the samples in the dark to prevent photodegradation.

  • Sampling and Analysis:

    • Collect soil subsamples at predetermined time intervals.

    • Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile).

    • Analyze the extracts using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2. Sterile Control Preparation

To confirm that the degradation is microbially mediated, a sterile control should be included.

  • Autoclave the soil at 121°C for a specified period (e.g., 60 minutes) on two or three consecutive days.

  • Alternatively, gamma irradiation can be used for sterilization.

  • Proceed with the same this compound application and incubation protocol as the non-sterile soil.

Mandatory Visualization

Triadimefon_Degradation_Pathway This compound This compound Microbial_Reduction Microbial Reduction This compound->Microbial_Reduction Non-flooded (Aerobic) Microbial_Metabolism Microbial Metabolism This compound->Microbial_Metabolism Flooded (Anaerobic) Triadimenol Triadimenol Diol_Derivative Diol Derivative Microbial_Reduction->Triadimenol Microbial_Metabolism->Diol_Derivative

Caption: this compound degradation pathways in soil under different moisture conditions.

Factors_Affecting_Degradation cluster_factors Influencing Factors Degradation_Rate This compound Degradation Rate Microbial_Activity Microbial Activity Microbial_Activity->Degradation_Rate + (Primary Driver) Temperature Temperature Temperature->Degradation_Rate + Soil_Moisture Soil Moisture Soil_Moisture->Degradation_Rate +/- (Depends on soil type) Organic_Matter Organic Matter Organic_Matter->Degradation_Rate + (Flooded) - (Non-flooded) Soil_pH Soil pH Soil_pH->Degradation_Rate Influences Racemization

Caption: Key factors influencing the rate of this compound degradation in soil.

References

Technical Support Center: Optimization of GC-MS Parameters for the Sensitive Detection of Triadimefon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Triadimefon using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the GC-MS analysis of this compound.

Question: Why am I observing poor peak shape (tailing) for this compound?

Answer: Peak tailing for this compound is a common issue and can be attributed to several factors:

  • Active Sites: this compound, being a polar compound, can interact with active sites in the GC inlet or column.[1] This can be caused by exposed silanol (B1196071) groups in the liner or contamination at the head of the column.

    • Solution: Use a deactivated inlet liner.[2] If the problem persists, trim 10-20 cm from the front of the column.[1]

  • Improper Column Installation: A poorly cut or improperly positioned column in the inlet can cause peak tailing.[1]

    • Solution: Ensure the column is cut at a perfect 90° angle and is installed at the correct height in the inlet, according to the manufacturer's instructions.[1][3]

  • Injector Temperature: An injector temperature that is too low may lead to incomplete vaporization of this compound, resulting in tailing peaks.[4]

    • Solution: Increase the injector temperature. A typical starting point is 250-280°C.[2]

Question: My this compound peak is fronting. What is the likely cause?

Answer: Peak fronting is often a result of column overload.[1][3]

  • Solution: Reduce the injection volume or dilute the sample.[4] Also, ensure that the correct syringe volume is being used with your autosampler, as a mismatch can lead to unintentional overloading.[1]

Question: I am seeing split peaks for this compound. How can I resolve this?

Answer: Peak splitting can arise from both physical and chemical issues, particularly in splitless injection mode.[3]

  • Improper Sample Introduction: In splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, it can cause the sample to rapidly expand back into the inlet, leading to a split peak.

    • Solution: Ensure the initial oven temperature is below the boiling point of your solvent.

  • Column Issues: A dirty or improperly installed column can also lead to peak splitting.[3]

    • Solution: As with peak tailing, ensure the column is properly cut and installed. If the column is old or has been exposed to many dirty samples, consider replacing it.[3]

Question: The sensitivity for this compound has decreased significantly. What should I check?

Answer: A loss in sensitivity can be due to several factors, from the injection system to the detector.

  • Active Sites: Adsorption of this compound in the inlet or on the column can lead to a decrease in the amount of analyte reaching the detector.[2][5]

    • Solution: Replace the inlet liner with a fresh, deactivated one and consider trimming the column.[5]

  • Injector Problems: A leaking septum or a partially plugged syringe can reduce the amount of sample introduced.[4]

    • Solution: Replace the septum and clean or replace the syringe.[4]

  • MS Detector Issues: The MS source may be dirty, leading to reduced ionization efficiency and sensitivity.

    • Solution: Clean the ion source according to the manufacturer's instructions.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical sample preparation method for analyzing this compound in food matrices?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues, including this compound, from various food matrices.[6][7][8] A general QuEChERS protocol involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[6][8]

Q2: What are the recommended GC-MS parameters for this compound analysis?

A2: The optimal parameters can vary depending on the specific instrument and matrix. However, a good starting point is a splitless injection mode with a deactivated liner.[2] The injector temperature should be high enough to ensure complete vaporization without causing thermal degradation.[2] An oven temperature program with a suitable ramp will be necessary to separate this compound from its metabolite, Triadimenol (B1683232), and other matrix components.[9] For detection, both Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) modes can be used for sensitive and selective detection.[10]

Q3: Is this compound susceptible to thermal degradation in the GC inlet?

A3: While this compound is generally stable under typical GC conditions, high injector temperatures can potentially lead to some degradation.[11] Its primary metabolite, Triadimenol, can also be formed during food processing.[12] It is important to optimize the injector temperature to ensure efficient vaporization while minimizing any potential for degradation. Using a deactivated liner is also crucial to prevent catalytic degradation.[2]

Q4: How can I simultaneously analyze this compound and its primary metabolite, Triadimenol?

A4: The simultaneous analysis of this compound and Triadimenol is important for a complete residue definition.[13][14] This can be achieved with a standard GC-MS method. The key is to have an oven temperature program that provides sufficient chromatographic separation of the two compounds.[9][15] Since Triadimenol is more polar than this compound, it will typically have a longer retention time.

Data Presentation

Table 1: Example GC-MS Parameters for this compound Analysis

ParameterSetting 1[9]Setting 2[16]
Injector Type Programmed Temperature Vaporizer (PTV)Split/Splitless
Injection Mode SplitlessSplitless
Injector Temperature 87°C, ramped to 280°C280°C
Column Not SpecifiedHP-5MS (15 m x 0.25 mm, 0.15 µm)
Carrier Gas HeliumHelium (1.2 mL/min)
Oven Program 85°C (1 min), 25°C/min to 170°C, 5°C/min to 220°C, 20°C/min to 300°C (5 min)100°C (1.75 min), 60°C/min to 150°C, 23.8°C/min to 300°C (2.90 min)
MS Source Temp. 280°C280°C
MS Quad Temp. 150°C150°C
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
Acquisition Mode Timed-SRMFull Scan (40-550 m/z)

Table 2: Performance Data for this compound Analysis in Various Matrices

MatrixSpiking Level (mg/kg)Recovery (%)RSD (%)Reference
CucumbersNot Specified71.7 - 1236.5 - 17[10]
Fruit Puree0.05, 0.2, 3.080.1 - 1063.3 - 7.6[17]
GrapesNot SpecifiedNot SpecifiedNot Specified[13]
Leek and Garlic0.002 - 0.280 - 120< 20[6]
Barley and Beer0.002, 0.01, 0.1 (µg/mL)77.2 - 107.5< 15[12]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Produce

This protocol is a generalized procedure based on the QuEChERS method.[6][8]

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (with 1% acetic acid for better stability of certain pesticides).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and magnesium sulfate (to remove water). For matrices with high fat content, C18 sorbent can also be included.

    • Vortex for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Add a protectant (e.g., sorbitol) to prevent degradation of susceptible compounds in the GC inlet.

    • The extract is now ready for GC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenization Homogenize Sample Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction 10g sample Centrifugation1 Centrifuge Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup (PSA + MgSO4) Centrifugation1->Cleanup Supernatant Centrifugation2 Centrifuge Cleanup->Centrifugation2 Final_Extract Prepare Final Extract Centrifugation2->Final_Extract Cleaned Extract Injection Inject into GC-MS Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical experimental workflow for this compound analysis.

Troubleshooting_Tree Start Poor Chromatography for this compound PeakShape What is the peak shape issue? Start->PeakShape Tailing Peak Tailing PeakShape->Tailing Tailing Fronting Peak Fronting PeakShape->Fronting Fronting Splitting Peak Splitting PeakShape->Splitting Splitting Sol_Tailing1 Use a new deactivated liner Tailing->Sol_Tailing1 Sol_Tailing2 Trim the first 10-20 cm of the column Tailing->Sol_Tailing2 Sol_Tailing3 Check column installation (cut and position) Tailing->Sol_Tailing3 Sol_Fronting Dilute sample or reduce injection volume Fronting->Sol_Fronting Sol_Splitting1 Ensure initial oven temp is below solvent boiling point Splitting->Sol_Splitting1 Sol_Splitting2 Check for column contamination or damage Splitting->Sol_Splitting2

Caption: A troubleshooting decision tree for common peak shape issues.

References

Selecting the best internal standard for Triadimefon quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantitative Analysis of Triadimefon

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of this compound. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for the quantitative analysis of this compound?

A1: The ideal internal standard for quantitative analysis of this compound using mass spectrometry-based methods (LC-MS/MS or GC-MS) is an isotopically labeled version of the analyte, such as This compound-d4 . Deuterated internal standards exhibit similar chemical and physical properties to the unlabeled analyte, leading to better correction for matrix effects, extraction recovery, and instrument variability. This compound-d4 is commercially available and can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.

In cases where a deuterated internal standard is not available or cost-prohibitive, a structural analog can be used. However, the best alternative is a compound that is not expected to be present in the samples and has similar chromatographic behavior and ionization response to this compound. For multi-residue pesticide analysis that includes this compound, Triphenyl phosphate (B84403) (TPP) has been used as an internal standard.[1][2]

Q2: Can I use an external standard calibration for this compound quantification?

A2: While external standard calibration can be used, it is not the recommended approach for complex matrices typically encountered in food safety and environmental analysis. External calibration does not account for matrix-induced signal suppression or enhancement, or for variations in sample preparation and injection volume. The use of an appropriate internal standard, preferably an isotopically labeled one, provides more accurate and reliable quantitative results.

Q3: What are the typical sample preparation methods for this compound analysis in food matrices?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient sample preparation technique for the analysis of pesticide residues, including this compound, in food matrices.[3] The general steps of a QuEChERS protocol involve:

  • Homogenization: The sample is first homogenized to ensure uniformity.

  • Extraction: The homogenized sample is extracted with acetonitrile (B52724). An internal standard is added at this stage.

  • Salting-out: Extraction salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is cleaned up using a combination of sorbents to remove interfering matrix components like sugars, lipids, and pigments. Common sorbents include primary secondary amine (PSA), C18, and graphitized carbon black (GCB).

Troubleshooting Guides

Issue 1: Poor recovery of this compound during sample preparation.

Possible Cause Troubleshooting Step
Inefficient extraction Ensure the sample is thoroughly homogenized. Optimize the shaking/vortexing time and speed during the acetonitrile extraction step.
Analyte loss during cleanup The choice of d-SPE sorbent is critical. For matrices with high pigment content, GCB is effective but may retain planar analytes like this compound. Optimize the amount and type of sorbent. Consider using a different cleanup strategy if losses persist.
Degradation of this compound This compound is generally stable, but ensure that the pH of the sample and extraction solvent is controlled, especially if the matrix is highly acidic or basic.

Issue 2: High variability in quantitative results.

Possible Cause Troubleshooting Step
Matrix effects Significant ion suppression or enhancement can lead to high variability. The use of an isotopically labeled internal standard like this compound-d4 is the most effective way to compensate for these effects. If using a structural analog, ensure it co-elutes with this compound as closely as possible. Matrix-matched calibration standards should also be used.
Inconsistent sample preparation Ensure precise and consistent execution of each step of the sample preparation protocol, especially the addition of the internal standard and the volumes of solvents and sample.
Instrumental instability Check the stability of the LC-MS/MS or GC-MS system. Run system suitability tests before and during the analytical batch. Monitor the internal standard response across all samples; significant variation may indicate an instrumental issue.

Issue 3: No or low signal for this compound.

Possible Cause Troubleshooting Step
Incorrect MS/MS transitions Verify the precursor and product ions (MRM transitions) for this compound. For LC-MS/MS, common transitions are m/z 294.0 -> 197.1 and 294.0 -> 225.0.[1] For GC-MS, characteristic ions are m/z 208.1, 181.0, and 127.0.[1]
Suboptimal ionization Optimize the ion source parameters (e.g., capillary voltage, source temperature) for this compound. Electrospray ionization (ESI) in positive mode is typically used for LC-MS/MS analysis.
Chromatographic issues Ensure that the analytical column is not clogged or degraded. Check the mobile phase composition and gradient program for LC-MS/MS, or the temperature program for GC-MS, to ensure proper elution of this compound.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound using this compound-d4 by LC-MS/MS

This protocol is a representative method based on best practices for pesticide residue analysis using an isotopically labeled internal standard.

1. Sample Preparation (QuEChERS)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and the appropriate amount of this compound-d4 internal standard solution.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing MgSO₄ and PSA.

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

2. LC-MS/MS Parameters

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 45 psi
MRM Transitions This compound: 294.0 -> 197.1 (Quantifier), 294.0 -> 225.0 (Qualifier) This compound-d4: 298.0 -> 201.1 (Quantifier)
Protocol 2: Quantitative Analysis of this compound using Triphenyl Phosphate (TPP) by GC-MS

This protocol is based on a multi-residue method that includes this compound.

1. Sample Preparation (QuEChERS)

Follow the same QuEChERS protocol as described in Protocol 1, adding Triphenyl phosphate as the internal standard during the initial extraction step.

2. GC-MS Parameters

ParameterValue
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Start at 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 300 °C at 5 °C/min (hold 5 min)
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions This compound: 208, 181, 127 Triphenyl Phosphate: 326, 170, 77

Quantitative Data Summary

The following table summarizes typical performance data for this compound analysis. Note that these values can vary depending on the matrix, instrumentation, and specific method parameters.

Internal Standard Method Matrix Linearity (r²) Recovery (%) Precision (RSD %) Limit of Quantification (LOQ)
External StandardSFCFruit Puree> 0.999380.1 - 1063.3 - 7.60.05 mg/kg[1][4][5]
External StandardLC-MS/MSWheat, Straw, Soil> 0.9984.0 - 106.8< 12.20.007 - 0.02 mg/kg[6]
Triphenyl PhosphateGC-MS/MSVarious Foods> 0.9970 - 120 (typical for multi-residue)< 151 - 5 ng/mL[2][7]
This compound-d4LC-MS/MSNot specified in literature, but expected to be highExpected > 0.99Expected 80-120Expected < 15Expected to be low ng/mL to pg/mL range

Diagrams

Internal_Standard_Selection_Workflow start Start: Need for This compound Quantitative Analysis decision1 Is an isotopically labeled internal standard (IS) available and affordable? start->decision1 process1 Select this compound-d4 as the internal standard. decision1->process1 Yes process2 Identify a suitable structural analog IS. decision1->process2 No process4 Develop and validate the analytical method. process1->process4 decision2 Does the analog co-elute with this compound and show similar ionization? process2->decision2 process3 Select Triphenyl Phosphate (TPP) as a non-structural analog IS. decision2->process3 No decision2->process4 Yes process3->process4 end End: Reliable Quantitative Analysis of this compound process4->end

Caption: Workflow for selecting an internal standard for this compound analysis.

QuEChERS_Workflow start Homogenized Sample step1 Add Acetonitrile & Internal Standard (IS) start->step1 step2 Add QuEChERS Salts (e.g., MgSO4, NaCl) step1->step2 step3 Vortex & Centrifuge step2->step3 step4 Collect Supernatant step3->step4 step5 d-SPE Cleanup (e.g., PSA, C18) step4->step5 step6 Vortex & Centrifuge step5->step6 step7 Filter Supernatant step6->step7 end Analysis by LC-MS/MS or GC-MS step7->end

Caption: General workflow for the QuEChERS sample preparation method.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Triadimefon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Triadimefon. This common chromatographic problem can compromise the accuracy and reproducibility of quantitative analysis.[1] This guide provides a structured approach to troubleshooting, including detailed experimental protocols and answers to frequently asked questions.

Troubleshooting Guide: Addressing Peak Tailing

This section provides a step-by-step guide in a question-and-answer format to diagnose and resolve peak tailing issues specifically for this compound analysis.

Question 1: My this compound peak is showing significant tailing. What are the most likely causes?

Peak tailing in HPLC is often an indication of secondary interactions between the analyte and the stationary phase, or other issues within the HPLC system.[1][2][3] For a weakly basic compound like this compound, the primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic functional groups of this compound through ion-exchange or hydrogen bonding, leading to peak tailing.[2][3][4] This is a very common cause of peak tailing for basic compounds.[2][3]

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of silanol groups, increasing their interaction with the analyte.[1][5]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[5][6]

  • Column Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.[6]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly made connections, can contribute to band broadening and peak tailing.[1][5]

Question 2: How can I systematically troubleshoot the peak tailing of this compound?

A logical troubleshooting workflow is crucial for efficiently identifying and resolving the issue. The following diagram outlines a recommended approach:

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, primarily this compound check_all_peaks->no_all_peaks No physical_issues Suspect Physical/Mechanical Issues: - Extra-column volume - Column void/blockage - Detector settings yes_all_peaks->physical_issues chemical_issues Suspect Chemical Interactions: - Silanol interactions - Mobile phase pH - Column contamination no_all_peaks->chemical_issues troubleshoot_physical Troubleshoot Physical Issues: 1. Check fittings and tubing. 2. Reverse-flush or replace column. 3. Check detector settings. physical_issues->troubleshoot_physical troubleshoot_chemical Troubleshoot Chemical Interactions: 1. Adjust mobile phase pH. 2. Use an end-capped column. 3. Add a competing base. 4. Perform column wash. chemical_issues->troubleshoot_chemical resolved1 Issue Resolved troubleshoot_physical->resolved1 resolved2 Issue Resolved troubleshoot_chemical->resolved2

Caption: Troubleshooting workflow for this compound peak tailing.

Question 3: What experimental steps can I take to reduce peak tailing caused by silanol interactions?

Several strategies can be employed to minimize secondary interactions with silanol groups:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the basic this compound molecule.[5][7]

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," meaning the residual silanol groups are chemically deactivated.[1][2][6] If you are not already using one, switching to an end-capped C18 or a polar-embedded column can significantly improve peak shape.[1]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and maintain a consistent pH at the column surface.[5][7]

  • Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can competitively bind to the active silanol sites, reducing their interaction with this compound.[3][8]

The following diagram illustrates the mechanism of silanol interaction and how a competing base can mitigate it:

G cluster_0 Without Competing Base cluster_1 With Competing Base Silica Surface Silica Surface Si-OH Si-O⁻ This compound This compound (Basic) Si-OH->this compound Ionic Interaction Tailing Peak Tailing This compound->Tailing Silica Surface Silica Surface Si-OH Si-O⁻ Competing Base Competing Base (e.g., TEA) Si-OH ->Competing Base Preferential Binding This compound This compound (Basic) Symmetrical Peak Symmetrical Peak This compound ->Symmetrical Peak

Caption: Mitigation of silanol interactions with a competing base.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Preparation of Acidic Mobile Phase:

    • Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).

    • Add a suitable acid, such as formic acid or phosphoric acid, to adjust the pH to a target of 2.5-3.5. Use a calibrated pH meter for accurate measurement.

    • For example, to prepare a 0.1% formic acid solution, add 1 mL of formic acid to 999 mL of HPLC-grade water.

    • Mix the aqueous component with the organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio.

    • Degas the mobile phase before use.

  • System Equilibration:

    • Flush the HPLC system with the new mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated.

  • Analysis:

    • Inject a this compound standard and observe the peak shape.

Protocol 2: Column Washing Procedure

If column contamination is suspected, a thorough washing procedure can help restore performance.

  • Disconnect the column from the detector.

  • Wash with a series of solvents in order of decreasing polarity:

    • HPLC-grade water (20 column volumes)

    • Methanol (20 column volumes)

    • Acetonitrile (20 column volumes)

    • Isopropanol (20 column volumes)

  • If hydrophobic contaminants are suspected, a stronger solvent wash may be necessary:

    • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (10-15 column volumes). Ensure your column is compatible with these solvents.

  • Re-equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Quantitative Data Summary

The following tables summarize key parameters for this compound analysis and troubleshooting:

Table 1: Recommended Mobile Phase Compositions for this compound Analysis

Mobile Phase CompositionpHColumn TypeReference
Acetonitrile:Water (49:51 v/v)Not specified5 µm Spherisorb-ODS[9][10]
Acetonitrile gradient with Ammonium Formate buffer3.0Coresep 100 (Mixed-Mode)[11]
Supercritical CO2 with 0.5% Ammonia in MethanolNot applicableAcquity Trefoil CEL2 (Chiral)[12]

Table 2: Troubleshooting Guide for Mobile Phase Modification

ParameterRecommended RangeRationale
pH2.5 - 3.5Protonates silanol groups, reducing secondary interactions.[5][7]
Buffer Concentration20 - 50 mMMasks residual silanol groups and maintains stable pH.[5][7]
Competing Base (e.g., TEA)0.05 M (typical)Competitively binds to active silanol sites.[7]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable tailing factor?

A tailing factor (Tf) or asymmetry factor (As) is a quantitative measure of peak shape. An ideal Gaussian peak has a tailing factor of 1.0. For many assays, a tailing factor of less than 1.5 is considered acceptable.[2] However, for high-precision quantitative analysis, a value closer to 1.0 is desirable.

Q2: Can the sample solvent affect peak shape?

Yes, the solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion, including fronting or tailing.[5] It is best to dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.

Q3: How often should I replace my HPLC column?

Column lifetime depends on several factors, including the cleanliness of the samples, the mobile phase used, and the operating pressure. A gradual increase in backpressure, a decrease in peak efficiency, or persistent peak tailing that cannot be resolved by column washing are all indicators that the column may need to be replaced.[5] Using a guard column can help extend the life of the analytical column.

Q4: Could my HPLC system be the cause of peak tailing for all my analytes?

If all peaks in your chromatogram are tailing, it is likely a systemic issue rather than a chemical interaction specific to this compound.[13] In this case, you should investigate potential "physical" problems such as:

  • A void at the head of the column.[5]

  • A partially blocked frit.[2]

  • Excessive extra-column volume from long or wide-bore tubing.[1]

  • Improperly tightened fittings.[13]

Q5: Are there alternative column chemistries that are less prone to silanol interactions?

Yes, in addition to end-capped silica columns, there are other stationary phases that exhibit reduced silanol activity. These include:

  • Polar-embedded columns: These columns have a polar functional group embedded in the alkyl chain, which helps to shield the silica surface.[1]

  • Hybrid-silica columns: These columns incorporate organic groups into the silica matrix, resulting in a more inert surface.[14]

  • Polymer-based columns: These columns are packed with polymeric particles instead of silica and do not have silanol groups. However, they may have different selectivity compared to silica-based columns.

References

How to improve resolution between triadimenol diastereomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the chromatographic resolution of triadimenol (B1683232) diastereomers.

Troubleshooting Guide: Enhancing Resolution

Achieving baseline separation of triadimenol diastereomers is critical for accurate quantification and analysis. Several chromatographic parameters can be adjusted to improve resolution. The following table summarizes the key factors and their expected impact.

ParameterRecommended ActionExpected Outcome on ResolutionPotential Trade-offs
Stationary Phase Select a chiral stationary phase (CSP), particularly polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives).[1][2]Significant improvement in selectivity and resolution between diastereomers and enantiomers.Higher column cost; specific CSPs may be required for optimal separation.
For achiral separations, consider diol or silica (B1680970) columns.[3]Can provide good resolution for diastereomers.[3]May not resolve all enantiomers.
Mobile Phase Composition Optimize the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase in reverse-phase HPLC.[4]Fine-tuning the polarity can significantly impact retention times and improve separation.[5]May require extensive method development.
In Supercritical Fluid Chromatography (SFC), adjust the type and percentage of the organic modifier (e.g., methanol (B129727), ethanol).[1][3]Modifiers like methanol and ethanol (B145695) have shown to provide the best results for enantiomeric separation.[3]The choice of modifier is dependent on the stationary phase.[3]
Mobile Phase Additives Introduce additives like ammonia (B1221849) to the mobile phase in SFC.[2]Can improve peak shape and separation efficiency by deprotonating the analytes.[2]May alter the elution order or require pH adjustments.
Flow Rate Decrease the flow rate of the mobile phase.[6][7]Slower flow rates allow for more interaction time between the analytes and the stationary phase, leading to better separation.[7]Longer analysis times.
Temperature Optimize the column temperature.Can influence selectivity; in some cases, lower temperatures may improve resolution as the separation is enthalpically driven.[1]Increasing temperature can reduce viscosity and improve peak sharpness, but may also decrease selectivity.[1][5]
Column Dimensions Utilize a longer column or a column with a smaller internal diameter.Longer columns increase interaction time and smaller diameter columns can enhance efficiency, both leading to better resolution.[5][7]Longer analysis times and higher backpressure.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column to separate triadimenol diastereomers?

A1: For the most effective separation of all stereoisomers, including both diastereomers and enantiomers, chiral stationary phases (CSPs) are highly recommended. Polysaccharide-based columns, such as those with cellulose and amylose derivatives (e.g., Chiralpak AD, Acquity Trefoil CEL2, Lux Cellulose-1), have demonstrated excellent performance in resolving triadimenol stereoisomers.[1][2][3][8] For separating only the diastereomers, achiral columns like diol-based columns have also proven to be effective.[3]

Q2: How does the mobile phase composition affect the resolution?

A2: The mobile phase composition is a critical factor in achieving good resolution.

  • In HPLC: The ratio of organic solvent (like acetonitrile) to water in reversed-phase chromatography dictates the elution strength. Adjusting this ratio can alter the retention times of the diastereomers, thereby improving their separation.[4]

  • In SFC: Supercritical CO2 is used as the main mobile phase, and the addition of organic modifiers like methanol, ethanol, or 2-propanol is crucial for separation.[1][3] The type and concentration of the modifier significantly influence the interaction between the analytes and the stationary phase. For instance, methanol and ethanol have been reported to provide excellent results for the enantiomeric separation of triadimenol on a Chiralpak AD column.[3]

Q3: Can temperature be used to improve the separation of triadimenol diastereomers?

A3: Yes, temperature can influence the separation, but its effect can be complex. In some studies, it has been observed that for triadimenol, the separation is enthalpically driven, meaning that selectivity tends to decrease as the temperature increases.[1] Therefore, operating at a lower temperature might enhance resolution. However, it is essential to find an optimal temperature, as higher temperatures can also lead to sharper peaks due to reduced mobile phase viscosity.[5]

Q4: What is a good starting point for a separation method?

A4: A good starting point for method development would be to use a polysaccharide-based chiral column with a mobile phase consisting of supercritical CO2 and an alcohol modifier (e.g., methanol or ethanol) in SFC. Alternatively, in HPLC, a C18 column with an acetonitrile/water mobile phase can be used, although a chiral column is preferable for resolving all stereoisomers.[6][9]

Experimental Protocols

Example Protocol 1: Supercritical Fluid Chromatography (SFC)

This protocol is based on a method for the separation of triadimenol enantiomers.

  • Column: Acquity Trefoil CEL2 chiral column.[2][10]

  • Mobile Phase: Supercritical carbon dioxide and 0.5% ammonia in methanol as a cosolvent.[2][10]

  • Elution: Gradient elution.

  • Flow Rate: 1.0 mL/min.[2][10]

  • Column Temperature: 35°C.[2]

  • Detection: UV at 220 nm.[2][10]

Example Protocol 2: High-Performance Liquid Chromatography (HPLC)

This protocol is a general approach for the analysis of triadimenol.

  • Column: C18 column.[6]

  • Mobile Phase: Acetonitrile-water (70:30, v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 220 nm.[6]

Note: For resolving all stereoisomers, a chiral column such as Lux cellulose-1 is recommended.[8]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution of triadimenol diastereomers.

Troubleshooting Workflow Start Poor Resolution of Triadimenol Diastereomers CheckStationaryPhase Is a Chiral Stationary Phase (CSP) being used? Start->CheckStationaryPhase UseCSP Switch to a Polysaccharide-based CSP (e.g., Cellulose, Amylose) CheckStationaryPhase->UseCSP No OptimizeMobilePhase Optimize Mobile Phase CheckStationaryPhase->OptimizeMobilePhase Yes UseCSP->OptimizeMobilePhase AdjustModifier Adjust Modifier Type and % (SFC: MeOH, EtOH) OptimizeMobilePhase->AdjustModifier AdjustSolventRatio Adjust Solvent Ratio (HPLC: ACN/Water) OptimizeMobilePhase->AdjustSolventRatio CheckFlowRate Is Flow Rate Optimized? AdjustModifier->CheckFlowRate AdjustSolventRatio->CheckFlowRate DecreaseFlowRate Decrease Flow Rate CheckFlowRate->DecreaseFlowRate No CheckTemperature Is Temperature Optimized? CheckFlowRate->CheckTemperature Yes DecreaseFlowRate->CheckTemperature AdjustTemperature Adjust Temperature (Lower T may improve selectivity) CheckTemperature->AdjustTemperature No ConsiderAdditives Consider Mobile Phase Additives (e.g., Ammonia in SFC) CheckTemperature->ConsiderAdditives Yes AdjustTemperature->ConsiderAdditives End Resolution Improved ConsiderAdditives->End

References

Minimizing instrument contamination when analyzing high concentrations of Triadimefon

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Triadimefon. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing instrument contamination, particularly when working with high concentrations of this fungicide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Troubleshooting Guides & FAQs

This section provides answers to specific issues related to instrument contamination during this compound analysis.

Question: I am observing carryover of this compound in my blank injections after running a high-concentration standard. What are the immediate steps to resolve this?

Answer: Carryover from high-concentration samples is a common issue. Here are the immediate steps to troubleshoot and mitigate the problem:

  • Inject Multiple Blanks: Run a series of solvent blanks (at least 3-5) immediately following the high-concentration sample. This helps to flush out residual this compound from the injection port and column.

  • Stronger Wash Solvents: If using a standard mobile phase as your wash solvent, switch to a stronger solvent mixture. Given this compound's solubility, a wash solution with a higher percentage of organic solvent, such as acetonitrile (B52724) or methanol, can be more effective. For particularly stubborn carryover, consider using a wash solvent that is stronger than your mobile phase.

  • Increase Wash Volume and Cycles: Increase the volume of the needle wash and the number of wash cycles in your autosampler program. This ensures a more thorough cleaning of the syringe and injection needle between runs.

Question: Despite running multiple blanks, I still see a persistent background signal of this compound. What are the potential sources of this contamination and how can I address them?

Answer: A persistent background signal suggests a more systemic contamination issue. The potential sources and solutions are:

  • Contaminated Mobile Phase: Your mobile phase or one of its components may be contaminated. Prepare a fresh batch of mobile phase using new solvents and bottles.

  • Autosampler Contamination: The autosampler syringe, sample loop, or transfer lines may be contaminated. Clean these components according to the manufacturer's guidelines. For persistent issues, you may need to replace the syringe or rotor seal.

  • Column Contamination: The analytical column can retain this compound, especially at the head of the column. To clean the column, disconnect it from the detector and flush it with a strong solvent. Refer to the column manufacturer's instructions for recommended cleaning procedures. In severe cases, replacing the column may be necessary.

  • Mass Spectrometer Source Contamination: The ion source of the mass spectrometer can become contaminated over time, especially when analyzing high concentrations of analytes. This requires cleaning the ion source components as per the instrument manufacturer's protocol.

Question: What are some preventative measures I can take to minimize this compound contamination from the outset?

Answer: Proactive measures can significantly reduce the likelihood of contamination:

  • Sample Sequencing: Whenever possible, analyze samples in order of expected concentration, from lowest to highest. This prevents the introduction of high levels of this compound early in the analytical run.

  • Dedicated Consumables: For work with very high concentrations, consider using dedicated autosampler vials, caps, and pipette tips to avoid cross-contamination with lower concentration samples.

  • Optimized Wash Method: Develop a robust needle and injection port cleaning method as part of your analytical sequence. This should include pre- and post-injection washes with an appropriate strong solvent.

  • Regular Maintenance: Perform regular preventive maintenance on your analytical instrument, including cleaning the autosampler, checking for worn seals, and cleaning the mass spectrometer ion source.

Quantitative Data on Solvent Rinses

To minimize carryover, the selection of an appropriate rinse solvent is crucial. The following table summarizes the effectiveness of different solvent compositions for rinsing the injection port and needle after a high-concentration this compound injection. The data is presented as the percentage of carryover observed in a subsequent blank injection.

Rinse Solvent CompositionAverage Carryover (%)Relative Standard Deviation (RSD, %)
100% Mobile Phase A (Water)15.23.5
100% Mobile Phase B (Acetonitrile)2.81.2
50:50 (v/v) Acetonitrile:Isopropanol1.10.8
100% Dichloromethane>20 (Phase miscibility issues)N/A
90:10 (v/v) Acetonitrile:Water with 0.1% Formic Acid3.51.5

Data is illustrative and may vary based on the specific LC system and conditions.

Experimental Protocols

Protocol for a Robust Wash Method to Minimize this compound Carryover in an LC-MS/MS System:

This protocol is designed to be implemented within your analytical sequence to actively clean the injection system between samples.

Materials:

  • High-purity Acetonitrile

  • High-purity Isopropanol

  • Autosampler vials for wash solvents

Procedure:

  • Prepare the Strong Wash Solution: Create a wash solution of 50:50 (v/v) Acetonitrile:Isopropanol. Fill a clean autosampler vial with this solution and place it in a designated wash position in the autosampler tray.

  • Prepare the Weak Wash Solution: Use your initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile) as the weak wash solution. Fill a separate clean vial and place it in the autosampler.

  • Configure the Autosampler Program: In your instrument control software, modify the injection program to include the following wash steps before and after each injection:

    • Pre-injection Wash:

      • Draw 100 µL of the strong wash solution.

      • Dispense to waste.

      • Repeat 2 times.

      • Draw 100 µL of the weak wash solution.

      • Dispense to waste.

    • Post-injection Wash:

      • Draw 500 µL of the strong wash solution.

      • Perform a full loop or flow-through needle wash (if available on your system).

      • Dispense to waste.

      • Repeat 3 times.

  • Implement in Sequence: Apply this wash program to all injections in your sequence, including standards, samples, and blanks.

Workflow for Troubleshooting this compound Contamination

The following diagram outlines a logical workflow for identifying and resolving instrument contamination issues during this compound analysis.

This compound Contamination Troubleshooting Workflow Workflow for Troubleshooting this compound Contamination start Contamination Suspected (e.g., this compound peak in blank) check_carryover Inject multiple solvent blanks after high concentration sample start->check_carryover carryover_resolved Carryover Resolved Continue with optimized wash method check_carryover->carryover_resolved Signal disappears persistent_contamination Contamination Persists check_carryover->persistent_contamination Signal remains end System Clean carryover_resolved->end investigate_source Investigate Contamination Source persistent_contamination->investigate_source check_solvents Prepare fresh mobile phase and wash solvents investigate_source->check_solvents contamination_resolved_solvents Contamination Resolved Source: Solvents check_solvents->contamination_resolved_solvents Problem solved check_autosampler Clean/replace autosampler syringe, rotor seal, and sample loop check_solvents->check_autosampler Problem persists contamination_resolved_solvents->end contamination_resolved_autosampler Contamination Resolved Source: Autosampler check_autosampler->contamination_resolved_autosampler Problem solved check_column Flush column with strong solvent or replace if necessary check_autosampler->check_column Problem persists contamination_resolved_autosampler->end contamination_resolved_column Contamination Resolved Source: Column check_column->contamination_resolved_column Problem solved check_ms_source Clean MS ion source check_column->check_ms_source Problem persists contamination_resolved_column->end contamination_resolved_ms Contamination Resolved Source: MS Source check_ms_source->contamination_resolved_ms Problem solved contamination_resolved_ms->end

Caption: A flowchart outlining the systematic approach to troubleshooting instrument contamination when analyzing this compound.

Technical Support Center: Maximizing Triadimefon Removal in Beer Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining fermentation conditions to maximize the removal of the fungicide Triadimefon from beer. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at this compound removal in beer fermentation.

Problem Potential Cause Suggested Solution
Low this compound Removal Efficiency Suboptimal Yeast Strain: The selected Saccharomyces cerevisiae strain may have low this compound degradation activity.- Yeast Strain Selection: Screen different yeast strains for their this compound degradation capabilities. Studies have shown that certain strains, like Saccharomyces cerevisiae CICC 1202, exhibit higher removal efficiency compared to others like IAPPST 1401.[1] - Yeast Pitching Rate: Ensure an adequate yeast pitching rate to provide sufficient biomass for this compound metabolism.
Inadequate Fermentation Conditions: Temperature, pH, and fermentation time may not be optimized for this compound degradation.- Optimize Fermentation Parameters: Systematically optimize fermentation conditions using a response surface methodology (RSM) approach. Optimal conditions for one study were found to be a temperature of 27°C, a fermentation time of 12 days, and a pH of 6.[1] - Monitor Yeast Viability: High this compound concentrations can inhibit yeast growth and viability.[2][3][4][5] Monitor yeast health throughout the fermentation process.
High Initial this compound Concentration: Very high levels of this compound can be toxic to yeast, inhibiting their metabolic activity.[2][3][4][5]- Pre-treatment of Raw Materials: Consider pre-processing steps for raw materials (barley, hops) to reduce the initial pesticide load before brewing. - Dilution: If feasible within the experimental design, adjust the initial concentration of this compound.
Inconsistent this compound Removal Results Variability in Raw Materials: The composition of barley and wort can influence yeast metabolism and this compound degradation.- Standardize Raw Materials: Use a consistent source and batch of barley and other brewing ingredients for all experiments to minimize variability. - Wort Analysis: Analyze the wort composition (e.g., nitrogen content, sugar profile) before fermentation.
Inaccurate Analytical Measurements: Issues with sample preparation, extraction, or analytical instrumentation can lead to unreliable data.- Validate Analytical Method: Ensure the analytical method (e.g., GC-MS, LC-MS/MS) is validated for the beer matrix, with acceptable recovery and precision.[6] - Proper Sample Preparation: Follow a standardized and validated sample preparation protocol, such as a modified QuEChERS method, to ensure consistent extraction of this compound and its metabolites.[6][7]
High Levels of Triadimenol (Metabolite) Incomplete Degradation: While this compound is being removed, it is being converted to its more stable metabolite, Triadimenol.- Extended Fermentation/Aging: A longer fermentation or aging period may allow for further degradation of Triadimenol. - Yeast Strain Selection: Some yeast strains may be more effective at degrading Triadimenol in addition to this compound. Further screening may be necessary.
Negative Impact on Beer Flavor and Quality Yeast Stress Response: High concentrations of this compound can stress the yeast, leading to the production of off-flavors.[2][3][4]- Optimize this compound Concentration: Determine the threshold at which this compound negatively impacts beer flavor and aim to keep concentrations below this level. - Yeast Nutrition: Ensure the wort provides adequate nutrients to support healthy yeast metabolism and minimize stress.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound removal during beer fermentation?

A1: The primary mechanism is biotic degradation by the brewing yeast, Saccharomyces cerevisiae.[8] The yeast metabolizes this compound, primarily through the reduction of its carbonyl group, to its main metabolite, Triadimenol.[1]

Q2: Which yeast strains are most effective for this compound removal?

A2: Studies have shown that different strains of Saccharomyces cerevisiae have varying efficiencies in degrading this compound. For example, Saccharomyces cerevisiae CICC 1202 has been shown to be more effective than the IAPPST 1401 strain.[1] It is recommended to screen several commercially available or isolated yeast strains to find the most effective one for your specific application.

Q3: What are the optimal fermentation conditions for maximizing this compound removal?

A3: The optimal conditions can vary depending on the yeast strain and other factors. However, one study using response surface methodology identified the following optimal conditions for maximizing this compound removal while minimizing Triadimenol production: a temperature of 27°C, a fermentation time of 12 days, and a pH of 6.[1]

Q4: How does this compound affect the health and metabolism of the yeast?

A4: High concentrations of this compound (above 5 mg/L) can significantly inhibit the growth of Saccharomyces cerevisiae.[2][3][4][5] It can also alter yeast metabolism, leading to changes in the utilization of sugars (like maltotriose) and amino acids. Furthermore, it has been shown to cause significant changes in the metabolism of glutathione, phenylalanine, and sphingolipids, and it interferes with sterol biosynthesis.[2][3][4]

Q5: What is the impact of this compound on the final beer quality?

A5: this compound can negatively affect the sensory qualities of beer. Its impact on yeast metabolism can lead to reduced production of desirable flavor compounds like isobutyl and isoamyl alcohols, and increased production of ethyl acetate, which can impart a solvent-like flavor.[2][3][4]

Q6: What analytical methods are recommended for quantifying this compound and its metabolite, Triadimenol, in beer?

A6: The recommended analytical methods are gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer the necessary sensitivity and selectivity for detecting and quantifying these compounds at low concentrations in a complex matrix like beer.[6] A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often used for sample preparation and extraction.[6][7]

Data Presentation

Table 1: this compound Removal During Brewing and Fermentation

Brewing Stage Yeast Strain Initial this compound (mg/L) Fermentation Conditions This compound Removal (%) Reference
FermentationS. cerevisiae IAPPST 1401Not SpecifiedOptimized via RSM~81% (PF=0.19)[1][9]
FermentationS. cerevisiae CICC 1202Not SpecifiedOptimized via RSM~87% (PF=0.13)[1][9]
Mashing-Not Specified66°C for 80 min~81% (PF=0.19)[1][9]
Overall BrewingNot SpecifiedField-incurredStandard Brewing100%[1]

*Processing Factor (PF) is the ratio of the pesticide concentration in the processed product to that in the raw material. A PF < 1 indicates a reduction in pesticide concentration.

Table 2: Optimal Fermentation Conditions for this compound Removal

Parameter Optimized Value Reference
Temperature27°C[1]
Time12 days[1]
pH6[1]

Experimental Protocols

Fermentation Protocol for this compound Removal

This protocol is based on methodologies described for optimizing this compound removal during beer fermentation.[1]

Materials:

  • Wort (standardized composition)

  • Saccharomyces cerevisiae strain (e.g., CICC 1202)

  • This compound standard solution

  • Fermentation vessels

  • Incubator/shaker

  • pH meter

  • Spectrophotometer or cell counter

Procedure:

  • Wort Preparation: Prepare or obtain sterile wort with a standardized composition of fermentable sugars, nitrogen, and other essential nutrients.

  • Yeast Inoculation: Propagate the selected yeast strain to obtain a sufficient cell density. Inoculate the wort with the yeast slurry to achieve a target pitching rate (e.g., 1 x 10^7 cells/mL).

  • This compound Spiking: Spike the inoculated wort with a known concentration of this compound. A solvent control (without this compound) should be run in parallel.

  • Fermentation: Incubate the fermentation vessels at the desired temperature (e.g., 27°C) for the specified duration (e.g., 12 days). Maintain the desired pH (e.g., 6.0) throughout the fermentation, adjusting as necessary with sterile acid or base.

  • Sampling: Aseptically collect samples at regular intervals (e.g., every 24 hours) to monitor yeast growth (e.g., by optical density or cell counting) and this compound/Triadimenol concentrations.

  • End of Fermentation: At the end of the fermentation period, harvest the entire culture for final analysis. Separate the yeast biomass from the beer by centrifugation.

  • Analysis: Analyze the beer and yeast fractions for this compound and Triadimenol concentrations using a validated analytical method (see Protocol 2).

Analytical Protocol for this compound and Triadimenol in Beer (Modified QuEChERS and LC-MS/MS)

This protocol is a generalized procedure based on common methods for pesticide residue analysis in beer.[6][7]

Materials:

  • Beer sample

  • Acetonitrile (ACN)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Degas the beer sample by sonication or vigorous shaking.

  • Extraction:

    • Place 10 mL of the degassed beer sample into a 50 mL centrifuge tube.

    • Add 10 mL of ACN.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper ACN layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation and Analysis:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • Inject an aliquot into the LC-MS/MS system for analysis.

    • Quantify this compound and Triadimenol using a matrix-matched calibration curve.

Mandatory Visualizations

Experimental Workflow for Optimizing this compound Removal

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis wort Wort Preparation yeast Yeast Inoculation wort->yeast spike This compound Spiking yeast->spike ferm Fermentation (Temp, pH, Time) spike->ferm sampling Periodic Sampling ferm->sampling harvest Harvest & Separation ferm->harvest extract Extraction (QuEChERS) harvest->extract lcms LC-MS/MS Analysis extract->lcms data Data Analysis & Optimization lcms->data

Caption: Workflow for optimizing fermentation conditions for this compound removal.

Proposed Signaling Pathway: this compound's Impact on S. cerevisiae

signaling_pathway This compound This compound erg11 ERG11 (Lanosterol 14-alpha-demethylase) This compound->erg11 Inhibits stress Oxidative Stress (Glutathione Metabolism) This compound->stress flavor Flavor Compound Production This compound->flavor Alters ergosterol Ergosterol Biosynthesis erg11->ergosterol Blocks membrane Cell Membrane Integrity ergosterol->membrane growth Yeast Growth & Viability membrane->growth Impacts stress->growth Reduces

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Triadimefon Detection in Sandy Loam Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Triadimefon, a broad-spectrum fungicide, in sandy loam soil. The selection of an appropriate analytical method is critical for accurate environmental monitoring, residue analysis, and toxicological studies. This document presents a side-by-side evaluation of a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method and a widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction approach coupled with LC-MS/MS. Experimental protocols and performance data are provided to aid researchers in selecting the most suitable method for their specific needs.

Performance Data Comparison

The following table summarizes the key performance metrics for the validated LC-MS/MS method and a representative QuEChERS-based LC-MS/MS method for the analysis of this compound in sandy loam soil.

ParameterValidated LC-MS/MS MethodQuEChERS-based LC-MS/MS Method
Limit of Detection (LOD) 0.004 mg/kg[1]0.001 - 0.005 mg/kg[2]
Limit of Quantification (LOQ) 0.0530 mg/kg[1][3]0.007 - 0.02 mg/kg[2]
Recovery Not explicitly stated in the provided summary, but the method was validated for accuracy.85.2 - 106.8%[2]
Precision (RSD) Not explicitly stated in the provided summary, but the method was validated for precision.< 12.2% (intra-day and inter-day)[2]
Principle Dual acetonitrile (B52724) extraction followed by LC-MS/MS analysis.Acetonitrile extraction with salting-out, followed by dispersive solid-phase extraction (d-SPE) cleanup and LC-MS/MS analysis.[4][5][6]

Experimental Protocols

Validated LC-MS/MS Method

This method has been formally validated for the determination of this compound in sandy loam soil.[3]

1. Sample Preparation and Extraction:

  • Weigh a representative sample of sandy loam soil.

  • Fortify control samples with this compound at concentrations of 0.0530 mg/kg (LOQ) and 0.530 mg/kg (10x LOQ) for recovery assessment.[3]

  • Perform a double extraction on all samples using acetonitrile.[3]

  • The extracts from the recovery samples are further diluted with a 20/80 acetonitrile/purified reagent water (v/v) solution to fall within the calibration range.[3]

2. Instrumental Analysis:

  • Analyze all prepared samples using a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) system.[3]

  • The LC system is typically equipped with a C18 column.[1]

  • The mobile phase can consist of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]

  • The MS/MS is operated in positive ion mode with multiple reaction monitoring (MRM) for selective and sensitive detection of this compound.[1]

Alternative Method: QuEChERS Extraction with LC-MS/MS

The QuEChERS approach is a widely recognized and effective method for multi-residue pesticide analysis in complex matrices like soil.[4][5][7]

1. Sample Preparation and Extraction:

  • Weigh approximately 10g of the sandy loam soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water, vortex, and allow to hydrate (B1144303) for 30 minutes.[5]

  • Add 10 mL of acetonitrile to the soil sample.[5]

  • Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

  • Shake or vortex the tube vigorously for 1-5 minutes to ensure thorough extraction of this compound from the soil matrix.[5]

  • Centrifuge the sample to separate the acetonitrile layer from the solid soil and aqueous phases.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents such as primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences.[6]

  • Vortex the d-SPE tube to facilitate the cleanup process.

  • Centrifuge the tube to pellet the sorbent material.

3. Instrumental Analysis:

  • Collect the purified supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

  • The LC-MS/MS conditions would be similar to those described in the validated method, optimized for the detection of this compound.

Methodology Workflow

The following diagram illustrates the experimental workflow for the validated LC-MS/MS method for this compound analysis in sandy loam soil.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing soil_sample Sandy Loam Soil Sample fortification Fortification with this compound (for QC samples) soil_sample->fortification QC Path extraction Dual Acetonitrile Extraction soil_sample->extraction fortification->extraction dilution Dilution with Acetonitrile/Water extraction->dilution lcmsms LC-MS/MS Analysis dilution->lcmsms quantification Quantification of this compound lcmsms->quantification

Caption: Validated LC-MS/MS Method Workflow for this compound Analysis in Soil.

References

Comparative toxicity of Triadimefon vs. its metabolite triadimenol in tadpoles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and toxicologists on the differential effects of the fungicide triadimefon and its primary metabolite, triadimenol (B1683232), on amphibian larval stages. This report synthesizes key experimental findings on their acute and chronic toxicities, developmental impacts, and underlying mechanisms of action.

The widespread use of the triazole fungicide this compound has raised environmental concerns due to its potential impact on non-target organisms, particularly amphibians, which are known to be sensitive indicators of ecosystem health. This compound is metabolized in the environment and within organisms to triadimenol, a compound that also possesses fungicidal properties and toxicological activity. Understanding the comparative toxicity of the parent compound versus its metabolite is crucial for accurate environmental risk assessment and regulatory decision-making. This guide provides a detailed comparison of the toxicological profiles of this compound and triadimenol in tadpoles, supported by experimental data and methodologies.

Comparative Toxicity Data

The acute and chronic toxicities of this compound and its metabolite triadimenol have been evaluated in tadpoles of various amphibian species. The following table summarizes key quantitative data from these studies.

EndpointSpeciesThis compoundTriadimenolReference
Acute Toxicity
96-hour LC50Rana nigromaculata25.97 mg/L34.55 mg/L[1]
Chronic & Developmental Effects
Developmental Stage InhibitionRana nigromaculataMore harmful at high dosesMore harmful at low doses[1]
Disruption of Hormonal PathwaysRana nigromaculataAffects thyroid hormone-dependent genesAffects thyroid hormone-dependent genes, but potentially through a different mechanism[1]
Growth Obstruction (in adult frogs)Xenopus laevisObstructed growth at high levels (10 mg/L)Obstructed growth at high levels (10 mg/L)[2]
Liver Toxicity (in adult frogs)Xenopus laevisMore toxic effects on the liver after 28 days of exposureLess toxic effects on the liver compared to this compound after 28 days[3][4]
Gonadal Histopathology (in adult frogs)Xenopus laevisGreater effect on testesGreater effect on the ovary[2]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized toxicological testing protocols. A representative experimental design for assessing the chronic toxicity of these compounds in tadpoles is detailed below.

Chronic Exposure Assay in Rana nigromaculata Tadpoles

  • Test Organisms: Rana nigromaculata tadpoles at the developmental stage of free-swimming and external gills.

  • Exposure System: A semi-static renewal system where the test solutions were renewed every 24 hours.

  • Test Concentrations: Tadpoles were exposed to a control group and various concentrations of this compound and triadimenol.

  • Exposure Duration: 28 days.

  • Endpoints Measured:

    • Biological Indices: Wet weight, snout-to-vent length (SVL), and developmental stage were recorded at specific time points.

    • Histological Analysis: Liver tissues were examined for pathological changes.

    • Gene Expression Analysis: The relative expression of thyroid hormone-dependent genes was quantified using real-time quantitative PCR (qPCR) to assess the impact on metamorphic development.[1]

  • Water Quality Parameters: Temperature, pH, and dissolved oxygen levels were monitored throughout the experiment to ensure they remained within acceptable limits for the test species.

Visualizing Key Processes

To better understand the relationship between this compound and triadimenol and their toxicological evaluation, the following diagrams illustrate the metabolic pathway and a typical experimental workflow.

Metabolic_Pathway This compound This compound (C14H16ClN3O2) Metabolism Metabolic Reduction (Carbonyl to Hydroxyl Group) This compound->Metabolism In vivo / Environmental Triadimenol Triadimenol (C14H18ClN3O2) Metabolism->Triadimenol

Metabolic conversion of this compound to Triadimenol.

Experimental_Workflow cluster_setup Experimental Setup cluster_exposure Exposure Phase cluster_analysis Data Analysis Tadpoles Tadpole Acclimation Exposure_Groups Exposure Groups (Control, this compound, Triadimenol) Tadpoles->Exposure_Groups Chronic_Exposure 28-Day Chronic Exposure (Semi-static Renewal) Exposure_Groups->Chronic_Exposure Biological_Measurements Biological Measurements (Weight, Length, Stage) Chronic_Exposure->Biological_Measurements Histopathology Histopathology (Liver) Chronic_Exposure->Histopathology Gene_Expression Gene Expression (qPCR of TH-related genes) Chronic_Exposure->Gene_Expression

Workflow for assessing chronic toxicity in tadpoles.

Discussion and Conclusion

The comparative toxicity of this compound and its metabolite triadimenol in tadpoles is complex and appears to be dose- and endpoint-dependent. In terms of acute toxicity to Rana nigromaculata tadpoles, this compound (96h-LC50 of 25.97 mg/L) is more toxic than triadimenol (96h-LC50 of 34.55 mg/L).[1]

Chronic exposure reveals a more nuanced picture. While both compounds can disrupt hormonal pathways involved in metamorphosis, their effects on tadpole development vary with concentration.[1] this compound was found to be more detrimental at high doses, whereas triadimenol had a greater inhibitory effect at lower doses in Rana nigromaculata tadpoles.[1] Studies on adult Xenopus laevis further highlight these differential effects, with this compound showing greater hepatotoxicity and triadimenol having a more pronounced impact on the ovaries.[2][3][4]

These findings underscore the importance of considering the metabolic transformation of pesticides in environmental risk assessments. The metabolite triadimenol is not merely a breakdown product but an active compound with its own distinct toxicological profile. Future research should continue to investigate the specific mechanisms of action of both compounds and consider the potential for synergistic or additive effects when they are present as a mixture in aquatic environments. A deeper understanding of the stereoselective behavior of this compound and triadimenol is also warranted, as different isomers can exhibit varying toxicities.[5]

References

A Comparative Guide to HPLC and GC Methods for Triadimefon Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the fungicide Triadimefon is crucial for environmental monitoring, food safety, and toxicological studies. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.

The choice between HPLC and GC for this compound analysis depends on several factors, including the sample matrix, the required sensitivity, and the availability of instrumentation. While both methods offer robust and reliable quantification, they operate on different principles, leading to variations in performance characteristics.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A common approach for this compound analysis by HPLC involves reversed-phase chromatography coupled with ultraviolet (UV) detection.

  • Instrumentation: An HPLC system equipped with a UV detector is typically used.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently employed for the separation.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. For instance, a composition of acetonitrile and water in a 49:51 (v/v) ratio can be used.[1]

  • Flow Rate: A standard flow rate is 1.0 mL/min.[2]

  • Detection: UV detection is often performed at a wavelength of 220 nm or 276 nm.[1][3]

  • Injection Volume: A typical injection volume is 20 µL.[2]

  • Sample Preparation: Samples are often extracted with acetonitrile. For solid samples, an ultrasonic bath can be used to aid extraction.[1] The extract is then filtered before injection.

Gas Chromatography (GC) Method

GC, particularly when coupled with a mass spectrometer (MS), provides high sensitivity and selectivity for this compound analysis.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is a common setup.

  • Column: A capillary column suitable for pesticide analysis, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is often utilized.[2]

  • Carrier Gas: Helium or Nitrogen is typically used as the carrier gas at a constant flow rate.[2]

  • Sample Preparation: Extraction is commonly performed using solvents like acetone, petroleum ether, and dichloromethane. The addition of sodium chloride helps in separating the organic phase from the aqueous phase.[4]

  • Analysis Mode: For GC-MS, selected-ion monitoring (SIM) mode is often used for enhanced sensitivity and specificity.[4]

Performance Data Comparison

The following table summarizes the key performance parameters for both HPLC and GC methods for this compound quantification, compiled from various studies.

Performance ParameterHPLCGC-MS
Linearity Correlation coefficient > 0.999-
Limit of Detection (LOD) -0.013 mg/kg[4]
Limit of Quantification (LOQ) 0.05 mg/kg[5][6]0.1 ppm (for this compound and its metabolite)[7]
Accuracy (Recovery) 80.1% to 106%[5][6]71.7% to 123%[4]
Precision (RSD) 3.3% to 7.6%[5][6]6.5% to 17%[4]

Experimental Workflow Visualization

The logical workflow for a cross-validation study of HPLC and GC methods for this compound quantification is illustrated in the diagram below. This process ensures a direct and reliable comparison of the two techniques using identical sample sets.

CrossValidationWorkflow Sample Sample Collection (e.g., environmental, biological) Preparation Homogenization & Sample Preparation Sample->Preparation Split Sample Splitting Preparation->Split HPLCExtraction Extraction for HPLC Split->HPLCExtraction Aliquot 1 GCExtraction Extraction for GC Split->GCExtraction Aliquot 2 HPLCAnalysis HPLC Analysis HPLCExtraction->HPLCAnalysis GCAnalysis GC-MS Analysis GCExtraction->GCAnalysis HPLCData HPLC Data Acquisition HPLCAnalysis->HPLCData GCData GC-MS Data Acquisition GCAnalysis->GCData Comparison Data Comparison & Statistical Analysis HPLCData->Comparison GCData->Comparison Report Final Report Comparison->Report

Cross-validation workflow for HPLC and GC methods.

Conclusion

Both HPLC and GC are suitable methods for the quantification of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis.

  • HPLC-UV offers a robust and straightforward method, particularly for routine analysis where high sensitivity is not the primary concern. The sample preparation can be simpler, and the instrumentation is widely available.

  • GC-MS provides superior sensitivity and selectivity, making it ideal for trace-level detection in complex matrices. The mass spectrometric detection offers a higher degree of confidence in compound identification.

For a comprehensive cross-validation, it is recommended to analyze the same set of spiked and real samples using both methodologies. This approach will provide a direct comparison of the methods' performance in terms of accuracy, precision, and their ability to handle matrix effects for the specific samples of interest.

References

Persistence in Soil: A Comparative Analysis of Triadimefon and Propiconazole

Author: BenchChem Technical Support Team. Date: December 2025

The environmental fate of fungicides is a critical area of research, with soil persistence being a key determinant of their potential long-term impact. This guide provides a comparative analysis of the soil persistence of two widely used triazole fungicides, Triadimefon and Propiconazole (B1679638), drawing upon experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

Studies consistently demonstrate that Propiconazole is more persistent in soil than this compound .[1][2] The degradation of both fungicides is influenced by a variety of factors including soil type, organic matter content, moisture levels, temperature, and microbial activity. While this compound typically degrades into its primary metabolite, Triadimenol (B1683232), the degradation of Propiconazole involves pathways mediated by enzymes such as cytochrome P450 monooxygenase.

Comparative Persistence Data

The following tables summarize the degradation kinetics of this compound and Propiconazole in soil based on available experimental data. It is important to note that direct comparison of half-lives can be challenging due to variations in experimental conditions across different studies.

Table 1: Soil Half-Life (DT50) of this compound and Propiconazole

FungicideSoil TypeHalf-Life (DT50) in DaysTemperature (°C)Reference
This compoundSilty Clay Loam15Not Specified[3]
This compoundVarious (Field)10 - 210Not Specified[3]
PropiconazoleNot Specified40 - 7025
PropiconazoleNot Specified30 - 112Not Specified
PropiconazoleNot Specified~10918[4]
PropiconazoleNot Specified~4505[4]
PropiconazoleWheat field soil6.1 - 8.4Field Conditions[5]

Table 2: Degradation Rates of this compound

Soil TypeFirst-Order Reaction Rate (d⁻¹)Reference
Soil 10.047[6][7][8]
Soil 20.057[6][7][8]
Soil 30.107[6][7][8]

Factors Influencing Persistence

Several environmental and soil-specific factors significantly impact the persistence of this compound and Propiconazole:

  • Microbial Activity: The degradation of both fungicides is primarily a biotic process mediated by soil microorganisms.[9] Studies have shown that sterilized soil exhibits no significant degradation of this compound.[9]

  • Soil Moisture: Soil moisture content can affect the degradation pathway. For instance, in non-flooded soils, this compound is reduced to Triadimenol, while in flooded soils, it is metabolized to a diol derivative.[9]

  • Organic Carbon Content: The effect of organic carbon on persistence can vary. In non-flooded soils, higher organic carbon content can enhance the persistence of this compound.[9]

  • Temperature: Higher temperatures generally lead to faster degradation rates for both fungicides.[9] The half-life of Propiconazole, for example, increases dramatically as the temperature decreases.[4]

Experimental Methodologies

The determination of fungicide persistence in soil typically involves the following key steps:

  • Soil Collection and Preparation: Soil samples are collected from the field, sieved to remove large debris, and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

  • Fungicide Application: A known concentration of the fungicide is applied to the soil samples. The application is typically done in a solvent that is allowed to evaporate, leaving the fungicide evenly distributed in the soil.

  • Incubation: The treated soil samples are incubated under controlled laboratory conditions. Key parameters such as temperature, moisture content, and light are maintained at specific levels to mimic environmental conditions.

  • Sampling and Extraction: Soil subsamples are collected at various time intervals throughout the incubation period. The fungicide residues are then extracted from the soil using an appropriate solvent system.

  • Analysis: The concentration of the parent fungicide and its degradation products in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Data Analysis: The degradation kinetics are determined by plotting the concentration of the fungicide over time. This data is often fitted to a kinetic model (e.g., first-order kinetics) to calculate the half-life (DT50) of the compound in the soil.

Degradation Pathways

The microbial degradation of this compound and Propiconazole involves distinct biochemical pathways.

This compound Degradation: The primary degradation pathway for this compound in soil is the microbial reduction of its ketone group to form its main metabolite, Triadimenol.[6][7][8][9]

Triadimefon_Degradation This compound This compound Triadimenol Triadimenol This compound->Triadimenol Microbial Reduction

Caption: Microbial degradation of this compound to Triadimenol.

Propiconazole Degradation: The degradation of Propiconazole is a more complex process that can be initiated by cytochrome P450 monooxygenase enzymes in microorganisms.[10][11] This can lead to the formation of several metabolites. One study identified three metabolites: 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl) ethanone, 1-[2-(4-chlorophenyl) ethyl]-1H-1,2,4-triazole, and 1-ethyl-1H-1,2,4-triazole.[12]

Propiconazole_Degradation Propiconazole Propiconazole Degradation_Process Microbial Degradation (e.g., via Cytochrome P450) Propiconazole->Degradation_Process Metabolite1 1-(2,4-dichlorophenyl)-2- (1H-1,2,4-triazol-1-yl) ethanone Metabolite2 1-[2-(4-chlorophenyl) ethyl]- 1H-1,2,4-triazole Metabolite3 1-ethyl-1H-1,2,4-triazole Degradation_Process->Metabolite1 Degradation_Process->Metabolite2 Degradation_Process->Metabolite3

Caption: Microbial degradation pathway of Propiconazole.

Experimental Workflow for Soil Persistence Studies

The following diagram illustrates a typical workflow for conducting a soil persistence study of a fungicide.

Soil_Persistence_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization (pH, OC%, etc.) Soil_Collection->Soil_Characterization Fungicide_Spiking Fungicide Application Soil_Characterization->Fungicide_Spiking Controlled_Incubation Controlled Incubation (Temperature, Moisture) Fungicide_Spiking->Controlled_Incubation Time_Series_Sampling Time-Series Sampling Controlled_Incubation->Time_Series_Sampling Solvent_Extraction Solvent Extraction Time_Series_Sampling->Solvent_Extraction Instrumental_Analysis Instrumental Analysis (HPLC, GC-MS) Solvent_Extraction->Instrumental_Analysis Degradation_Kinetics Degradation Kinetics Instrumental_Analysis->Degradation_Kinetics Half_Life_Calculation Half-Life (DT50) Calculation Degradation_Kinetics->Half_Life_Calculation

Caption: Workflow for a fungicide soil persistence study.

References

A Comparative Guide to Triadimefon and Paclobutrazol in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the plant growth regulation effects of two prominent triazole-based compounds: Triadimefon and Paclobutrazol (B33190). While both are recognized for their ability to modify plant architecture, their primary applications and mechanisms of action exhibit notable differences. This document synthesizes experimental data to elucidate their comparative performance and provides detailed methodologies for key experimental protocols.

Overview and Primary Function

This compound , primarily commercialized as a systemic fungicide, is widely used to control a variety of fungal diseases in agricultural and horticultural settings.[1] Its fungicidal activity stems from the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes.[1] However, this compound also demonstrates plant growth regulating (PGR) properties, which are often considered a secondary effect.

Paclobutrazol , on the other hand, is a well-established plant growth retardant.[2] Its primary application is to control plant height and promote a more compact and sturdy growth habit in ornamental plants, fruit trees, and turfgrass.[2][3] The growth-regulating effects of Paclobutrazol are achieved through the inhibition of gibberellin biosynthesis.[2]

Mechanism of Action and Signaling Pathways

Both this compound and Paclobutrazol belong to the triazole class of chemicals and function by inhibiting cytochrome P450 monooxygenases, which are involved in various biosynthetic pathways in both fungi and plants.

Paclobutrazol specifically targets the enzyme ent-kaurene (B36324) oxidase, a key enzyme in the gibberellin (GA) biosynthesis pathway. This inhibition blocks the conversion of ent-kaurene to ent-kaurenoic acid, leading to a reduction in the levels of active gibberellins (B7789140).[4][5] Gibberellins are plant hormones responsible for stem elongation, and their reduction results in shorter internodes and a more compact plant stature.[2] Paclobutrazol can also influence other hormonal pathways, including those of auxin and abscisic acid, to further modulate plant growth and development.

This compound also inhibits gibberellin biosynthesis, contributing to its growth-regulating effects. However, recent studies have revealed a more complex mechanism of action. This compound has been shown to inhibit brassinosteroid (BR) biosynthesis by binding to the DWF4 protein, a key enzyme in the BR pathway. Brassinosteroids are another class of plant hormones that regulate cell elongation and division. Therefore, this compound's growth-regulating effects are a result of its dual action on both gibberellin and brassinosteroid biosynthesis.

G cluster_0 Gibberellin Biosynthesis Pathway cluster_1 Brassinosteroid Biosynthesis Pathway cluster_2 GGPP Geranylgeranyl pyrophosphate ent_Kaurene ent-Kaurene GGPP->ent_Kaurene ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurene->ent_Kaurenoic_acid ent-Kaurene oxidase GA12 GA12 ent_Kaurenoic_acid->GA12 Active_GAs Active Gibberellins GA12->Active_GAs Stem_Elongation Stem_Elongation Active_GAs->Stem_Elongation Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol Cathasterone Cathasterone Campestanol->Cathasterone DWF4 ... ... Cathasterone->... Multiple Steps Brassinolide Brassinolide ...->Brassinolide Multiple Steps Cell_Elongation_Division Cell_Elongation_Division Brassinolide->Cell_Elongation_Division Paclobutrazol Paclobutrazol Paclobutrazol->ent_Kaurenoic_acid Inhibits This compound This compound This compound->ent_Kaurenoic_acid Inhibits This compound->Cathasterone Inhibits

Figure 1: Simplified signaling pathways of plant growth regulation by Paclobutrazol and this compound.

Comparative Efficacy: Experimental Data

A field experiment conducted on onion (Allium cepa L.) cv. Pusa Riddhi provides a direct comparison of the effects of Paclobutrazol and this compound on various growth and yield parameters.

TreatmentSeed Scape Height (cm)Seed Scape Diameter (cm)Umbel Diameter (cm)Umbellates per UmbelProductive Umbellates per Umbel1000 Seed Weight (g)Seed Yield per Umbel (g)
Control 85.23.125.8550.3510.83.253.85
Paclobutrazol (100 ppm) 69.93.716.9650.2615.43.854.95
This compound (100 ppm) 78.53.356.2580.6550.13.554.25

Data synthesized from a study on onion cv. Pusa Riddhi.[6]

The results indicate that while both compounds reduce seed scape height compared to the control, Paclobutrazol has a more pronounced effect.[6] Paclobutrazol also led to a greater increase in seed scape diameter, umbel diameter, and various yield components in onion.[6] this compound application also resulted in improvements over the control but to a lesser extent than Paclobutrazol.[6] Notably, the this compound treatment significantly reduced the incidence and severity of disease, which positively impacted seed yield and quality.[6]

Effects on Other Plant Species

Wheat (Triticum aestivum L.)

Studies on wheat have primarily focused on the application of Paclobutrazol for lodging prevention and yield improvement.

TreatmentPlant Height (cm)Grains per Spike1000-Grain Weight (g)Grain Yield ( kg/ha )
Control 95.838.240.55890
Paclobutrazol (100 mg/L) 82.542.143.86450
Paclobutrazol (150 mg/L) 79.341.543.26380

Data represents a summary of findings from studies on wheat.[7][8][9]

Paclobutrazol application in wheat has been shown to significantly reduce plant height, a key factor in preventing lodging.[10] It can also lead to an increase in the number of grains per spike and 1000-grain weight, ultimately contributing to a higher grain yield.[7][8][9]

Ornamental Plants

In ornamental horticulture, both compounds can be used to produce more compact and aesthetically pleasing plants.

Plant SpeciesTreatmentEffect on Plant Height
Chrysanthemum Paclobutrazol (200 ppm)Significant reduction
Consolida orientalis Paclobutrazol (250 mg·L-1)Significant reduction
Ornamental Pepper Paclobutrazol (10-15 ppm)25-50% reduction

Data compiled from various studies on ornamental plants.[3][11]

Paclobutrazol is highly effective in reducing the height of a wide range of ornamental species.[3][11] This allows for the production of plants that are better suited for container gardening and have improved transportability.

Experimental Protocols

General Experimental Workflow

G start Plant Material Selection (e.g., uniform seedlings) acclimatization Acclimatization Period start->acclimatization treatment_prep Preparation of this compound and Paclobutrazol Solutions acclimatization->treatment_prep application Application of Treatments (e.g., foliar spray, soil drench) treatment_prep->application growth_period Incubation under Controlled Environmental Conditions application->growth_period data_collection Data Collection at Regular Intervals (e.g., plant height, stem diameter, chlorophyll (B73375) content) growth_period->data_collection final_harvest Final Harvest and Measurement of Biomass and Yield Parameters growth_period->final_harvest data_collection->growth_period analysis Statistical Analysis of Data final_harvest->analysis end Conclusion and Comparison of Efficacy analysis->end

Figure 2: A general experimental workflow for comparing plant growth regulators.
Detailed Methodologies

Plant Material and Growth Conditions:

  • Select healthy and uniform seedlings of the target plant species.

  • Transplant seedlings into pots containing a standardized growth medium.

  • Allow for an acclimatization period of 1-2 weeks under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16/8 h photoperiod, and 60-70% relative humidity).

Preparation of Treatment Solutions:

  • Prepare stock solutions of this compound and Paclobutrazol in an appropriate solvent (e.g., ethanol (B145695) or acetone) and then dilute with distilled water to the desired concentrations (e.g., 50, 100, 150 ppm).

  • Include a control group treated with the solvent and water mixture without the active ingredient.

Application of Treatments:

  • Foliar Spray: Apply the solutions to the plant foliage until runoff, ensuring uniform coverage. A surfactant may be added to improve adhesion.

  • Soil Drench: Apply a specific volume of the solution to the soil surface of each pot.

Data Collection and Analysis:

  • Plant Height and Stem Diameter: Measure weekly using a ruler and a digital caliper, respectively.[2]

  • Chlorophyll Content: Estimate non-destructively using a SPAD meter or through spectrophotometric analysis of leaf extracts.[12][13]

  • Yield Parameters: At maturity, harvest the plants and measure relevant yield components such as fruit number, fruit weight, seed weight, etc.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Conclusion

Both this compound and Paclobutrazol are effective plant growth regulators, primarily acting through the inhibition of gibberellin biosynthesis. Paclobutrazol is a more potent growth retardant, leading to more significant reductions in plant height and often greater improvements in yield-related parameters in the absence of disease pressure. This compound, while having a less pronounced growth-regulating effect, offers the dual benefit of fungicidal activity, which can be advantageous in situations where disease management is also a priority. The choice between these two compounds should be guided by the specific objectives of the research or application, considering the target plant species, the desired level of growth regulation, and the potential need for disease control. Further research into the synergistic or antagonistic effects of these compounds when used in combination could provide valuable insights for integrated crop management strategies.

References

Inter-laboratory Comparison for the Analysis of Triadimefon in Wheat: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of inter-laboratory performance for the analysis of the fungicide Triadimefon in wheat samples. Drawing upon data from European Union Proficiency Tests (EUPTs), this document is intended for researchers, scientists, and professionals in drug development and food safety who are engaged in the analysis of pesticide residues. The data presented offers insights into the expected accuracy and precision of analytical methods across a range of laboratories, serving as a benchmark for in-house method validation and performance.

Quantitative Performance Data

The following table summarizes the performance of participating laboratories in the analysis of this compound in wheat matrices from various EUPT schemes organized by the European Union Reference Laboratory for Cereals and Feeding Stuff (EURL-CF). These proficiency tests are mandatory for all National Reference Laboratories (NRLs) and Official Laboratories (OfLs) within the EU involved in the determination of pesticide residues in cereals.[1] The data provides a realistic expectation of the analytical performance for this compound in wheat samples.

Proficiency TestMatrixAssigned Value (mg/kg)Robust Standard Deviation (mg/kg)No. of Labs ReportingAcceptable z-scores (%)
EUPT-CF17 (2022) Wheat Kernels0.0330.008313494.8%
EUPT-CF8 (2013) Wheat0.0630.0158Not Specified97%
EUPT-CF18 (2023) Wheat Straw0.120.02410896.3%

Note: The assigned values are determined from the consensus of the participants' results. The robust standard deviation indicates the dispersion of the results. Acceptable z-scores are typically those falling within the range of -2 to +2.

Experimental Protocols

The methodologies employed by the participating laboratories in the EUPTs generally follow established multi-residue methods for pesticide analysis. A typical workflow involves sample preparation, extraction, clean-up, and determination by chromatographic techniques coupled with mass spectrometry.

1. Sample Preparation:

  • Wheat or wheat straw samples are homogenized to a fine powder to ensure sample uniformity.

  • A representative sub-sample (typically 5-10 g) is weighed for extraction.

2. Extraction:

  • The most common extraction technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or modifications thereof.

  • Acetonitrile (B52724) is the most frequently used extraction solvent. For samples with low water content, water is added prior to extraction.

  • Salts, such as magnesium sulfate (B86663), sodium chloride, and sodium citrate, are added to induce phase separation and improve analyte partitioning into the organic layer.

  • The sample is shaken vigorously for a specified period (e.g., 1 minute) and then centrifuged.

3. Clean-up:

  • An aliquot of the acetonitrile extract is subjected to dispersive solid-phase extraction (d-SPE) for clean-up.

  • The d-SPE sorbents typically include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water.

  • For wheat matrices, graphitized carbon black (GCB) may be used with caution to remove pigments, but it can also retain planar pesticides like this compound.

  • The cleaned-up extract is then centrifuged, and the supernatant is collected.

4. Instrumental Analysis:

  • The final extract is typically acidified with a small amount of formic or acetic acid to improve the chromatographic peak shape and ionization efficiency of the target analytes.

  • Analysis is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).

  • LC-MS/MS is often preferred for its sensitivity and selectivity for a wide range of pesticides, including this compound.

  • Quantification is achieved using matrix-matched calibration standards to compensate for matrix effects.

Workflow and Process Visualization

The following diagrams illustrate the typical workflow of an inter-laboratory comparison study and the general logic for evaluating laboratory performance.

Inter-laboratory Comparison Workflow cluster_0 Planning & Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Selection of Test Material (Wheat) B Homogenization & Spiking with this compound A->B C Homogeneity & Stability Testing B->C D Packaging & Labeling C->D E Distribution to Participating Laboratories D->E F Analysis of this compound by Participants E->F G Submission of Results F->G H Statistical Analysis of Submitted Data G->H I Calculation of Assigned Value & Standard Deviation H->I J Performance Assessment (z-scores) I->J K Issuance of Final Report J->K

Inter-laboratory comparison workflow for this compound analysis.

Performance Evaluation Logic start Laboratory Result (x) calc_z Calculate z-score z = (x - X) / σ start->calc_z assigned_value Assigned Value (X) assigned_value->calc_z std_dev Standard Deviation (σ) std_dev->calc_z decision |z| ≤ 2 ? calc_z->decision satisfactory Satisfactory Performance decision->satisfactory Yes unsatisfactory Unsatisfactory Performance decision->unsatisfactory No

Logic for evaluating laboratory performance using z-scores.

References

Determining Triadimefon Levels in Water: A Comparative Guide to Detection and Quantification Limits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately determining the presence and quantity of fungicides like Triadimefon in water sources is a critical task. This guide provides a comparative overview of analytical methods for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this compound in water, supported by experimental data and detailed protocols. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a particular focus on the highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) technique.

Comparative Analysis of Analytical Methods

The choice of analytical method significantly impacts the sensitivity and accuracy of this compound detection. Below is a summary of reported LOD and LOQ values achieved by different methodologies.

Analytical MethodInstrumentSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSNot SpecifiedDilution with acetonitrile (B52724)/purified reagent water0.01 µg/L (ground and surface water)0.106 µg/L[1][2]
LC-MS/MSNot SpecifiedNot Specified0.0200-0.0275 µg/L (ground water)0.10 µg/L[1]
LC-MS/MSNot SpecifiedNot Specified0.0074-0.0137 µg/L (surface water)0.10 µg/L[1]
GC-MSNot SpecifiedSolid-Phase Extraction (C8 Empore disk), in-vial elution with ethyl acetate (B1210297)0.29 µg/L0.59 µg/L[3][4]
HPLCNot SpecifiedHomogeneous liquid–liquid extraction with deep eutectic solvents0.03–0.06 mg/L (as part of a detection range)Not Specified[5]
HPLCNot SpecifiedPopping candy-generated CO2 and sugaring-out-assisted supramolecular solvent-based microextraction10–30 µg/L30–90 µg/L[6]
HPLC with tandem mass spectrometryNot SpecifiedNot SpecifiedNot Specified0.5 ng/L (0.0005 µg/L)[7]

Note: The conversion between mg/L, µg/L, and ng/L is as follows: 1 mg/L = 1000 µg/L = 1,000,000 ng/L.

Experimental Workflow

The general workflow for determining the LOD and LOQ of this compound in a water sample involves sample preparation, instrumental analysis, and data analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis cluster_results Results s1 Water Sample Collection s2 Fortification with this compound Standards s1->s2 s3 Extraction/Cleanup (e.g., SPE) s2->s3 a1 LC-MS/MS or GC-MS Analysis s3->a1 d1 Generate Calibration Curve a1->d1 d2 Determine Signal-to-Noise Ratio a1->d2 d3 Calculate LOD and LOQ d1->d3 d2->d3 r1 Report LOD and LOQ Values d3->r1

Experimental workflow for LOD/LOQ determination.

Detailed Experimental Protocols

Below are detailed protocols for sample preparation and analysis using LC-MS/MS and a solid-phase extraction method suitable for GC-MS.

Protocol 1: LC-MS/MS Analysis of this compound in Water

This protocol is based on a method validated for groundwater and surface water analysis.[2]

  • Preparation of Reagents and Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution with a mixture of 20/80 acetonitrile/purified reagent water (v/v).

    • Prepare control (unfortified) and fortified water samples. For fortified samples, spike known concentrations of this compound into the groundwater and surface water matrices. Typical fortification levels are at the expected LOQ and 10 times the LOQ.[2]

  • Sample Preparation:

    • For analysis, dilute the water samples (both control and fortified) with the 20/80 acetonitrile/purified reagent water solution. The final composition of the injected sample should be approximately 18/10/72 acetonitrile/test matrix/purified reagent water (v/v/v).[2]

    • For higher concentration samples, further dilution into the calibration range may be necessary.[2]

  • LC-MS/MS Instrumental Analysis:

    • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

    • Analytical Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Injection Volume: Typically 1-10 µL.

    • Detection: Monitor for the specific precursor and product ion transitions for this compound.

  • Data Analysis and Calculation of LOD and LOQ:

    • Linearity: Construct a calibration curve by plotting the peak area response against the concentration of the calibration standards. The correlation coefficient (R²) should be close to 1.

    • LOD: The limit of detection can be determined as the concentration that produces a signal-to-noise ratio of 3.

    • LOQ: The limit of quantification is typically determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, often corresponding to a signal-to-noise ratio of 10. For regulatory purposes, the LOQ may be defined as the lowest level of method validation (LLMV).[1]

Protocol 2: Solid-Phase Extraction (SPE) and GC-MS Analysis

This protocol is adapted from a method for analyzing this compound in aqueous samples.[4]

  • Preparation of Reagents and Standards:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare calibration standards in the final elution solvent (e.g., ethyl acetate).

    • Prepare an internal standard solution (e.g., 2-chlorolepidine in ethyl acetate).

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a 25 mm C8 Empore disk with the appropriate solvents.

    • Pass the water sample (e.g., 170 mL) through the conditioned disk.[4]

    • Dry the disk thoroughly.

    • For elution, place the disk in a 2 mL autosampler vial.

    • Add a precise volume of the elution solvent containing the internal standard (e.g., 980 µL of ethyl acetate and 20 µL of internal standard solution).[4]

    • Vortex or sonicate the vial to ensure complete elution of the analyte from the disk.

  • GC-MS Instrumental Analysis:

    • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Analytical Column: A suitable capillary column for pesticide analysis.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature ramp to ensure good separation.

    • Detection: Monitor for the characteristic ions of this compound.

  • Data Analysis and Calculation of LOD and LOQ:

    • Follow a similar procedure as for the LC-MS/MS method, constructing a calibration curve and determining the signal-to-noise ratios to establish the LOD and LOQ. The method detection limit can be calculated based on the standard deviation of replicate low-level spikes.[4]

References

A Comparative Guide to Triadimefon Residue Analysis in Grapes: Accuracy and Precision Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the determination of triadimefon residues in grapes. This compound is a systemic fungicide used to control powdery mildew and other fungal diseases in viticulture. Monitoring its residues is crucial to ensure food safety and compliance with regulatory limits. This document summarizes the performance of various analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.

Executive Summary

The analysis of this compound in grapes is commonly performed using chromatographic techniques coupled with mass spectrometric detection. The most prevalent methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography (SFC) with UV or MS detection. The choice of method often depends on the desired sensitivity, selectivity, sample throughput, and available instrumentation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that offers excellent analyte recovery and removal of matrix interferences.

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters for different analytical methods used for this compound residue analysis in grapes. The data is compiled from various validation studies.

Analytical MethodSample PreparationAnalyte(s)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
SFC-UV Acetonitrile (B52724) Extraction, SPE CleanupThis compound and Triadimenol enantiomers80.1 - 106%3.3 - 7.6%0.05
GC-MS QuEChERSThis compound70 - 125%[1]2.1 - 15%[1]0.01 - 0.22[1]
LC-MS/MS QuEChERSMulti-residue (including this compound)70 - 120% (general)[2][3][4]< 20% (general)[2][3][4]< 0.01 (general)[4]
GC-MS/MS Not specifiedThis compound and TriadimenolNot specifiedNot specified0.001 (LOD)[5]

Note: The performance of GC-MS and LC-MS/MS methods for this compound can vary depending on the specific instrumentation, and optimization of the QuEChERS protocol. The data for GC-MS and LC-MS/MS is based on multi-residue methods that include this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Supercritical Fluid Chromatography (SFC) with UV Detection

This method is particularly suited for the chiral separation of this compound and its metabolite, triadimenol.

  • Sample Preparation:

    • Homogenize 10 g of grape puree with 20 mL of acetonitrile.

    • Add 3 g of sodium chloride, vortex, and centrifuge.

    • The supernatant is concentrated and purified using a solid-phase extraction (SPE) cartridge.

  • Chromatographic Conditions:

    • Column: Chiral column (e.g., Acquity Trefoil CEL2)

    • Mobile Phase: Supercritical CO2 and methanol (B129727) with 0.5% ammonia.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

QuEChERS Sample Preparation for GC-MS and LC-MS/MS Analysis

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from food matrices.

  • Extraction:

    • Weigh 10-15 g of homogenized grape sample into a 50 mL centrifuge tube.[6][7]

    • Add 10-15 mL of acetonitrile (with 1% acetic acid for the acetate-buffered version).[6][7]

    • Shake vigorously for 1 minute.[6][7]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate for the EN 15662 method).[7]

    • Shake vigorously for 1 minute and centrifuge.[6][7]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Workflow and Pathway Diagrams

To visually represent the analytical processes, the following diagrams were generated using Graphviz (DOT language).

Triadimefon_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Grape Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup d-SPE Cleanup (PSA + C18) Extraction->Cleanup GCMS GC-MS/MS Cleanup->GCMS LCMS LC-MS/MS Cleanup->LCMS SFC SFC-UV/MS Cleanup->SFC Quantification Quantification GCMS->Quantification LCMS->Quantification SFC->Quantification Validation Method Validation (Accuracy, Precision) Quantification->Validation

Caption: General workflow for this compound residue analysis in grapes.

QuEChERS_Protocol Start 1. Weigh 10-15g Homogenized Grape Sample Add_ACN 2. Add 10-15mL Acetonitrile (+/- 1% Acetic Acid) Start->Add_ACN Shake1 3. Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts 4. Add QuEChERS Extraction Salts Shake1->Add_Salts Shake2 5. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Transfer_Supernatant 7. Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer_Supernatant Vortex_dSPE 8. Vortex (30s) Transfer_Supernatant->Vortex_dSPE Centrifuge2 9. Centrifuge Vortex_dSPE->Centrifuge2 Final_Extract 10. Collect Supernatant for Analysis Centrifuge2->Final_Extract

Caption: Step-by-step QuEChERS sample preparation protocol.

References

Comparative study of Triadimefon's effects on different fungal species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicidal effects of Triadimefon across various fungal species. This compound is a systemic triazole fungicide that functions by inhibiting the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes. This disruption of sterol demethylation leads to the collapse of the fungal cell wall and inhibition of hyphal growth.[1][2] This document summarizes available quantitative data on its efficacy, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Quantitative Efficacy of this compound

The following tables summarize the reported 50% effective concentration (EC50) and minimum inhibitory concentration (MIC) values of this compound against various fungal species. EC50 represents the concentration of a drug that inhibits 50% of the fungal growth, while MIC is the lowest concentration that prevents visible growth.

Fungal SpeciesEC50 (µg/mL)Reference
Pisolithus tinctorius0.98Effects of this compound on Growth and Ectomycorrhizal Development of Loblolly and Slash Pines in Nurseries
Thelephora terrestris1.66Effects of this compound on Growth and Ectomycorrhizal Development of Loblolly and Slash Pines in Nurseries
Colletotrichum cereale (nonexposed population)5.6Sensitivity Distributions of California Populations of Colletotrichum cereale to the DMI Fungicides Propiconazole, Myclobutanil, Tebuconazole, and this compound[3]
Colletotrichum cereale (DMI-exposed population)18Sensitivity Distributions of California Populations of Colletotrichum cereale to the DMI Fungicides Propiconazole, Myclobutanil, Tebuconazole, and this compound[3]
Eutypa lata (ascospore germination)>1 (ineffective)SciSpace - this compound
Fungal DiseaseHost PlantEfficacy NotesReference
Powdery Mildew (Leveillula taurica)ChilliesEffective controlTriazole Fungicide this compound 25 WP for Its Bio-efficacy and Phytotoxicity of against Powdery Mildew of Chillies
Sorghum Ergot (Claviceps africana)SorghumBest control among tested triazolesComparative Efficacy of Triazole Fungicides for Control of Claviceps africana

Experimental Protocols

Standardized methods for determining the antifungal susceptibility of fungi are crucial for reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for both broth dilution and disk diffusion methods.

Broth Dilution Method for MIC Determination (based on CLSI M38-A2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi.

  • Inoculum Preparation: Fungal isolates are grown on a suitable medium, such as potato dextrose agar (B569324), to induce sporulation. Spores are then harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The suspension is adjusted to a specific concentration using a spectrophotometer or hemocytometer.

  • Antifungal Agent Preparation: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions are then prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared fungal spore suspension. A growth control well (without the antifungal agent) and a sterility control well (without the inoculum) are included.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

  • Reading Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control. The reading can be done visually or using a spectrophotometer.

Agar Dilution Method for EC50 Determination

This method is commonly used to determine the EC50 value, the concentration of a fungicide that inhibits fungal growth by 50%.

  • Medium Preparation: A suitable agar medium (e.g., potato dextrose agar) is prepared and autoclaved.

  • Fungicide Incorporation: While the agar is still molten, a stock solution of this compound is added to achieve a series of desired final concentrations. The amended agar is then poured into petri dishes. A control plate without the fungicide is also prepared.

  • Inoculation: A mycelial plug of a specific diameter, taken from the actively growing edge of a fungal colony, is placed in the center of each agar plate.

  • Incubation: The plates are incubated at an optimal temperature for the specific fungus until the fungal growth in the control plate has reached a certain diameter.

  • Data Collection and Analysis: The diameter of the fungal colony on each plate is measured. The percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Visualizations

Ergosterol Biosynthesis Pathway Inhibition by this compound

G Ergosterol Biosynthesis Pathway Inhibition by this compound acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol demethylase 14α-demethylase lanosterol->demethylase ergosterol Ergosterol cell_membrane Fungal Cell Membrane (Disrupted) ergosterol->cell_membrane This compound This compound This compound->demethylase Inhibits demethylase->ergosterol Demethylation

Caption: Inhibition of the 14α-demethylase enzyme by this compound in the ergosterol biosynthesis pathway.

Experimental Workflow for MIC Determination

G Workflow for Minimum Inhibitory Concentration (MIC) Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis fungal_culture 1. Fungal Culture (e.g., on PDA) spore_suspension 2. Spore Suspension Preparation fungal_culture->spore_suspension inoculation 4. Inoculation of 96-well plate spore_suspension->inoculation triadimefon_dilution 3. This compound Serial Dilution in 96-well plate triadimefon_dilution->inoculation incubation 5. Incubation (35°C, 48-72h) inoculation->incubation reading 6. Visual or Spectrophotometric Reading incubation->reading mic_determination 7. MIC Determination (Lowest concentration with significant inhibition) reading->mic_determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

Evaluating the stereoselective metabolism of Triadimefon in different organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stereoselective metabolism of the chiral fungicide Triadimefon across various organisms. Understanding the differential metabolism of this compound's enantiomers is crucial for accurate risk assessment, environmental fate modeling, and the development of more effective and safer agrochemicals. This document summarizes key quantitative data, details experimental protocols for chiral analysis, and visualizes the metabolic pathways and experimental workflows.

Introduction to this compound and its Stereoisomerism

This compound is a widely used triazole fungicide that exists as a racemic mixture of two enantiomers: (R)-(-)-Triadimefon and (S)-(+)-Triadimefon. The primary metabolic pathway for this compound is the reduction of its carbonyl group to a hydroxyl group, forming the metabolite Triadimenol (B1683232). This transformation introduces a second chiral center, resulting in the formation of four possible stereoisomers of Triadimenol, grouped into two diastereomeric pairs: Diastereomer A ((1R,2S)- and (1S,2R)-Triadimenol) and Diastereomer B ((1R,2R)- and (1S,2S)-Triadimenol). The metabolic conversion of this compound to Triadimenol is often stereoselective, meaning that different organisms preferentially metabolize one enantiomer over the other and produce a unique ratio of Triadimenol stereoisomers.

Comparative Stereoselective Metabolism of this compound

The stereoselective metabolism of this compound varies significantly across different biological kingdoms. This section summarizes the observed metabolic preferences in mammals, fish, plants, and microorganisms.

Quantitative Data Summary

The following tables summarize the key findings regarding the preferential metabolism of this compound enantiomers and the resulting Triadimenol stereoisomer distribution in different organisms.

Table 1: Preferential Metabolism of this compound Enantiomers

Organism/SystemPreferentially Metabolized EnantiomerObservations
Mammals
Rat (in vitro)Not explicitly quantifiedMetabolism is stereoselective.
Chinese Lizard (in vivo)S-(+)-TriadimefonS-(+)-enantiomer is absorbed and eliminated faster.
Fish
Rainbow Trout (in vitro)S-(+)-TriadimefonS-(+)-enantiomer is metabolized 27% faster than the R-(-)-enantiomer.
Plants
WheatR-(-)-Triadimefon (in soil)Preferential degradation of R-(-)-TF in soil from two of three sites. No preferential degradation in straw.
Tomato & CucumberS-(+)-TriadimefonResults in relative enrichment of the more toxic R-(-)-enantiomer.
Microorganisms
Soil MicroorganismsS-(+)-TriadimefonS-(+)-enantiomer degraded faster in all three soil types tested.
Fungi (15 species)Varies by speciesEach species produces a characteristic pattern of Triadimenol enantiomers.

Table 2: Stereoselective Formation of Triadimenol Isomers

Organism/SystemPredominant Triadimenol Isomer(s) FormedObservations
Mammals
Rat (in vitro)Diastereomer BPreferential formation of the less toxic triadimenol B diastereomer.
Chinese Lizard (in vivo)RR-(+)-TriadimenolRR-(+)-TN was the main metabolic product of racemic this compound.
Fish
Rainbow Trout (in vitro)Diastereomer BProduces only about 4% of "Diastereomer A".
Plants
Wheat StrawDiastereomer APreferentially produced via a reductive reaction.
Wheat SoilDiastereomer BPreferential formation in the soil.
TomatoRS-(+)-Triadimenol (foliar treatment)The most toxic isomer was preferentially produced.
Cucumber & Tomato (soil treatment)RR-(+)-TriadimenolThe highest amount of metabolite isomer.
Microorganisms
Soil MicroorganismsVariesProduction rates for each of the four stereoisomers are different from each other.

Metabolic Pathways and Experimental Workflows

The stereoselective metabolism of this compound is primarily governed by enzymatic activity, which differs between organisms. The following diagrams illustrate the general metabolic pathway and a typical experimental workflow for analyzing stereoselective metabolism.

This compound (R/S)-Triadimefon Metabolism Stereoselective Enzymatic Reduction This compound->Metabolism Triadimenol_A Diastereomer A ((1R,2S)- & (1S,2R)-Triadimenol) Metabolism->Triadimenol_A Organism A (e.g., Wheat Straw) Triadimenol_B Diastereomer B ((1R,2R)- & (1S,2S)-Triadimenol) Metabolism->Triadimenol_B Organism B (e.g., Rat, Rainbow Trout)

Figure 1. General metabolic pathway of this compound to Triadimenol diastereomers.

cluster_sample_prep Sample Preparation cluster_analysis Chiral Analysis cluster_data Data Analysis Sample Biological Sample (Tissue, Soil, etc.) Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Purification Solid Phase Extraction (SPE) or QuEChERS Extraction->Purification Concentration Evaporation & Reconstitution Purification->Concentration Analysis Chiral Chromatography (SFC or CE) Concentration->Analysis Detection Mass Spectrometry (MS) or UV Detection Analysis->Detection Quantification Peak Integration & Quantification Detection->Quantification Ratio Enantiomeric/Diastereomeric Ratio Calculation Quantification->Ratio

Figure 2. A typical experimental workflow for the analysis of this compound stereoisomers.

Experimental Protocols

Accurate determination of the stereoselective metabolism of this compound relies on robust analytical methodologies. Below are summaries of established protocols for the chiral separation and quantification of this compound and its metabolites.

Sample Preparation

A generic sample preparation workflow is as follows:

  • Homogenization: Biological samples (e.g., tissue, plant material) are homogenized.

  • Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile (B52724). For soil samples, a mixture of acetonitrile and water may be used.

  • Purification: The crude extract is purified to remove interfering matrix components. Common techniques include Solid Phase Extraction (SPE) using cartridges like C18 or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

  • Concentration: The purified extract is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent for analysis.

Chiral Separation by Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, offering high efficiency and speed.

  • Column: A chiral stationary phase is essential. Polysaccharide-based columns such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD) are commonly used.

  • Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, often modified with a small amount of an organic solvent (e.g., methanol (B129727), ethanol) and an additive (e.g., diethylamine, trifluoroacetic acid) to improve peak shape and resolution.

  • Detection: Mass spectrometry (SFC-MS/MS) is preferred for its high sensitivity and selectivity. UV detection is also possible.

  • Example Conditions: A published method for the analysis of this compound and Triadimenol enantiomers in fruit puree utilized an Acquity Trefoil CEL2 chiral column with a mobile phase of supercritical CO2 and methanol with 0.5% ammonium (B1175870) hydroxide.

Chiral Separation by Capillary Electrophoresis (CE)

CE is another effective technique for the enantioseparation of chiral compounds.

  • Chiral Selector: A chiral selector is added to the background electrolyte (BGE). Cyclodextrins and their derivatives (e.g., sulfated-β-cyclodextrin) are widely used for this purpose.

  • Background Electrolyte: The composition and pH of the BGE are critical for achieving separation. A low pH buffer (e.g., phosphate (B84403) buffer at pH 2.5) is often employed.

  • Separation Principle: The differential interaction of the enantiomers with the chiral selector leads to different migration times, enabling their separation.

  • Detection: UV detection is common in CE. Coupling with mass spectrometry (CE-MS) can provide enhanced sensitivity and structural information.

Conclusion

The stereoselective metabolism of this compound is a complex process that is highly dependent on the organism. Mammals and fish tend to preferentially metabolize the S-(+)-enantiomer and produce Diastereomer B of Triadimenol. In contrast, the metabolic preference in plants can vary depending on the specific plant part and environmental conditions. Soil microorganisms also exhibit a preference for the S-(+)-enantiomer but produce a diverse range of Triadimenol stereoisomer ratios.

These findings have significant implications for environmental risk assessment and regulatory science. The differential toxicity of this compound and Triadimenol stereoisomers necessitates a stereoisomer-specific approach to evaluating the overall impact of this fungicide. The experimental protocols outlined in this guide provide a starting point for researchers to conduct further investigations into the stereoselective fate of this compound and other chiral pesticides in the environment.

Comparative Analysis of Triadimefon's Impact on Wild-Type vs. Mutant Yeast Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of the triazole fungicide Triadimefon on wild-type Saccharomyces cerevisiae versus mutant strains, particularly those with alterations in the ergosterol (B1671047) biosynthesis pathway. The information presented is synthesized from experimental data to assist researchers in understanding the mechanisms of this compound action and resistance.

Introduction

This compound is a widely used systemic fungicide that targets ergosterol biosynthesis in fungi, a critical pathway for maintaining the integrity and function of the fungal cell membrane.[1] The primary target of triazole fungicides like this compound is the lanosterol (B1674476) 14α-demethylase enzyme, encoded by the ERG11 gene (also known as CYP51).[2] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[3][4] However, the emergence of resistance, often through mutations in the ERG11 gene, poses a significant challenge.[5] This guide compares the susceptibility of wild-type yeast to this compound with that of a representative mutant strain, providing insights into the molecular basis of resistance.

Data Presentation

The following tables summarize quantitative data on the impact of this compound on the growth of wild-type S. cerevisiae and the susceptibility of a mutant strain expressing a modified ERG11 gene.

Table 1: Growth Inhibition of Wild-Type Saccharomyces cerevisiae by this compound

This compound Concentration (mg/L)Growth Inhibition (%)
≤ 1.0Not significant (~1.8-3.1%)
5.045%
10.080%
50.0100%

Data synthesized from studies on the effect of this compound on S. cerevisiae growth in brewing settings.[1][6][7]

Table 2: Comparative Triazole Susceptibility (MIC in µg/mL) in S. cerevisiae Expressing Wild-Type vs. Mutant ERG11

Yeast StrainExpressed ERG11 AlleleFluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)
ControlEmpty Vector≤ 16≤ 0.12
Wild-TypeWild-Type ERG11≤ 16≤ 0.12
MutantERG11 with Y132F substitution64 - 1280.5 - 2
MutantERG11 with K143R substitution64 - 1280.5 - 2

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast strain.[9][10]

  • Inoculum Preparation:

    • Select a pure culture of the yeast strain from an agar (B569324) plate.

    • Prepare a standardized suspension of the yeast in sterile saline or water to a concentration equivalent to a 0.5 McFarland standard.

    • Prepare a working inoculum by diluting the yeast suspension in RPMI 1640 broth to a final standardized concentration.

  • Assay Procedure:

    • Use a 96-well microtiter plate containing serial dilutions of this compound in RPMI 1640 medium.

    • Inoculate each well with the prepared yeast suspension.

    • Include a growth control well (no this compound) and a sterility control well (no yeast).

    • Seal the plate and incubate at 35°C for 24 to 48 hours.

    • Determine the MIC by visual inspection or using a microplate reader. The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control.[10]

2. Ergosterol Content Quantification

This method allows for the quantification of total cellular ergosterol, providing a measure of the direct impact of this compound on its target pathway.[11]

  • Sample Preparation:

    • Culture yeast cells in the presence of varying concentrations of this compound and a no-drug control.

    • Harvest the cells by centrifugation and wash with sterile distilled water.

    • Determine the wet weight of the cell pellet.

  • Ergosterol Extraction:

    • Add 3 mL of a 25% alcoholic potassium hydroxide (B78521) solution to the cell pellet and vortex for 1 minute.

    • Incubate the cell suspension in an 85°C water bath for 1 hour.

    • Allow the tubes to cool to room temperature.

    • Extract the sterols by adding a mixture of 1 mL of sterile distilled water and 3 mL of n-heptane, followed by vigorous vortexing for 3 minutes.

  • Spectrophotometric Analysis:

    • Transfer the heptane (B126788) layer to a quartz cuvette.

    • Scan the absorbance spectrum between 240 and 300 nm.

    • Calculate the ergosterol content based on the absorbance at specific wavelengths, accounting for the presence of 24(28)-dehydroergosterol. The ergosterol content is typically expressed as a percentage of the wet weight of the cells.[11]

Visualizations

Ergosterol Biosynthesis Pathway and this compound's Site of Action

Ergosterol_Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG1 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol ERG11 (CYP51) Zymosterol Zymosterol 14-demethylated lanosterol->Zymosterol Multiple steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple steps This compound This compound This compound->Lanosterol Inhibition

Caption: Ergosterol biosynthesis pathway with this compound's inhibitory action on ERG11.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_strains Yeast Strains Wild-Type Wild-Type Culture Preparation Culture Preparation Wild-Type->Culture Preparation Mutant Mutant Mutant->Culture Preparation This compound Treatment This compound Treatment Culture Preparation->this compound Treatment Growth Inhibition Assay Growth Inhibition Assay This compound Treatment->Growth Inhibition Assay Ergosterol Quantification Ergosterol Quantification This compound Treatment->Ergosterol Quantification Data Analysis Data Analysis Growth Inhibition Assay->Data Analysis Ergosterol Quantification->Data Analysis Comparison Comparison Data Analysis->Comparison

Caption: Workflow for comparing this compound's effects on wild-type and mutant yeast.

Logical Relationship of this compound Resistance

Resistance_Mechanism cluster_mutation Mutation Event This compound This compound Erg11p Erg11p enzyme This compound->Erg11p Inhibits ERG11 ERG11 (CYP51) gene ERG11->Erg11p Encodes Ergosterol Ergosterol Erg11p->Ergosterol Synthesizes Fungal Growth Fungal Growth Ergosterol->Fungal Growth Essential for ERG11 Mutation Mutation in ERG11 Altered Erg11p Altered Erg11p enzyme ERG11 Mutation->Altered Erg11p Altered Erg11p->this compound Reduced binding

Caption: How ERG11 mutation leads to this compound resistance.

References

X-ray crystallographic study comparing Triadimefon and other triazole fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic structures of Triadimefon and other prominent triazole fungicides. By presenting key experimental data in a clear, comparative format, this document aims to support research and development efforts in the field of antifungal drug design. Detailed experimental protocols for X-ray crystallography of small molecules are also provided, alongside a visualization of the ergosterol (B1671047) biosynthesis pathway, the primary target of triazole fungicides.

Comparative Crystallographic Data of Triazole Fungicides

The following table summarizes the unit cell parameters and space groups for this compound and a selection of other triazole fungicides, as determined by single-crystal X-ray diffraction. This data provides a fundamental basis for comparing the crystal packing and molecular conformations of these important agricultural and pharmaceutical compounds.

Fungicidea (Å)b (Å)c (Å)α (°)β (°)γ (°)Crystal SystemSpace GroupZ
This compound 8.16(10)16.81(3)22.05(2)9092.37(1)90MonoclinicP2₁/n8[1]
Tricyclazole 14.896(5)7.410(5)7.556(5)9090.000(5)90OrthorhombicPca2₁-[1]
Hexaconazole 10.89511.00613.59590106.52690MonoclinicP 1 21/c 14[2]
Cyproconazole (B39007) 9.7783(11)12.2150(13)14.5861(15)107.965(6)108.254(5)99.533(5)TriclinicP-14[3][4]

Note: Z represents the number of formula units per unit cell. Data for Tricyclazole's Z value was not available in the cited source.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides exert their antifungal activity by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate isopentenyl_pp Isopentenyl Pyrophosphate mevalonate->isopentenyl_pp farnesyl_pp Farnesyl Pyrophosphate isopentenyl_pp->farnesyl_pp squalene Squalene farnesyl_pp->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol lanosterol->inhibition ergosterol Ergosterol inhibition->ergosterol 14α-demethylase triazoles Triazole Fungicides triazoles->inhibition Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of triazole fungicides.

Experimental Protocols

The following sections outline the general procedures for the crystallization of triazole fungicides and their subsequent analysis by single-crystal X-ray diffraction.

Crystallization of Triazole Fungicides

The successful growth of high-quality single crystals is a critical prerequisite for X-ray crystallographic analysis. The following methods are commonly employed for small organic molecules like triazole fungicides:

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the fungicide in a suitable solvent (e.g., ethanol, acetone, ethyl acetate-cyclohexane).

    • The choice of solvent is crucial and often determined empirically. A good solvent will dissolve the compound when hot but have limited solubility at room temperature.

    • Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Crystals will form as the solution becomes supersaturated.

  • Solvent Diffusion (Layering Technique):

    • Dissolve the fungicide in a small amount of a "good" solvent in which it is highly soluble.

    • Carefully layer a "poor" solvent, in which the fungicide is sparingly soluble, on top of the solution. The two solvents must be miscible.

    • The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the fungicide, leading to crystal growth at the interface.

  • Vapor Diffusion:

    • Place a small, open vial containing a concentrated solution of the fungicide inside a larger, sealed container.

    • The larger container should contain a "poor" solvent that is more volatile than the "good" solvent used to dissolve the fungicide.

    • Over time, the vapor of the poor solvent will diffuse into the solution of the fungicide, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement

Once suitable single crystals are obtained, the following steps are typically followed for data collection and structure determination:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

  • Data Collection:

    • The mounted crystal is placed in a single-crystal X-ray diffractometer.

    • A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded on a detector (e.g., a CCD or CMOS detector).

    • A complete dataset is collected by rotating the crystal through a range of angles.

  • Data Processing:

    • The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group.

    • The intensities of the reflections are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution and Refinement:

    • The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

    • The structural model is then refined using least-squares methods, which iteratively adjust the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • The quality of the final structure is assessed using various crystallographic R-factors.

The experimental workflow for a typical single-crystal X-ray diffraction study is illustrated in the diagram below.

scxrd_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination compound Pure Fungicide Compound crystallization Crystallization compound->crystallization single_crystal Single Crystal Selection crystallization->single_crystal mounting Crystal Mounting single_crystal->mounting diffractometer X-ray Diffractometer mounting->diffractometer diffraction Data Collection diffractometer->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: General workflow for single-crystal X-ray crystallography.

References

Safety Operating Guide

Navigating the Safe Disposal of Triadimefon: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical agents like the fungicide Triadimefon is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a step-by-step approach to the safe and effective disposal of this compound.

Core Disposal Procedures

The fundamental principle for this compound disposal is to adhere to local, state, and national regulations.[1][2] Waste disposal should be managed by a licensed waste disposal contractor.

For Unused or Spilled this compound:

  • Containment: In the event of a spill, immediately contain the material using an inert absorbent such as sand, earth, or clay.[3] Prevent the spill from entering drains or watercourses.[3]

  • Collection: Carefully collect the absorbed material and place it into a properly labeled, sealed container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly with detergent and water.[1]

For Empty Containers:

  • Triple Rinse: Empty containers should be triple or pressure rinsed with water.[4][5] The rinsate should be added to the spray tank for use, ensuring no product is wasted.[5]

  • Disposal Options:

    • Recycling: If recycling is an option, replace the cap and deliver the clean containers to a designated collection point.[5]

    • Landfill: If not recycling, containers should be broken, crushed, or punctured before being buried in an approved local authority landfill.[3][5]

    • Burial: In the absence of a landfill, bury the container 500 mm below the surface in a designated disposal pit, away from waterways, desirable vegetation, and tree roots.[5]

  • Prohibition on Burning: Empty containers and unused product should not be incinerated.[5]

Safety and Environmental Profile

The following table summarizes key safety and environmental data for this compound.

ParameterValue / ClassificationSource
GHS Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H411 (Toxic to aquatic life with long lasting effects)[3]
WHO Classification II (Moderately hazardous)[6]
Aquatic Toxicity Toxic to aquatic life with long lasting effects.[1]
Persistence in Soil/Water High persistence.[1]
Bioaccumulative Potential Low bioaccumulation.[1]
Mobility in Soil Medium mobility.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

Triadimefon_Disposal_Workflow This compound Disposal Workflow cluster_product This compound Product cluster_container This compound Container product Unused or Spilled This compound contain Contain Spill with Inert Absorbent product->contain container Empty Container rinse Triple or Pressure Rinse Container container->rinse collect Collect and Store in Labeled, Sealed Drum contain->collect contractor Dispose via Licensed Waste Contractor collect->contractor add_rinsate Add Rinsings to Spray Tank rinse->add_rinsate recycle_check Recycling Available? rinse->recycle_check recycle Return Clean Container to Recycler recycle_check->recycle Yes landfill Break, Crush, or Puncture and Bury in Local Landfill recycle_check->landfill No no_burn Do Not Burn recycle->no_burn no_landfill No Landfill Available? landfill->no_landfill bury Bury in Designated Pit (500mm deep) no_landfill->bury Yes no_landfill->no_burn No bury->no_burn

Caption: Logical workflow for the safe disposal of this compound and its containers.

Experimental Protocols

The information presented in this guide is derived from safety data sheets and regulatory guidelines, which do not cite specific experimental studies with detailed methodologies. Therefore, experimental protocols are not applicable in this context. The procedures outlined are based on established safety and environmental protection principles.

References

Personal protective equipment for handling Triadimefon

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Triadimefon, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed or inhaled and may cause an allergic skin reaction.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, a thorough hazard assessment should be conducted before handling to ensure the appropriate level of personal protection is utilized.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesElbow-length PVC or nitrile gloves are recommended. Always inspect gloves for tears or degradation before use. Contaminated work clothing should not be allowed out of the workplace.[1][2][4]
Eye and Face Protection Safety gogglesWear safety goggles to protect against splashes.
Body Protection Cotton overalls and a washable hatWear cotton overalls buttoned to the neck and wrist.[5]
Respiratory Protection Approved respiratorWear an approved respirator suitable for organic vapor/mist if exposure to vapors or mists is likely or ventilation is inadequate.

Operational Plan for Handling this compound

A systematic approach to handling this compound will ensure minimal exposure and risk.

1. Preparation

  • Ensure a clean and organized workspace.

  • Locate the nearest safety shower and eyewash station.

  • Gather all necessary handling equipment (e.g., spatulas, weighing paper, containers).

  • Put on all required personal protective equipment as detailed in the table above.

2. Handling

  • Handle this compound in a well-ventilated area.[1]

  • Avoid direct contact with skin and eyes.

  • Do not inhale spray mist or dust.[6]

  • When using the product, do not eat, drink, or smoke.[1][2]

  • After handling, and before eating, drinking, or smoking, wash hands, arms, and face thoroughly with soap and water.[1]

3. Storage

  • Store in the closed, original container in a cool, well-ventilated area.[1]

  • Do not store for prolonged periods in direct sunlight.[1]

  • Keep away from children, animals, food, and feedstuffs.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][7]
Skin Contact Take off contaminated clothing and wash it before reuse.[4] Wash the affected area with plenty of soap and water.[1][4] If skin irritation or rash occurs, get medical advice/attention.[1][4]
Eye Contact Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]
Ingestion Rinse mouth.[1][4] Call a POISON CENTER or doctor if you feel unwell.[1][4][7] Do NOT induce vomiting.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste this compound: Dispose of contents/container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[1][7]

  • Contaminated Materials: Collect any contaminated disposables (e.g., gloves, weighing paper) in a designated and clearly labeled waste container.

  • Container Disposal: Triple or preferably pressure rinse containers before disposal.[1] Add the rinsings to the spray tank.[1] Do not dispose of undiluted chemicals on-site.[1] If not recycling, break, crush, or puncture and bury empty containers in a local authority landfill where permitted.[1]

Spill Response Workflow

In the event of a spill, follow these steps to ensure safety and proper cleanup.

Spill_Response_Workflow A Spill Occurs B Evacuate Immediate Area A->B C Wear Appropriate PPE B->C D Contain the Spill (Use absorbent material like sand or earth) C->D E Collect Spilled Material D->E I Inform Authorities if Waterways are Contaminated D->I If applicable F Store in Labeled, Sealed Drums for Disposal E->F G Decontaminate Spill Area F->G H Dispose of Waste According to Regulations G->H

Caption: Logical workflow for responding to a this compound spill.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。